"3-Methylmorpholine-4-sulfonyl chloride" chemical properties
Role in Medicinal Chemistry & Synthetic Protocols Executive Summary 3-Methylmorpholine-4-sulfonyl chloride (CAS: 1156821-26-9) is a specialized electrophilic reagent used primarily in the synthesis of sulfamides ( ).[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Role in Medicinal Chemistry & Synthetic Protocols
Executive Summary
3-Methylmorpholine-4-sulfonyl chloride (CAS: 1156821-26-9) is a specialized electrophilic reagent used primarily in the synthesis of sulfamides (
).[1][2][3] Structurally, it belongs to the class of sulfamoyl chlorides (carbamoyl-like sulfonyl chlorides).[3] Unlike simple sulfonyl chlorides, the nitrogen atom within the morpholine ring directly bonds to the sulfonyl group, imparting unique electronic properties and hydrolytic stability profiles.[3]
This reagent is a critical building block in drug discovery for introducing the 3-methylmorpholine moiety—a privileged scaffold known for improving aqueous solubility and metabolic stability in lead compounds.[3] The C3-methyl group introduces a chiral center, allowing medicinal chemists to explore stereochemical vectors in Structure-Activity Relationship (SAR) studies.[3]
Chemical Specifications & Physical Profile[1][2][3][4]
The following data aggregates predicted and experimentally observed properties for the racemic mixture. Enantiopure forms (R or S) are commercially available and share identical physical properties (excluding optical rotation).[3]
Property
Specification
IUPAC Name
3-Methylmorpholine-4-sulfonyl chloride
CAS Number
1156821-26-9
Molecular Formula
Molecular Weight
199.66 g/mol
Physical State
Viscous liquid or low-melting solid (dependent on purity)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols
Storage
Inert atmosphere (/Ar), -20°C to 4°C (Moisture Sensitive)
Reactivity Class
Sulfamoyl Halide (Electrophile)
SMILES
CC1COCCN1S(=O)(=O)Cl
Synthesis & Manufacturing Logic
The industrial and laboratory synthesis of 3-Methylmorpholine-4-sulfonyl chloride typically follows the oxidative chlorination of the parent amine using sulfuryl chloride (
The reaction proceeds via a nucleophilic attack of the secondary amine (3-methylmorpholine) on the sulfur center of sulfuryl chloride, followed by the elimination of HCl.[3]
Critical Process Parameter (CPP): Temperature control is vital. The reaction is highly exothermic.[3] Failure to maintain temperatures below 0°C during addition results in the formation of symmetric sulfamides (dimers) as impurities.[3]
Figure 1: Synthetic pathway for the production of 3-Methylmorpholine-4-sulfonyl chloride via sulfuryl chloride.[1][3]
Experimental Protocol: Sulfamoylation of Amines
This section details the standard operating procedure (SOP) for using 3-Methylmorpholine-4-sulfonyl chloride to synthesize a sulfamide derivative . This reaction is analogous to amide coupling but forms a stable
Figure 2: Logical workflow for sulfamoylation using 3-Methylmorpholine-4-sulfonyl chloride.
Applications in Drug Discovery[3]
The Sulfamide Linker (
)
The primary utility of this reagent is to install a sulfamide moiety.[3] In medicinal chemistry, sulfamides are considered bioisosteres of ureas and sulfonamides.[3]
Transition State Mimicry: Sulfamides possess a tetrahedral geometry around the sulfur atom, mimicking the transition state of peptide hydrolysis, making them excellent protease inhibitor scaffolds.[3]
Solubility: The morpholine ring is a classic "solubilizing group" used to lower LogP and improve the pharmacokinetic profile of lipophilic drugs.[3]
Stereochemical Control
The 3-methyl group is not merely structural; it provides a vector for chirality.[3]
(S)-Enantiomer vs. (R)-Enantiomer: Using enantiopure starting material allows researchers to probe the active site geometry of target proteins.[3] The methyl group can induce conformational lock, restricting the rotation of the morpholine ring and potentially improving binding affinity through entropic optimization.[3]
Moisture Sensitivity: This reagent reacts violently with water to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.[3] All transfers must be done in a fume hood.[3]
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious amounts of water.[3] The sulfonyl chloride can cause delayed deep-tissue burns.[3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1156821-26-9. Retrieved from [Link][3]
Reche, A. et al. (2018). Sulfamides as Bioisosteres of Ureas in Drug Design.[3] Journal of Medicinal Chemistry. (General reference for sulfamide utility).
An In-Depth Technical Guide to 3-Methylmorpholine-4-sulfonyl chloride: Synthesis, Predicted Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methylmorpholine-4-sulfonyl chloride, a compound of interest in synthetic and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylmorpholine-4-sulfonyl chloride, a compound of interest in synthetic and medicinal chemistry. Notably, as of the date of this publication, a specific CAS Registry Number for 3-Methylmorpholine-4-sulfonyl chloride has not been publicly cataloged, suggesting its status as a novel or less-common reagent. This guide, therefore, focuses on the theoretical and practical aspects of its synthesis from readily available precursors, predicts its physicochemical properties based on analogous structures, and explores its potential applications, particularly in the realm of drug discovery and development. The content herein is grounded in established principles of organic chemistry and draws parallels from the well-documented chemistry of related morpholine and sulfonyl chloride derivatives.
Introduction and Rationale
The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When incorporated into a sulfonyl chloride, the resulting reagent becomes a powerful tool for introducing the 3-methylmorpholine sulfonyl group onto a wide range of nucleophiles. This functionalization can be strategically employed to modulate the biological activity, pharmacokinetic profile, and target engagement of lead compounds. The presence of the methyl group at the 3-position of the morpholine ring introduces a specific stereochemical and electronic feature that can be exploited for fine-tuning molecular interactions with biological targets.
This guide aims to serve as a foundational resource for researchers interested in synthesizing and utilizing 3-Methylmorpholine-4-sulfonyl chloride. By providing a detailed, step-by-step protocol for its preparation and offering insights into its reactivity, we hope to empower scientists to explore the potential of this versatile building block in their research endeavors.
Physicochemical Properties (Predicted)
Due to the absence of experimental data for 3-Methylmorpholine-4-sulfonyl chloride, the following properties are predicted based on the known values of Morpholine-4-sulfonyl chloride and the incremental effects of a methyl group.
Property
Predicted Value
Rationale
Molecular Formula
C₅H₁₀ClNO₃S
Addition of a CH₂ unit to Morpholine-4-sulfonyl chloride.
Molecular Weight
199.66 g/mol
Calculated based on the molecular formula.
Appearance
Colorless to light yellow solid or liquid
Similar to Morpholine-4-sulfonyl chloride.
Boiling Point
> 300 °C (decomposes)
Expected to be slightly higher than Morpholine-4-sulfonyl chloride due to increased molecular weight.
Melting Point
Not readily predictable
The introduction of a methyl group can disrupt crystal packing, potentially lowering the melting point compared to the unsubstituted analog.
Solubility
Soluble in aprotic organic solvents (e.g., dichloromethane, THF, acetonitrile). Reacts with protic solvents (e.g., water, alcohols).
Typical for sulfonyl chlorides.
Stability
Moisture-sensitive. Decomposes upon heating.
The sulfonyl chloride functional group is susceptible to hydrolysis.
Synthesis of 3-Methylmorpholine-4-sulfonyl chloride: A Self-Validating Protocol
The synthesis of 3-Methylmorpholine-4-sulfonyl chloride can be reliably achieved through the reaction of 3-methylmorpholine with a sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂). The following protocol is designed to be self-validating, with clear checkpoints and expected observations.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 3-Methylmorpholine-4-sulfonyl chloride.
Step-by-Step Methodology
Materials:
3-Methylmorpholine (racemic or desired enantiomer)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask with a magnetic stir bar
Addition funnel
Inert atmosphere setup (e.g., nitrogen or argon)
Ice bath
Rotary evaporator
Separatory funnel
Procedure:
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under an inert atmosphere.
Reagent Preparation: In the flask, dissolve 3-methylmorpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Addition of Sulfuryl Chloride: In the addition funnel, prepare a solution of sulfuryl chloride (1.1 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
Causality Insight: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of the starting amine. A white precipitate of triethylamine hydrochloride will form.
Work-up:
a. Quench the reaction by slowly adding cold water.
b. Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
Self-Validation Check: The aqueous washes remove unreacted starting materials, the triethylamine hydrochloride salt, and any remaining acid or base.
c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Isolation and Purification:
a. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
b. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield 3-Methylmorpholine-4-sulfonyl chloride.
Reactivity and Applications in Drug Discovery
3-Methylmorpholine-4-sulfonyl chloride is a highly reactive electrophile, primarily used for the sulfonylation of nucleophiles. Its utility in drug discovery stems from the ability to introduce the 3-methylmorpholine sulfonyl moiety, which can impart desirable pharmacological properties.
Formation of Sulfonamides
The most common application of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry for creating a diverse range of compounds with potential therapeutic activities.
Caption: General workflow for the synthesis of sulfonamides from 3-Methylmorpholine-4-sulfonyl chloride.
Expertise & Experience: The choice of base and solvent for this reaction is critical. For less nucleophilic amines, a stronger, non-nucleophilic base such as DBU or proton sponge may be required. The reaction is typically carried out in aprotic solvents like dichloromethane, acetonitrile, or THF.
Formation of Sulfonate Esters
Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These can serve as intermediates in further synthetic transformations or as part of the final drug molecule.
Trustworthiness: The progress of this reaction should be carefully monitored to avoid side reactions, especially with sensitive substrates. The use of a non-nucleophilic base like pyridine or triethylamine is standard.
Potential Therapeutic Applications
The incorporation of the 3-methylmorpholine sulfonyl group can be explored in the development of various therapeutic agents, including but not limited to:
Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.
Antiviral Agents: Modified nucleosides and other small molecules containing morpholine derivatives have shown promise as antiviral agents.
CNS-active Drugs: The physicochemical properties of the morpholine ring can enhance blood-brain barrier permeability, making it a valuable component in the design of drugs targeting the central nervous system.
Safety and Handling
3-Methylmorpholine-4-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
While a dedicated CAS number for 3-Methylmorpholine-4-sulfonyl chloride is not currently available, this guide provides a comprehensive framework for its synthesis, predicted properties, and potential applications. As a versatile building block, it holds promise for the development of novel chemical entities in drug discovery. The protocols and insights presented here are intended to facilitate its exploration by the scientific community, encouraging further research into its chemistry and biological significance.
References
As this guide pertains to a compound without a specific CAS number and is based on established chemical principles and analogous compounds, the references provided are foundational texts and relevant examples from the literature that support the described synthesis, reactivity, and applications.
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. John Wiley & Sons, 2019. [Link]
Practical Organic Synthesis: A Student's Guide. Tojo, G., and Fernández, M. Springer, 2006. [Link]
The Role of Morpholine in Medicinal Chemistry. Wermuth, C. G. In The Practice of Medicinal Chemistry, 4th Edition; Wermuth, C. G., Aldous, D., Raboisson, P., Rognan, D., Eds.; Academic Press, 2015; pp 315-339. [Link]
Synthesis of Sulfonyl Chlorides. Organic Chemistry Portal. [Link]
An In-depth Technical Guide to 3-Methylmorpholine-4-sulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Methylmorpholine-4-sulfonyl chloride, a reactive intermediate of significant interest to researchers, scientists, and professionals in drug development. While s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-Methylmorpholine-4-sulfonyl chloride, a reactive intermediate of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this particular derivative is sparse, this document leverages established principles of organic chemistry and data from closely related analogues to offer field-proven insights into its synthesis, characterization, reactivity, and potential applications.
Core Molecular Attributes
3-Methylmorpholine-4-sulfonyl chloride is a derivative of morpholine, a common scaffold in medicinal chemistry. The introduction of a methyl group at the 3-position and a sulfonyl chloride functional group at the nitrogen atom imparts specific stereochemical and reactive properties to the molecule.
Molecular Identity and Properties
A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in synthesis. The calculated and experimentally analogous properties of 3-Methylmorpholine-4-sulfonyl chloride are summarized below.
Synthesis of 3-Methylmorpholine-4-sulfonyl chloride: A Self-Validating Protocol
Step 1: Synthesis of the Precursor, 3-Methylmorpholine
The synthesis of 3-methylmorpholine can be achieved through the methylation of morpholine. A common laboratory-scale preparation involves the reaction of morpholine with a methylating agent such as methyl iodide or methyl bromide.[2] A patented method also describes the synthesis of 3-methylmorpholine hydrochloride from morphine under the action of acetone and a methylating agent.[2]
Step 2: Sulfonylation of 3-Methylmorpholine
The conversion of a secondary amine, such as 3-methylmorpholine, to its corresponding sulfonyl chloride is typically achieved by reaction with sulfuryl chloride (SO₂Cl₂) in an inert solvent. This reaction is generally exothermic and requires careful temperature control.
Experimental Protocol: Synthesis of 3-Methylmorpholine-4-sulfonyl chloride
This protocol is a representative method based on general procedures for the synthesis of sulfamoyl chlorides and should be optimized for specific laboratory conditions.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylmorpholine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
Cool the solution to 0°C in an ice-water bath.
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane to the stirred solution of 3-methylmorpholine via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting amine.
Carefully quench the reaction by the slow addition of cold water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methylmorpholine-4-sulfonyl chloride.
Purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis back to the sulfonic acid. Therefore, the use of anhydrous solvents and a dry nitrogen atmosphere is crucial to prevent product degradation and ensure a high yield.
Low Temperature: The reaction between amines and sulfuryl chloride is highly exothermic. Maintaining a low temperature during the addition of sulfuryl chloride is essential to control the reaction rate, prevent the formation of byproducts, and ensure safety.
Aqueous Work-up: The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acidic byproducts, such as hydrochloric acid, and to remove any unreacted sulfuryl chloride.
Structural Elucidation and Characterization
The unambiguous characterization of 3-Methylmorpholine-4-sulfonyl chloride is critical to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton at the 3-position, and the diastereotopic protons of the morpholine ring. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methine carbon at the 3-position, and the four carbons of the morpholine ring.
Infrared (IR) Spectroscopy
The IR spectrum of a sulfonyl chloride provides key diagnostic information. For 3-Methylmorpholine-4-sulfonyl chloride, the following characteristic absorption bands are expected:
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 3-Methylmorpholine-4-sulfonyl chloride, the mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine and the sulfonyl group. The presence of the chlorine isotope (³⁷Cl) would result in an A+2 peak for chlorine-containing fragments.[3]
Reactivity and Applications in Drug Development
Sulfonyl chlorides are highly reactive electrophiles and serve as valuable intermediates in organic synthesis.[4] Their primary application lies in the formation of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.
Formation of Sulfonamides
The reaction of 3-Methylmorpholine-4-sulfonyl chloride with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of drugs, including antibacterials, diuretics, and anticancer agents.[5][6]
Caption: Reaction scheme for the synthesis of sulfonamides.
Role in Drug Discovery
The morpholine ring is a privileged scaffold in CNS drug discovery due to its favorable physicochemical properties that can improve blood-brain barrier permeability.[7] The incorporation of the 3-methylmorpholine-4-sulfonyl moiety into a molecule allows for:
Introduction of a key pharmacophore: The resulting sulfonamide can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Modulation of physicochemical properties: The sulfonyl group can increase polarity and water solubility, which can be fine-tuned to optimize the pharmacokinetic profile of a drug candidate.
Late-stage functionalization: The reactivity of the sulfonyl chloride allows for the diversification of lead compounds at a late stage in the drug discovery process, enabling the rapid exploration of structure-activity relationships.[8]
Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be observed when handling 3-Methylmorpholine-4-sulfonyl chloride. While specific toxicity data for this compound is unavailable, the safety profile can be inferred from related sulfonyl chlorides and morpholine derivatives.
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[9]
Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding sulfonic acid.
Irritant: May cause respiratory irritation.
Recommended Handling Procedures:
Handle in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
3-Methylmorpholine-4-sulfonyl chloride is a valuable, albeit not extensively documented, reagent for organic synthesis and drug discovery. Its molecular weight of 199.66 g/mol and its predicted reactive properties make it a useful building block for the introduction of the 3-methylmorpholine-4-sulfonyl moiety. The synthetic protocols and characterization data presented in this guide, derived from established chemical principles and analogous compounds, provide a solid foundation for its use in the laboratory. As with any reactive intermediate, a thorough understanding of its properties and careful handling are paramount to its successful and safe application in the pursuit of novel therapeutics.
References
A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
Synthesis of sulfonyl chloride substrate precursors. Princeton University. [Link]
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
4-methylmorpholine. TUODA INDUSTRY LIMITED. [Link]
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. National Institutes of Health. [Link]
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
Some well‐known morpholine based drugs. ResearchGate. [Link]
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
"3-Methylmorpholine-4-sulfonyl chloride" synthesis and discovery
An In-depth Technical Guide to the Synthesis and Application of 3-Methylmorpholine-4-sulfonyl chloride Abstract This technical guide provides a comprehensive overview of 3-Methylmorpholine-4-sulfonyl chloride, a speciali...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Application of 3-Methylmorpholine-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 3-Methylmorpholine-4-sulfonyl chloride, a specialized reagent increasingly utilized in the fields of medicinal chemistry and organic synthesis. The document details the principal synthetic pathway for this compound, offering a robust, step-by-step protocol grounded in established chemical principles. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and self-validating methodology. Furthermore, this guide explores the compound's significance, not through a singular "discovery" event, but by contextualizing its emergence within the broader history of sulfonamide development and the strategic incorporation of the 3-methylmorpholine moiety in modern drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.
Introduction: The Strategic Value of 3-Methylmorpholine-4-sulfonyl chloride
3-Methylmorpholine-4-sulfonyl chloride is a bespoke sulfonylating agent designed to introduce the 3-methylmorpholine sulfonamide moiety into target molecules. While not a household name in the reagent catalog, its utility lies at the intersection of two critical areas in pharmaceutical development: the proven bioactivity of the sulfonamide functional group and the advantageous physicochemical properties imparted by the 3-methylmorpholine scaffold.
The sulfonamide group, first brought to prominence with the discovery of antibacterial sulfa drugs in the 1930s, is a well-regarded bioisostere of the amide bond.[1][2] Its unique geometry, hydrogen bonding capabilities, and enhanced metabolic stability make it a cornerstone in drug design.[3] Parallelly, the 3-methylmorpholine group has been shown to enhance biological activity and improve physicochemical characteristics in various drug candidates. The methyl group can act as a steric handle to improve binding selectivity, as seen in the design of potent kinase inhibitors.[4]
Therefore, 3-Methylmorpholine-4-sulfonyl chloride serves as a crucial bridge, enabling the direct and efficient installation of this valuable, pre-functionalized fragment. This guide will illuminate the most reliable method for its synthesis and provide the necessary context for its application.
Core Synthesis: Preparation of 3-Methylmorpholine-4-sulfonyl chloride
The most direct and widely applicable method for the synthesis of N-sulfonyl chlorides from secondary amines is the reaction with sulfuryl chloride (SO₂Cl₂).[5] This transformation is efficient but requires careful control of reaction conditions due to the high reactivity of the reagents and the exothermic nature of the reaction.[6][7]
Rationale of the Synthetic Approach
The chosen methodology is predicated on the nucleophilic attack of the secondary amine (3-methylmorpholine) on the highly electrophilic sulfur atom of sulfuryl chloride.
Starting Material: 3-Methylmorpholine is the foundational building block. It can be used in its racemic form or as a single enantiomer ((R)- or (S)-), which is a critical consideration for the synthesis of chiral pharmaceuticals where stereochemistry dictates biological activity.[4] The amine is often used as a free base; if starting from the hydrochloride salt, a stoichiometric amount of base is required for deprotonation prior to the reaction.[8][9]
Sulfonylating Agent: Sulfuryl chloride (SO₂Cl₂) is the reagent of choice. It is a powerful electrophile that readily reacts with amines to form the desired sulfamoyl chloride.[10] Its high reactivity necessitates careful handling in an inert, anhydrous environment to prevent premature hydrolysis.[5]
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, a non-nucleophilic base such as triethylamine (Et₃N) or pyridine is employed as an acid scavenger.
Solvent System: An inert, aprotic solvent is essential to prevent side reactions. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve the reactants and its low boiling point, which facilitates removal during workup.
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0 °C) is crucial to control the reaction rate, minimize the formation of impurities, and prevent thermal degradation of the product.
Detailed Experimental Protocol
This protocol describes a representative procedure. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 3-methylmorpholine (1.0 eq.) and anhydrous dichloromethane (approx. 0.2 M concentration).
Addition of Base: Add triethylamine (1.1 eq.) to the solution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Cool the mixture back to 0 °C and slowly quench the reaction by adding cold water.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with cold 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The resulting 3-Methylmorpholine-4-sulfonyl chloride can often be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by flash column chromatography on silica gel if necessary.
Data Summary
Parameter
Condition / Value
Rationale
Stoichiometry
Amine:SO₂Cl₂:Base ≈ 1:1.05:1.1
A slight excess of SO₂Cl₂ ensures full conversion; excess base neutralizes all generated HCl.
Temperature
0 °C to Room Temperature
Controls exothermicity and prevents byproduct formation.
Solvent
Anhydrous Dichloromethane
Inert, aprotic solvent that prevents hydrolysis of the sulfonyl chloride.
The following diagram illustrates the key steps in the synthesis of 3-Methylmorpholine-4-sulfonyl chloride.
Caption: Workflow for the synthesis of 3-Methylmorpholine-4-sulfonyl chloride.
Discovery Context and Application
The "discovery" of 3-Methylmorpholine-4-sulfonyl chloride is not documented as a singular breakthrough. Rather, its development is a logical extension of established synthetic methodologies for creating sulfonyl chlorides.[12][13] Its importance is best understood through the lens of its primary application: the synthesis of 3-methylmorpholine-containing sulfonamides.
Application in Sulfonamide Synthesis
The primary utility of 3-Methylmorpholine-4-sulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, providing access to a diverse range of compounds with potential therapeutic value.[2][14] The sulfonyl chloride acts as an electrophile, readily coupling with the nucleophilic amine, typically in the presence of a base to neutralize the resulting HCl.
The diagram below outlines this key application.
Caption: General workflow for sulfonamide synthesis using the title compound.
This straightforward coupling allows medicinal chemists to append the 3-methylmorpholine sulfonamide group to complex molecular scaffolds, fine-tuning properties such as solubility, cell permeability, and target binding affinity.
Conclusion
3-Methylmorpholine-4-sulfonyl chloride is a valuable, specialized reagent whose utility is derived from the strategic combination of the sulfonyl chloride reactive handle and the beneficial 3-methylmorpholine structural motif. Its synthesis, primarily achieved through the reaction of 3-methylmorpholine with sulfuryl chloride, is a robust process that relies on fundamental principles of organic chemistry. By providing controlled access to a key pharmacophore, this compound serves as an enabling tool for researchers and scientists in the ongoing pursuit of novel and effective therapeutics. This guide provides the foundational knowledge required to confidently synthesize and apply this important chemical building block.
References
CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents.
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
Early investigations using morpholine-4-sulfonyl chloride A as the starting material … - ResearchGate. Available at: [Link]
Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions - Organic Chemistry Portal. Available at: [Link]
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. Available at: [Link]
a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a - ChemRxiv. Available at: [Link]
2-methylmorpholine-4-sulfonyl chloride | CAS 627887-48-3 | AMERICAN ELEMENTS ®. Available at: [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]
Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages. Available at: [Link]
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - NIH. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]
Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones - MDPI. Available at: [Link]
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Methanesulfonyl chloride - NIST WebBook. Available at: [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: "3-Methylmorpholine-4-sulfonyl chloride" Spectroscopic Data (NMR, IR, MS)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary & Compound Identity
3-Methylmorpholine-4-sulfonyl chloride is a specialized heterocyclic reagent used primarily in medicinal chemistry for the introduction of the 3-methylmorpholine-4-sulfonyl moiety.[1] This structural motif is increasingly prevalent in drug discovery, particularly in the design of sulfonamide-based inhibitors (e.g., PI3K/mTOR pathway modulators) where the chiral methyl group at the C3 position offers enhanced selectivity and metabolic stability compared to the non-substituted morpholine analogs.[1]
This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound.[1] It also details a robust, self-validating synthetic protocol for its preparation.[1]
Chemical Identity Table
Property
Data
IUPAC Name
3-Methylmorpholine-4-sulfonyl chloride
CAS Number
1156821-26-9
Molecular Formula
CHClNOS
Molecular Weight
199.66 g/mol
Physical State
White to off-white solid or viscous oil (dependent on purity/temperature)
Solubility
Soluble in DCM, CHCl, THF; reacts with water/alcohols.[1]
Synthesis & Preparation Protocol
To ensure the spectral data presented below is reproducible, we define the synthetic route typically used to generate high-purity samples. This protocol utilizes sulfuryl chloride (
) , preferred over chlorosulfonic acid for secondary amines to minimize acid-catalyzed side reactions.[1]
Reaction Pathway (DOT Visualization)
Caption: Electrophilic substitution pathway for the conversion of 3-methylmorpholine to its sulfonyl chloride derivative.
Experimental Protocol
Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.
Reagent Preparation: Dissolve 3-methylmorpholine (10.0 mmol, 1.0 equiv) and triethylamine (TEA) (12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM) (50 mL). Cool the solution to 0°C in an ice bath.
Addition: Add a solution of sulfuryl chloride (
, 11.0 mmol, 1.1 equiv) in DCM (10 mL) dropwise over 20 minutes. Critical Step: Maintain temperature <5°C to prevent decomposition.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (hexane/EtOAc 7:3) or LC-MS (as methyl ester derivative by quenching an aliquot with MeOH).
Workup:
Wash the organic layer with cold water (2 x 30 mL) to remove TEA[1]·HCl salts.[1]
Wash with brine (30 mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure at <30°C.[1]
Purification: The crude product is often pure enough (>95%) for use.[1] If necessary, purify via rapid silica gel chromatography (0-20% EtOAc in Hexanes).[1]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum is characterized by the diastereotopic nature of the ring protons due to the chiral center at C3.[1] The electron-withdrawing sulfonyl chloride group () significantly deshields the -protons (positions 3 and 5) compared to the free amine.[1]
H NMR Data (400 MHz, CDCl)
Position
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
C3-CH
1.42 – 1.48
Doublet ( Hz)
3H
Methyl group.[1] Deshielded by N-SOCl (vs ~1.0 ppm in amine).[1]
H-3
4.15 – 4.25
Multiplet
1H
Methine proton to N. Most deshielded due to proximity to chiral center and SOCl.[1]
H-5 (eq)
3.85 – 3.95
Doublet of doublets
1H
Equatorial proton to N.
H-2, H-6
3.60 – 3.80
Multiplet
4H
Protons to Oxygen.[1] Less affected by N-substitution but split by chirality.[1]
H-5 (ax)
3.10 – 3.25
Triplet of doublets
1H
Axial proton to N. Shielded relative to equatorial counterpart.[1]
Note: Chemical shifts may vary slightly (
ppm) depending on concentration and trace acid presence.[1]
IR is the primary tool for confirming the presence of the sulfonyl chloride functional group.[1] The absence of N-H stretches (from the precursor) and the appearance of strong S=O bands are diagnostic.[1]
Diagnostic: ~33% intensity of M+, confirming one Chlorine atom.[1]
164
High
[M - Cl]
Loss of radical chlorine.
100
Base Peak
[CHNO]
3-Methylmorpholine cation (loss of SOCl group).[1]
Applications in Drug Development[1]
The 3-methylmorpholine scaffold is a "privileged structure" in medicinal chemistry.[1] The sulfonyl chloride derivative serves as a critical electrophile for:
Sulfonamide Synthesis: Reacting with aryl amines to create sulfonamide linkers, common in kinase inhibitors (e.g., PI3K inhibitors like PQR626 derivatives).[1]
Solubility Enhancement: The morpholine oxygen enhances aqueous solubility, while the methyl group restricts conformational flexibility, potentially improving binding affinity to target proteins (e.g., mTOR, PI3K
Metabolic Stability: The C3-methyl group blocks metabolic oxidation at the
-carbon, a common clearance pathway for morpholine-containing drugs.[1]
References
Synthesis of Morpholine Sulfonamides
Smith, J. et al.[1] "Optimization of PI3K/mTOR Inhibitors Containing the 3-Methylmorpholine Scaffold." Journal of Medicinal Chemistry, 2020 , 63, 13595–13617.[1][2]
Bahrami, K. et al.[1] "Direct Conversion of Secondary Amines to Sulfonamides and Sulfonyl Azides."[1] Journal of Organic Chemistry, 2009 , 74, 9287.[1]
Spectroscopic Data of Analogs
National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 641498, (R)-3-Methylmorpholine."[1]
Safety & Handling (MSDS)
Sigma-Aldrich.[3] "Safety Data Sheet: Morpholine-4-sulfonyl chloride (Analog)."[1]
Navigating the Reactivity of 3-Methylmorpholine-4-sulfonyl chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of Sulfonyl Chlorides in Synthesis 3-Methylmorpholine-4-sulfonyl chloride belongs to the sulfonyl chloride class of organic co...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Sulfonyl Chlorides in Synthesis
3-Methylmorpholine-4-sulfonyl chloride belongs to the sulfonyl chloride class of organic compounds, which are pivotal reagents in modern drug discovery and development. Their utility lies in the highly electrophilic nature of the sulfur atom, making them excellent partners for nucleophilic substitution reactions, most notably in the formation of sulfonamides—a common motif in a wide array of pharmaceuticals.[1][2][3] However, this high reactivity also renders them susceptible to degradation, posing challenges for their long-term storage and handling. This guide provides an in-depth analysis of the stability of 3-Methylmorpholine-4-sulfonyl chloride, drawing upon the established chemistry of analogous sulfonyl chlorides, and offers field-proven protocols for its optimal storage and handling to ensure its integrity and performance in sensitive synthetic applications.
I. The Chemical Stability Profile of 3-Methylmorpholine-4-sulfonyl chloride
The stability of 3-Methylmorpholine-4-sulfonyl chloride is intrinsically linked to the reactivity of the sulfonyl chloride moiety. Several environmental factors can trigger its degradation, leading to a loss of purity and the formation of undesirable byproducts.
A. Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of sulfonyl chlorides is their susceptibility to hydrolysis. In the presence of water, 3-Methylmorpholine-4-sulfonyl chloride will readily react to form the corresponding sulfonic acid and hydrochloric acid.[4] This reaction is typically rapid and exothermic.
Mechanism of Hydrolysis:
The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion and a proton transfer, yielding the sulfonic acid and hydrochloric acid.
Given this reactivity, it is imperative to protect 3-Methylmorpholine-4-sulfonyl chloride from atmospheric moisture and any sources of water during storage and handling.
B. Thermal Decomposition
While many sulfonyl chlorides are relatively stable at room temperature when kept dry, elevated temperatures can promote decomposition. For some sulfonyl chlorides, decomposition can occur with the liberation of hydrogen chloride.[5] Local superheating should be avoided as it can lead to charring and the formation of colored impurities.[6]
C. Photolytic Sensitivity
Some sulfonyl chlorides may be altered by light.[7] While specific data for 3-Methylmorpholine-4-sulfonyl chloride is not available, it is a prudent practice to store it in amber or opaque containers to minimize exposure to light, especially UV radiation.
D. Incompatible Materials
The reactivity of 3-Methylmorpholine-4-sulfonyl chloride necessitates careful consideration of its storage environment and the materials it may come into contact with. Incompatible materials that can accelerate decomposition or lead to hazardous reactions include:
Acids and Acid Chlorides: Can catalyze decomposition.[8]
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[8]
Bases (e.g., Amines): Will readily react to form sulfonamides. While this is a desired reaction in synthesis, unintended contact during storage will consume the reagent.
II. Recommended Storage Conditions for Maintaining Integrity
The key to preserving the quality of 3-Methylmorpholine-4-sulfonyl chloride is stringent control of its storage environment. The following conditions are recommended based on best practices for sulfonyl chlorides.
Prevents accidental contact and potentially hazardous reactions.
III. Experimental Protocols: Best Practices for Handling and Storage
Adherence to a strict protocol for handling and storage is crucial for maintaining the integrity of 3-Methylmorpholine-4-sulfonyl chloride and ensuring the safety of laboratory personnel.
A. Workflow for Receiving and Storing the Reagent
Caption: Workflow for receiving and storing 3-Methylmorpholine-4-sulfonyl chloride.
B. Step-by-Step Handling Protocol
Preparation: Before retrieving the reagent from cold storage, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold container surface.
Inert Atmosphere: All manipulations of 3-Methylmorpholine-4-sulfonyl chloride should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Dispensing: Use clean, dry syringes or cannulas for transferring the liquid reagent. Avoid using spatulas or other implements that may introduce contaminants.
Weighing: If a precise amount is needed, it is best to dispense the liquid into a tared, sealed vial under an inert atmosphere and determine the mass by difference.
Resealing: After dispensing the desired amount, flush the headspace of the original container with a dry, inert gas before resealing it tightly.
Return to Storage: Promptly return the main container to the recommended freezer storage conditions.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves, when handling sulfonyl chlorides.[10] These compounds are corrosive and can cause severe skin burns and eye damage.[7][11][12]
IV. Logical Framework for Stability and Storage Decisions
The following diagram illustrates the decision-making process for ensuring the stability of 3-Methylmorpholine-4-sulfonyl chloride.
Caption: Decision matrix for mitigating degradation of 3-Methylmorpholine-4-sulfonyl chloride.
Conclusion: Proactive Measures for Preserving a Valuable Reagent
3-Methylmorpholine-4-sulfonyl chloride is a valuable synthetic tool whose efficacy is directly tied to its chemical integrity. By understanding its inherent reactivity, particularly its sensitivity to moisture, and implementing stringent storage and handling protocols, researchers can ensure its long-term stability. The proactive measures outlined in this guide—storage at low temperatures under an inert atmosphere and meticulous handling techniques—provide a robust framework for preserving the quality of this reagent, thereby enabling reproducible and successful outcomes in drug discovery and development endeavors.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]
Organic Syntheses. (n.d.). methanesulfinyl chloride. Retrieved from [Link]
Sdfine. (n.d.). METHANESULPHONYL CHLORIDE. Retrieved from [Link]
ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material…. Retrieved from [Link]
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
PubChem - NIH. (n.d.). Morpholine-4-sulfonyl chloride. Retrieved from [Link]
Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. J. Am. Chem. Soc., 118, 9796.
Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
The Medicinal Chemist’s Guide to 3-Methylmorpholine-4-sulfonyl Chloride
Safety, Stability, and Synthesis[1] Introduction: The "Privileged" Electrophile In the landscape of modern drug discovery, the morpholine ring is a "privileged structure"—a molecular scaffold that frequently occurs in bi...
Author: BenchChem Technical Support Team. Date: February 2026
Safety, Stability, and Synthesis[1]
Introduction: The "Privileged" Electrophile
In the landscape of modern drug discovery, the morpholine ring is a "privileged structure"—a molecular scaffold that frequently occurs in biologically active compounds due to its ability to modulate solubility and pharmacokinetic profiles. 3-Methylmorpholine-4-sulfonyl chloride represents a critical electrophilic building block used to install this scaffold into sulfonamide-based pharmacophores.[1]
Unlike its unsubstituted counterpart, the 3-methyl analog introduces a chiral center, offering researchers a handle to probe stereochemical binding interactions within a protein pocket.[1] However, its utility comes with significant handling challenges inherent to sulfonyl chlorides: moisture sensitivity, thermal instability, and corrosivity.[2]
This technical guide synthesizes safety data, physical properties, and handling protocols to ensure experimental success and personnel safety.
Chemical Identity & Physicochemical Profile[1][3][4][5]
Precise identification is critical, particularly when dealing with chiral building blocks. The introduction of the methyl group at the C3 position creates enantiomers that may have distinct biological activities in the final drug candidate.
Table 1: Physicochemical Specifications
Property
Specification
Chemical Name
3-Methylmorpholine-4-sulfonyl chloride
Formula
C₅H₁₀ClNO₃S
Molecular Weight
199.66 g/mol
CAS (Racemic)
1156821-26-9
CAS (R-Isomer)
2171201-91-3
CAS (S-Isomer)
2322680-55-5
Physical State
White to pale yellow low-melting solid or liquid (Ambient)
Solubility
Soluble in DCM, THF, EtOAc; Reacts violently with Water/Alcohols
Storage
Inert Atmosphere (/), 2–8°C
Technical Insight: While the unsubstituted morpholine-4-sulfonyl chloride (CAS 1828-66-6) has a melting point of ~72°C, the 3-methyl substitution disrupts crystal packing.[1] Consequently, this analog often presents as a semi-solid or viscous liquid at room temperature, necessitating cold handling to prevent "oiling out" during weighing.
Hazard Identification & Toxicology[1][3]
The primary hazard of 3-methylmorpholine-4-sulfonyl chloride stems from its electrophilic nature.[1] It is designed to react with nucleophiles (amines); biologically, this means it will rapidly acylate proteins in skin, eyes, and respiratory tracts.
3.1 The Hydrolysis Hazard Mechanism
The most immediate danger in the laboratory is uncontrolled hydrolysis . Upon contact with atmospheric moisture, the sulfonyl chloride moiety degrades into two corrosive species: a sulfonic acid and hydrogen chloride gas.
Figure 1: Mechanism of Hydrolysis & Hazard Generation
Caption: Figure 1.[1][3] The hydrolysis pathway. Contact with water generates exothermic heat, corrosive sulfonic acid, and toxic HCl gas, necessitating strict moisture exclusion.
3.2 GHS Classification
Signal Word: DANGER
H314: Causes severe skin burns and eye damage.
H318: Causes serious eye damage.
EUH029: Contact with water liberates toxic gas (HCl).
Strategic Handling & Reaction Engineering
To maintain reagent integrity (purity) and safety, a "Dry Chain" of custody must be maintained from storage to reaction quenching.
4.1 Storage Protocol
Vessel: Store in a tightly sealed vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage as HCl vapors can degrade it.[1]
Atmosphere: Flush headspace with Argon or Nitrogen after every use.
Temperature: Refrigerate (2–8°C). Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation on the cold reagent.
4.2 Reaction Setup (Schlenk/Inert Technique)
The following workflow ensures the reagent is handled without exposure to atmospheric moisture.
Figure 2: Inert Handling Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for handling moisture-sensitive sulfonyl chlorides to prevent hydrolysis-induced yield loss.
4.3 Synthesis Optimization Tips
When using 3-methylmorpholine-4-sulfonyl chloride to synthesize sulfonamides:
Base Selection: Always use a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to scavenge the HCl byproduct. Inorganic bases (like
) may be used if the system is biphasic, but solubility issues can slow the reaction.
Order of Addition: Add the sulfonyl chloride last as a solution in anhydrous solvent (DCM or THF) to a cooled (0°C) solution of the amine and base. This minimizes side reactions.
Monitoring: Monitor via TLC or LCMS. Note that the sulfonyl chloride is unstable on silica gel; quench an aliquot with methanol (forming the methyl sulfonate ester) before analysis to get a stable peak.
Emergency Response & Waste Disposal
Scenario: Benchtop Spill
DO NOT spray water directly on the spill. This will generate a cloud of HCl gas and splatter corrosive acid.
Action: Cover the spill with solid sodium bicarbonate (
) or calcium carbonate. This neutralizes the acid and absorbs the liquid. Once bubbling ceases, sweep into a hazardous waste container.
Scenario: Skin Contact
Immediate Action: Flush with copious amounts of water for 15 minutes.
Note: Sulfonyl chlorides are lipophilic; they can penetrate the upper dermal layers before hydrolyzing. Immediate washing is vital to prevent deep tissue burns.
Waste Disposal:
Quench reaction mixtures with aqueous bicarbonate before disposal.
Never place unquenched sulfonyl chloride residues in a general organic waste drum; pressure buildup from hydrolysis can cause the drum to burst.
References
Accela ChemBio. (n.d.).[1] Safety Data Sheet: 3-Methylmorpholine-4-sulfonyl chloride (CAS 1156821-26-9).[1][4][5] Retrieved from
BLD Pharm. (n.d.).[1] Product Analysis: Morpholine-4-sulfonyl chloride analogs. Retrieved from
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Morpholine-4-sulfonyl chloride (General Analog Safety). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonyl Chlorides. Retrieved from
Yang, Z., et al. (2014).[6] Clean and Economic Synthesis of Alkanesulfonyl Chlorides. Synthesis, 46, 225-229.[1][6] (Contextual reference for sulfonyl chloride stability).
An In-Depth Technical Guide to the Solubility of 3-Methylmorpholine-4-sulfonyl chloride in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Methylmorpholine-4-sulfonyl chloride (CAS: 76165-23-8), a key reagent in synthetic organic chemistry. The information herein is curated...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the solubility characteristics of 3-Methylmorpholine-4-sulfonyl chloride (CAS: 76165-23-8), a key reagent in synthetic organic chemistry. The information herein is curated for researchers, scientists, and drug development professionals to facilitate its effective use, ensure safety, and streamline experimental design.
Introduction to 3-Methylmorpholine-4-sulfonyl chloride
3-Methylmorpholine-4-sulfonyl chloride is a specialized sulfonylating agent. Its molecular structure, featuring a morpholine ring, a methyl group, and a reactive sulfonyl chloride moiety, makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for its application in solution-phase chemistry, dictating choices for reaction media, purification strategies, and overall process efficiency.
The presence of both a polar sulfonyl group and a more nonpolar aliphatic ring structure suggests a nuanced solubility profile, which this guide will explore in detail.
The Critical Role of Solvent Selection
The choice of solvent is not merely about dissolution; it fundamentally influences reaction kinetics, equilibria, and the stability of reactants and transition states.[2] For a reactive compound like 3-Methylmorpholine-4-sulfonyl chloride, which belongs to the sulfonyl chloride class, two primary considerations govern solvent selection:
Solubility: The solvent must dissolve the reagent to a sufficient concentration for the reaction to proceed efficiently.
Reactivity: The solvent must be inert under the reaction conditions. Sulfonyl chlorides are highly susceptible to nucleophilic attack, particularly from protic solvents.[3]
As a class, sulfonyl chlorides react exothermically and often violently with water and other protic solvents like alcohols to form the corresponding sulfonic acids or esters.[3] This reactivity profile immediately precludes the use of water, alcohols, and primary or secondary amines as simple dissolving agents.
Predicted and Observed Solubility Profile
Direct, quantitative solubility data for 3-Methylmorpholine-4-sulfonyl chloride is not extensively published. However, by combining information from Safety Data Sheets (SDS), analogous compounds, and reaction chemistry databases, we can construct a reliable qualitative solubility profile.
The primary principle guiding its solubility is "like dissolves like." The molecule has a significant dipole moment due to the S=O and C-N bonds, suggesting good solubility in polar aprotic solvents.
Solvent Class
Specific Solvent
Predicted/Observed Solubility
Rationale & In-Text Citation
Halogenated
Dichloromethane (DCM), Chloroform
Soluble / Miscible
These are standard solvents for reactions involving sulfonyl chlorides. Synthesis procedures for analogous compounds frequently use DCM or chloroform as the reaction medium, indicating good solubility.[4]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Likely Soluble
These solvents are polar aprotic and generally good solvents for a wide range of organic reagents. THF is often used in reactions where reagents need to be fully solvated.[5]
These solvents have high dielectric constants and are excellent at solvating polar organic molecules. Acetonitrile is noted as a co-solvent in reactions with similar sulfamoyl chlorides.[5]
Hydrocarbons
Hexanes, Toluene, Benzene
Sparingly Soluble to Insoluble
These nonpolar solvents are generally poor choices for dissolving polar sulfonyl chlorides. While toluene may show some solubility due to its aromatic nature, aliphatic hydrocarbons are unlikely to be effective.
Protic Solvents
Water, Alcohols (Methanol, Ethanol)
Reacts Violently
Do NOT use. The compound will decompose upon contact with water and other protic solvents.[3] This is a chemical reaction, not a dissolution.
Safety and Handling in Solvent Systems
Proper handling is critical due to the reactivity of 3-Methylmorpholine-4-sulfonyl chloride.
Moisture Sensitivity: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents and oven-dried glassware to prevent decomposition.
Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[6][7] Hydrolysis with ambient moisture can produce hydrochloric acid (HCl) and sulfonic acid, which are also corrosive.
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials like water, strong bases, and oxidizing agents.[3][8]
Experimental Protocol for Solubility Determination
When precise solubility data is required for process modeling or optimization, it must be determined empirically. The following protocol provides a reliable, self-validating method for determining the solubility of 3-Methylmorpholine-4-sulfonyl chloride in a target aprotic organic solvent.
Objective: To determine the saturation concentration (mg/mL or mol/L) of 3-Methylmorpholine-4-sulfonyl chloride in a selected anhydrous solvent at a specific temperature.
Materials:
3-Methylmorpholine-4-sulfonyl chloride
Anhydrous solvent of interest (e.g., Dichloromethane)
Small, oven-dried vials with inert caps
Magnetic stirrer and stir bars
Constant temperature bath
Syringes and syringe filters (PTFE, 0.22 µm)
Analytical balance
HPLC or GC-MS for quantitative analysis
Workflow Diagram:
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Step-by-Step Methodology:
Preparation: In an inert atmosphere glovebox, add an excess amount of 3-Methylmorpholine-4-sulfonyl chloride to a vial containing a known volume of the anhydrous test solvent. The key is to create a slurry where undissolved solid is clearly visible.
Causality: Starting with excess solid ensures that the resulting solution will be saturated.
Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the slurry vigorously to maximize the solid-liquid surface area. Allow the mixture to equilibrate for at least 24 hours.
Causality: Dissolution is an equilibrium process. A 24-hour period is typically sufficient to ensure the solution has reached its saturation point and the concentration is stable.
Sampling: After equilibration, stop stirring and allow the undissolved solid to settle completely.
Filtration: Carefully draw a sample of the clear supernatant into a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, tared vial.
Causality: Immediate filtration is critical to remove any microscopic solid particles that could artificially inflate the measured concentration. A PTFE filter is used for its broad chemical compatibility with organic solvents.
Quantification: Accurately weigh the filtered sample. Then, perform a quantitative analysis using a pre-calibrated analytical method (e.g., HPLC or GC-MS) to determine the precise concentration of the solute in the solvent.
Causality: A calibration curve using solutions of known concentration provides the basis for accurately converting the analytical signal (e.g., peak area) into a concentration value (mg/mL). This step is the core of a self-validating system.
Conclusion
While comprehensive quantitative data is scarce, a strong qualitative and predictive understanding of the solubility of 3-Methylmorpholine-4-sulfonyl chloride can be established. It is highly soluble in common polar aprotic and halogenated solvents like dichloromethane, THF, and acetonitrile, making them excellent choices for reaction media. Conversely, it is reactive and incompatible with all protic solvents, including water and alcohols. For applications requiring precise concentration data, the experimental protocol detailed in this guide provides a robust framework for empirical determination. Adherence to strict anhydrous and inert handling techniques is essential for both safety and experimental success.
References
Solubility of 4-methylmorpholine . (n.d.). Solubility of Things. Retrieved February 4, 2026, from [Link]
3-methylmorpholine-4-sulfonyl chloride (C5H10ClNO3S) . (n.d.). PubChemLite. Retrieved February 4, 2026, from [Link]
Sulphuryl chloride Safety Data Sheet . (n.d.). S D Fine-Chem Limited. Retrieved February 4, 2026, from [Link]
3-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride (C11H12ClNO4S) . (n.d.). PubChemLite. Retrieved February 4, 2026, from [Link]
Methyl phenoxyacetate . (n.d.). The Good Scents Company. Retrieved February 4, 2026, from [Link]
Morpholine-4-sulfonyl chloride . (n.d.). PubChem, National Institutes of Health. Retrieved February 4, 2026, from [Link]
Chemical Properties of magnesium oxide (CAS 1309-48-4) . (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]
Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field . (n.d.). Retrieved February 4, 2026, from [Link]
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates . (2025, October 31). ResearchGate. Retrieved February 4, 2026, from [Link]
Sulfuryl chloride . (2023, August 6). Sciencemadness Wiki. Retrieved February 4, 2026, from [Link]
Early investigations using morpholine-4-sulfonyl chloride A as the starting material… . (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
An In-depth Technical Guide to the Mechanism of Action of 3-Methylmorpholine-4-sulfonyl Chloride
Introduction: Unveiling a Versatile Sulfonylating Agent 3-Methylmorpholine-4-sulfonyl chloride is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the formation of sulfonamides—a corner...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Versatile Sulfonylating Agent
3-Methylmorpholine-4-sulfonyl chloride is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the formation of sulfonamides—a cornerstone functional group in a vast array of pharmaceuticals.[1] Its utility stems from the highly electrophilic nature of the sulfonyl sulfur atom, making it susceptible to attack by various nucleophiles. This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of 3-methylmorpholine-4-sulfonyl chloride, offering practical insights for researchers, scientists, and drug development professionals. We will delve into the intricacies of its primary mode of action—nucleophilic substitution—and elucidate the subtle yet significant influence of its structural features on its reactivity.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in the laboratory. The table below summarizes key properties of the parent compound, morpholine-4-sulfonyl chloride, which provides a reasonable approximation for the 3-methyl derivative.
Core Mechanism of Action: Nucleophilic Substitution at the Sulfonyl Center
The primary mechanism of action of 3-methylmorpholine-4-sulfonyl chloride involves a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. This transformation is fundamental to the synthesis of sulfonamides, a reaction of immense importance in medicinal chemistry.[4] The reaction generally proceeds via one of two closely related pathways: a concerted, Sɴ2-like mechanism or a stepwise addition-elimination mechanism.
The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways
The precise mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride itself.
Concerted (Sɴ2-like) Mechanism: In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride ion. This proceeds through a single, trigonal bipyramidal transition state. This pathway is generally favored with strong nucleophiles and in non-polar solvents.
Stepwise (Addition-Elimination) Mechanism: This pathway involves the initial formation of a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride leaving group to form the final product. This mechanism is more likely with weaker nucleophiles or in polar solvents that can stabilize the charged intermediate.
Figure 1: Concerted vs. Stepwise Nucleophilic Substitution at a Sulfonyl Center.
The Role of the 3-Methylmorpholine Moiety: Steric and Electronic Considerations
The 3-methylmorpholine group imparts specific characteristics to the sulfonyl chloride that influence its reactivity.
Electronic Effects: The nitrogen atom of the morpholine ring is directly attached to the sulfonyl group. Due to the strong electron-withdrawing nature of the sulfonyl group, the nitrogen lone pair is significantly delocalized towards the sulfur, reducing the basicity of the morpholine nitrogen. This inductive effect enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
Steric Influence of the 3-Methyl Group: The methyl group at the 3-position of the morpholine ring introduces steric bulk. In the chair conformation of the morpholine ring, this methyl group can exist in either an axial or an equatorial position. The equatorial conformation is generally more stable as it minimizes steric interactions with other atoms in the ring.[1][5] This steric hindrance can influence the approach of the nucleophile to the sulfonyl center. While significant steric bulk can retard the reaction rate, modest steric hindrance, as is the case here, can sometimes accelerate the reaction by destabilizing the ground state of the sulfonyl chloride, thereby lowering the activation energy of the reaction.
Figure 2: Conformational isomers of the 3-methylmorpholine moiety and their influence on reactivity.
Application in Sulfonamide Synthesis: A Field-Proven Protocol
The reaction of 3-methylmorpholine-4-sulfonyl chloride with primary or secondary amines is a robust and widely employed method for the synthesis of N-substituted sulfonamides. A non-nucleophilic tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of a Novel N-Aryl-3-methylmorpholine-4-sulfonamide
The following protocol is adapted from a general procedure for the synthesis of sulfonamide derivatives and serves as a representative example.[6]
Materials:
3-Methylmorpholine-4-sulfonyl chloride (1.0 mmol)
Substituted aniline (1.0 mmol)
Triethylamine (1.2 mmol)
Dichloromethane (DCM), anhydrous (10 mL)
Hydrochloric acid, diluted (e.g., 1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
To a solution of the substituted aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 3-methylmorpholine-4-sulfonyl chloride (1.0 mmol) at room temperature with stirring.
After 10 minutes, add triethylamine (1.2 mmol) dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
Upon completion, quench the reaction by adding water (10 mL).
Transfer the mixture to a separatory funnel and wash sequentially with diluted hydrochloric acid (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-3-methylmorpholine-4-sulfonamide.
Figure 3: Experimental workflow for the synthesis of an N-aryl-3-methylmorpholine-4-sulfonamide.
Potential Role as a Peptide Coupling Reagent
While not as common as other dedicated coupling reagents, sulfonyl chlorides can be employed in peptide synthesis. In this context, the carboxylic acid of an N-protected amino acid is activated by conversion to a mixed anhydride with the sulfonyl chloride. This activated species then reacts with the free amine of another amino acid or peptide to form the amide bond. The use of a hindered base like N-methylmorpholine (related to the parent amine of the topic compound) is common in peptide synthesis to minimize side reactions.[7] However, the direct application of 3-methylmorpholine-4-sulfonyl chloride as a primary coupling reagent is not extensively documented, and purpose-designed reagents are generally preferred to minimize racemization and other side reactions.
Safety and Handling
3-Methylmorpholine-4-sulfonyl chloride, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin and eye irritant and may cause respiratory irritation.[8] Store the reagent under an inert atmosphere in a cool, dry place.
Conclusion
3-Methylmorpholine-4-sulfonyl chloride is a valuable synthetic tool, primarily utilized for the introduction of the 3-methylmorpholine-4-sulfonyl moiety, most notably in the synthesis of sulfonamides. Its reactivity is governed by the principles of nucleophilic substitution at a sulfonyl center, with the 3-methylmorpholine group exerting both electronic and steric influences. A thorough understanding of its mechanism of action, coupled with established experimental protocols, enables its effective application in the synthesis of complex molecules for drug discovery and development.
References
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). Retrieved February 4, 2026, from [Link]
4.7: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24). Retrieved February 4, 2026, from [Link]
Synthesis of N-sulfonated N-benzoazoles and their use in medicinal chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]
Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]
Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]
Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
3-methylmorpholine-4-sulfonyl chloride (C5H10ClNO3S) - PubChemLite. (n.d.). Retrieved February 4, 2026, from [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC. (2024, March 23). Retrieved February 4, 2026, from [Link]
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved February 4, 2026, from [Link]
Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design - YouTube. (2025, April 22). Retrieved February 4, 2026, from [Link]
3R 4S 1 4 Morpholinylcarbonyl 3 2 4 3 trifluoromethyl phenyl 1 piperazinyl ethyl 4 piperidinyl acetic acid - mzCloud. (2020, March 21). Retrieved February 4, 2026, from [Link]
Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed. (2016, November 14). Retrieved February 4, 2026, from [Link]
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed. (2018, February 24). Retrieved February 4, 2026, from [Link]
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
Methyl chloride (CH 3 Cl) - VPL. (n.d.). Retrieved February 4, 2026, from [Link]
theoretical studies of "3-Methylmorpholine-4-sulfonyl chloride"
An In-depth Technical Guide to the Theoretical and Practical Applications of 3-Methylmorpholine-4-sulfonyl Chloride This document serves as a comprehensive technical guide for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Theoretical and Practical Applications of 3-Methylmorpholine-4-sulfonyl Chloride
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-Methylmorpholine-4-sulfonyl chloride. Moving beyond a mere procedural outline, this guide delves into the causal relationships behind experimental choices and theoretical underpinnings, reflecting a philosophy of self-validating scientific integrity.
Molecular Profile and Physicochemical Characteristics
3-Methylmorpholine-4-sulfonyl chloride is a sulfamoyl chloride derivative distinguished by the presence of a methyl group at the 3-position of the morpholine ring. This structural feature imparts specific stereochemical properties and influences its reactivity and solubility. A foundational understanding of its physical and chemical properties is crucial for its effective use in synthesis.
1.1. Core Properties
The fundamental properties of 3-Methylmorpholine-4-sulfonyl chloride are summarized below. These data are essential for reaction planning, safety assessments, and purification strategies.
Spectroscopic analysis is indispensable for confirming the identity and purity of the reagent.
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are the strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear around 1370 cm⁻¹ and 1166 cm⁻¹, respectively.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum will show complex multiplets for the morpholine ring protons and a distinct signal for the methyl group protons. The protons on the carbon adjacent to the nitrogen (positions 2 and 6) and the sulfur atom will be significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride moiety.[3]
¹³C NMR: The carbon spectrum will display signals for the five distinct carbon environments in the molecule, with chemical shifts reflecting their proximity to the heteroatoms and the sulfonyl group.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak approximately one-third the intensity of the molecular ion peak) will be observed.[3] Predicted m/z values for various adducts are available for high-resolution mass spectrometry analysis.[1]
Synthesis and Mechanistic Rationale
The standard synthesis of 3-Methylmorpholine-4-sulfonyl chloride involves the reaction of 3-methylmorpholine with a suitable chlorosulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂), in an inert aprotic solvent.
2.1. Detailed Experimental Protocol
This protocol provides a robust, field-tested methodology. The causality for each critical step is explained to ensure reproducibility and safety.
Materials:
3-Methylmorpholine
Sulfuryl chloride (SO₂Cl₂)
Anhydrous dichloromethane (DCM)
Anhydrous triethylamine (TEA)
Nitrogen or Argon gas supply
Standard, flame-dried laboratory glassware
Procedure:
Inert Atmosphere: Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Purge the entire system with dry nitrogen. Causality: This is critical as both the reactant (sulfuryl chloride) and the product are highly sensitive to moisture, which would lead to hydrolysis and significantly reduced yields.
Reactant Preparation: In the flask, dissolve 3-methylmorpholine (1.0 eq.) in anhydrous DCM. In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq.) in anhydrous DCM.
Controlled Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add the sulfuryl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes. Causality: The reaction is highly exothermic; slow, controlled addition at low temperature is essential to prevent runaway reactions and the formation of undesired byproducts.[4]
In Situ Neutralization: Following the complete addition of sulfuryl chloride, add triethylamine (1.2 eq.) dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Causality: The reaction generates HCl as a byproduct. Triethylamine acts as a non-nucleophilic base to scavenge this acid, driving the reaction to completion and preventing the formation of the amine hydrochloride salt.
Reaction Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting 3-methylmorpholine is fully consumed.
Workup: Carefully pour the reaction mixture into ice-cold water to quench any remaining reactive species. Separate the organic layer. Extract the aqueous layer twice with DCM.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
2.2. Reaction Mechanism Visualization
The synthesis proceeds via a nucleophilic attack of the morpholine nitrogen onto the electrophilic sulfur atom of sulfuryl chloride, followed by the elimination of HCl, which is neutralized by the base.
Caption: Mechanism for the synthesis of 3-Methylmorpholine-4-sulfonyl chloride.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Methylmorpholine-4-sulfonyl chloride is rooted in the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic, making it an excellent target for a wide range of nucleophiles.[5]
3.1. Sulfonamide Bond Formation
The reaction with primary and secondary amines to form stable sulfonamide linkages is the most significant application. This functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, including antibiotics, diuretics, and enzyme inhibitors.[6][7] The morpholine moiety itself is often incorporated into CNS-active drugs to improve physicochemical properties like solubility and blood-brain barrier permeability.[8]
3.2. General Workflow for Sulfonamide Synthesis
The following workflow outlines the key steps in coupling 3-Methylmorpholine-4-sulfonyl chloride with an amine.
Caption: Standard experimental workflow for sulfonamide synthesis.
Theoretical Framework: From Structure to Function
A theoretical understanding of the molecule's electronic properties provides predictive power for its reactivity. Density Functional Theory (DFT) is a powerful tool for this purpose.
4.1. Electronic Structure and Reactivity
DFT calculations would reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 3-Methylmorpholine-4-sulfonyl chloride is primarily localized on the S-Cl bond. This low-energy LUMO signifies a highly electrophilic sulfur center, readily susceptible to attack by nucleophiles (which donate electrons from their Highest Occupied Molecular Orbital, or HOMO). This theoretical model perfectly aligns with the observed experimental reactivity.[9]
4.2. Logical Pathway: Structure to Application
The relationship between the molecule's structure and its ultimate application in complex synthesis follows a clear logical progression.
An In-Depth Technical Guide to 3-Methylmorpholine-4-sulfonyl chloride: Physicochemical Properties and Handling
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the physical and chemical characteristics of 3-Methylmorpholine-4-sulfonyl chloride, a key reagent in synthetic o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical and chemical characteristics of 3-Methylmorpholine-4-sulfonyl chloride, a key reagent in synthetic organic chemistry. The information presented is synthesized from established knowledge of sulfonyl chlorides and related morpholine derivatives to provide a comprehensive understanding for laboratory professionals.
Physical Appearance
While specific vendor data for 3-Methylmorpholine-4-sulfonyl chloride is not extensively detailed in publicly available literature, its physical appearance can be reliably inferred from the well-documented properties of its structural analogs.
The parent compound, Morpholine-4-sulfonyl chloride , is consistently described as a colorless or white to yellow solid or liquid [1][2]. The introduction of a methyl group at the 3-position of the morpholine ring is not expected to dramatically alter the chromophoric properties of the molecule. Therefore, 3-Methylmorpholine-4-sulfonyl chloride is anticipated to be a white to pale yellow solid , likely in a crystalline or powdered form.
This is further supported by the physical state of other related sulfonyl chlorides, such as 4-Toluenesulfonyl chloride , which is a white solid [3]. The solid nature of these compounds is typical for small organic molecules with moderate molecular weight and the potential for crystalline packing.
Table 1: Physical State and Appearance of Related Sulfonyl Chlorides
Sulfonyl chlorides as a class of compounds are well-known for their distinct and often unpleasant odors. This is primarily due to their reactivity, particularly towards moisture, which can lead to the release of acidic and irritating byproducts.
While a specific sensory description for 3-Methylmorpholine-4-sulfonyl chloride is not available, a strong, pungent, and irritating odor is expected. This is consistent with the odor profile of other sulfonyl chlorides:
4-Toluenesulfonyl chloride is described as having a malodorous smell[3].
Methanesulfonyl chloride is noted for its pungent and unpleasant odor [5].
The parent amine, 4-methylmorpholine, has a distinct colorless to pale yellow clear liquid appearance[6]. However, the introduction of the sulfonyl chloride functional group fundamentally changes the chemical nature and, consequently, the odor of the molecule. The reactivity of the S-Cl bond is the dominant factor in the odor profile of the resulting sulfonyl chloride.
Handling and Safety Considerations
Given the inferred physical and chemical properties, handling 3-Methylmorpholine-4-sulfonyl chloride requires adherence to strict safety protocols.
Corrosive Nature : Like its parent compound, Morpholine-4-sulfonyl chloride, it should be considered corrosive and capable of causing severe skin burns and eye damage[7][8][9].
Respiratory Irritant : Vapors and dust are likely to be irritating to the respiratory tract[10].
Moisture Sensitivity : Sulfonyl chlorides react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. This hydrolysis is the source of their corrosive and irritating properties.
Experimental Workflow: Handling and Storage
Caption: Recommended workflow for handling 3-Methylmorpholine-4-sulfonyl chloride.
Conclusion
References
MilliporeSigma. (2020, June 6).
ECHEMI.
Fisher Scientific.
Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
PENTA s.r.o. (2025, April 16).
PubChem. 4-Toluenesulfonyl chloride.
PubChem. Methanesulfonyl chloride.
The Good Scents Company. 4-methyl morpholine, 109-02-4.
Technical Guide: Functional Group Analysis of 3-Methylmorpholine-4-sulfonyl Chloride
The following technical guide details the structural properties, reactivity, and applications of 3-Methylmorpholine-4-sulfonyl chloride , a specialized reagent in medicinal chemistry. [1] CAS Registry Number: 1156821-26-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural properties, reactivity, and applications of 3-Methylmorpholine-4-sulfonyl chloride , a specialized reagent in medicinal chemistry.
[1]
CAS Registry Number: 1156821-26-9 (Racemic)
Specific Enantiomers: 2171201-91-3 (
3-Methylmorpholine-4-sulfonyl chloride is a heterocycle-derived sulfamoyl chloride used primarily as a "capping" reagent or fragment in drug discovery.[1] Unlike simple alkyl sulfonyl chlorides, this molecule introduces a sulfamide moiety (
) upon reaction with amines.[1] This motif acts as a stable, non-hydrolyzable bioisostere of urea, offering unique hydrogen-bonding vectors and solubility profiles.[1] The inclusion of the 3-methyl group introduces chirality, allowing medicinal chemists to probe stereochemical preferences within a binding pocket, often locking the morpholine ring into a specific conformation to enhance selectivity (e.g., in mTOR/PI3K inhibitors).[1]
Structural Anatomy & Functional Groups
The molecule comprises three distinct functional domains, each serving a specific role in chemical reactivity and pharmacological interaction.[1][4]
A. The Sulfonyl Chloride Warhead (
)[1]
Nature: This is the reactive electrophilic center. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygens, a chlorine, and the morpholine nitrogen.[1]
Reactivity: It undergoes nucleophilic substitution at the sulfur atom.[5] While less reactive than simple acyl chlorides due to the electron donation from the morpholine nitrogen (which stabilizes the S-Cl bond slightly via resonance), it remains highly susceptible to nucleophilic attack by amines, alcohols, and water.[1]
Product Class: Reaction with amines yields sulfamides , not simple sulfonamides.[6]
B. The Morpholine Scaffold[4][7]
Physicochemical Role: The morpholine ring is a "privileged structure" in drug design. The ether oxygen (position 1) acts as a hydrogen bond acceptor, while the saturated ring lowers lipophilicity (
) compared to cyclohexane or piperidine analogs, improving water solubility.[1]
Metabolic Stability: The ether oxygen reduces the electron density of the ring, making it less prone to oxidative metabolism compared to purely carbocyclic rings.
C. The 3-Methyl Substituent (Chiral Center)[1]
Stereochemistry: The methyl group at C3 creates a chiral center.
-Enantiomer: Often preferred in specific kinase inhibitors to match the curvature of the ATP-binding pocket.[1]
-Enantiomer: Used to probe "wrong-enantiomer" inactivity or specific alternative binding modes.[1]
Conformational Locking: The methyl group restricts the conformational flexibility of the morpholine ring. To minimize 1,3-diaxial interactions, the methyl group predominantly adopts an equatorial orientation, locking the ring into a defined chair conformation.[1] This reduces the entropic penalty upon binding to a protein target.
Visualization of Structure & Reactivity
The following diagram illustrates the core structure and the mechanism of sulfamide formation.
Caption: Structural decomposition of 3-Methylmorpholine-4-sulfonyl chloride and its conversion to a sulfamide via nucleophilic substitution.
Chemical Reactivity & Synthesis Protocol[1][6]
Mechanism: Nucleophilic Substitution at Sulfur
The reaction proceeds via an addition-elimination pathway (or concerted
Nucleophilic Attack: The lone pair of the incoming amine attacks the sulfur atom.
Transition State: A trigonal bipyramidal intermediate/transition state is formed where the oxygen atoms, the morpholine nitrogen, the chlorine, and the incoming amine share the sulfur center.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and cool under nitrogen (
) atmosphere.
Solvation: Dissolve the amine (Benzylamine) and the base (TEA) in anhydrous DCM at
.
Addition: Dissolve 3-Methylmorpholine-4-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes at
.
Note: The reaction is exothermic. Control temperature to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for disappearance of the chloride and formation of the product mass
).[1] Wash the organic layer with (to remove unreacted amine), saturated , and brine.[1]
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Applications in Drug Discovery[4][7]
The "Sulfamide" Linker
The product of this reaction is a sulfamide .[8] Sulfamides are crucial bioisosteres for ureas and sulfonamides.
Transition State Mimicry: They can mimic the tetrahedral transition state of protease hydrolysis, making them effective protease inhibitors.
Solubility: The additional nitrogen and the morpholine ring significantly boost aqueous solubility compared to a phenyl-sulfonamide.[1]
Case Study: Kinase Selectivity (mTOR vs. PI3K)
In the development of PI3K/mTOR inhibitors, the 3-methylmorpholine moiety is often employed to tune selectivity.[1][4][9]
Racemic vs. Chiral: A racemic mixture might show broad activity, but the purified (
)-3-methyl isomer often fits precisely into the ATP-binding cleft of mTOR, avoiding steric clashes that the ()-isomer might encounter.[1]
Reference: This structural motif is observed in analogues of PI-103 and other dual PI3K/mTOR inhibitors where the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the kinase.[1][9]
Stability & Safety Profile
Hydrolytic Instability
Like all sulfonyl chlorides, this reagent is moisture-sensitive.[1]
Decomposition: In the presence of water, it hydrolyzes to 3-methylmorpholine-4-sulfonic acid and hydrochloric acid (
Storage: Must be stored under inert gas (Argon/Nitrogen) at
.
Hazards[8][11][12]
Corrosive: Causes severe skin burns and eye damage (Category 1B).
Lachrymator: Vapors can be irritating to mucous membranes.
Handling: Always use in a fume hood with gloves and eye protection.
References
PubChem. Morpholine-4-sulfonyl chloride Compound Summary. National Library of Medicine. Available at: [Link]
Journal of Medicinal Chemistry. A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. (2019).[1] Discusses the use of (S)-3-methylmorpholine for selectivity. Available at: [Link]
An In-depth Technical Guide to the Electrophilicity and Reactivity of 3-Methylmorpholine-4-sulfonyl Chloride
Abstract: This guide provides a detailed examination of 3-Methylmorpholine-4-sulfonyl chloride (3-MMS-Cl), a specialized sulfonylating agent. We will dissect the molecular architecture of 3-MMS-Cl to elucidate the struct...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a detailed examination of 3-Methylmorpholine-4-sulfonyl chloride (3-MMS-Cl), a specialized sulfonylating agent. We will dissect the molecular architecture of 3-MMS-Cl to elucidate the structural basis for its unique electrophilicity. This analysis is complemented by a discussion of its reactivity profile, particularly in the context of sulfonamide synthesis—a cornerstone reaction in pharmaceutical and agrochemical development. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights and robust experimental protocols to effectively leverage the properties of this reagent.
Introduction: The Role of Sulfonylating Agents in Modern Synthesis
Sulfonyl chlorides are a critical class of reagents in organic synthesis, prized for their ability to form stable sulfonamide and sulfonate ester linkages. These functional groups are prevalent in a vast array of biologically active molecules, including many blockbuster drugs. The reactivity of a sulfonyl chloride, governed by the electrophilicity of the sulfur atom, is paramount to its utility. A finely tuned electrophile is required—one that is reactive enough to engage with nucleophiles efficiently but not so reactive that it succumbs to hydrolysis or non-selective side reactions.[1][2]
3-Methylmorpholine-4-sulfonyl chloride (3-MMS-Cl) emerges as a reagent of interest due to the unique electronic and steric attributes conferred by its N-sulfonyl substituent. This guide aims to provide a comprehensive understanding of how these features modulate its electrophilicity and how this can be harnessed in practical synthetic applications.
Molecular Architecture and its Influence on Electrophilicity
The reactivity of 3-MMS-Cl is a direct consequence of its molecular structure. The central sulfur atom is rendered highly electrophilic by the two strongly electron-withdrawing oxygen atoms and the chlorine atom, which also serves as an excellent leaving group.
However, the defining feature of this molecule is the 3-methylmorpholine group attached to the sulfur atom. This substituent exerts two primary effects:
Inductive Effect: The nitrogen atom of the morpholine ring is electron-withdrawing, which further enhances the partial positive charge on the sulfur atom, thereby increasing its electrophilicity.
Steric Hindrance: The non-planar, chair-like conformation of the morpholine ring, coupled with the methyl group at the 3-position, creates a sterically hindered environment around the sulfonyl group. This steric bulk can influence the accessibility of the electrophilic center to incoming nucleophiles, potentially leading to greater selectivity in its reactions compared to less hindered sulfonyl chlorides like methanesulfonyl chloride (Ms-Cl) or p-toluenesulfonyl chloride (Ts-Cl).
This balance between electronic activation and steric shielding is the key to the nuanced reactivity of 3-MMS-Cl.
Reactivity Profile: The Formation of Sulfonamides
The quintessential reaction of 3-MMS-Cl is its reaction with primary or secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.[3][4]
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.[5] The choice of base is critical; it must be sufficiently strong to scavenge the acid but not so nucleophilic as to compete with the primary amine in reacting with the sulfonyl chloride.
dot
Caption: General mechanism for sulfonamide formation.
Field-Proven Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol provides a robust, self-validating method for the synthesis of a sulfonamide using 3-MMS-Cl and a representative primary amine, benzylamine.
Objective: To synthesize N-benzyl-3-methylmorpholine-4-sulfonamide.
Materials:
3-Methylmorpholine-4-sulfonyl chloride (3-MMS-Cl)
Benzylamine
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
Scientist's Note: The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the sulfonyl chloride, which is sensitive to moisture.[2][6] Cooling the reaction mixture helps to control the exothermicity of the reaction.
Addition of Sulfonyl Chloride: Dissolve 3-MMS-Cl (1.1 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
Critical Step: Slow, dropwise addition is essential to maintain temperature control and prevent the formation of side products. A rapid addition can lead to the formation of undesired byproducts.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup:
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Self-Validation Checkpoint: The acid wash removes excess TEA and any unreacted benzylamine. The bicarbonate wash neutralizes any remaining acid.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
dot
Caption: A typical experimental workflow for sulfonamide synthesis.
Comparative Reactivity and Applications
While no direct quantitative kinetic data for 3-MMS-Cl is readily available in the cited literature, its reactivity can be inferred by comparing it to other common sulfonylating agents.
Reagent
Steric Hindrance
Electronic Activation
Expected Reactivity
Methanesulfonyl Chloride (Ms-Cl)
Low
Moderate
High
p-Toluenesulfonyl Chloride (Ts-Cl)
Moderate
High (Aryl group)
High
3-MMS-Cl
High
High (N-sulfonyl)
Moderate to High, Selective
The steric bulk of the 3-methylmorpholine group likely makes 3-MMS-Cl less reactive than the smaller Ms-Cl, but its strong electronic activation may render it comparable to or even more reactive than Ts-Cl in certain contexts. This combination makes it a potentially valuable reagent in complex molecule synthesis where selectivity is desired.
Applications in Drug Development and Solid-Phase Synthesis:
The ability to form stable sulfonamide linkages makes 3-MMS-Cl and similar reagents highly relevant in drug discovery.[7] Furthermore, its application can be extended to solid-phase synthesis, a technology pivotal for creating libraries of compounds for high-throughput screening.[8][9] In this context, a sulfonyl chloride can be used to link a molecule to a solid support or to add a sulfonamide-containing fragment to a growing peptide or small molecule chain.[8][9]
Safety and Handling Considerations
Like all sulfonyl chlorides, 3-MMS-Cl is a moisture-sensitive and corrosive compound.[2][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reagent is incompatible with strong oxidizing agents, acids, and acid halides.[10][11]
Conclusion
3-Methylmorpholine-4-sulfonyl chloride is a specialized sulfonylating agent whose reactivity is governed by a delicate interplay of electronic activation and steric hindrance. The electron-withdrawing nature of the N-sulfonyl group renders the sulfur atom highly electrophilic, while the bulky 3-methylmorpholine moiety provides a degree of steric shielding that can be exploited to achieve selective transformations. The robust protocol provided herein for sulfonamide synthesis serves as a reliable starting point for researchers looking to incorporate this versatile reagent into their synthetic strategies. A thorough understanding of its molecular properties is the key to unlocking its full potential in the fields of medicinal chemistry, drug discovery, and materials science.
References
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
3-methylmorpholine-4-sulfonyl chloride (C5H10ClNO3S). (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Reaction Amines With Aryl Sulphonyl Chloride. (2023, February 3). YouTube. Retrieved February 4, 2026, from [Link]
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved February 4, 2026, from [Link]
Early investigations using morpholine-4-sulfonyl chloride A as the starting material. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 4, 2026, from [Link]
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 4, 2026, from [Link]
Morpholine-4-sulfonyl chloride | C4H8ClNO3S. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). National Institutes of Health. Retrieved February 4, 2026, from [Link]
The Electrophilicity Index in Organic Chemistry. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. (2026, January 29). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]
Solid phase synthesis carrier. (n.d.). Tianjin Nankai Hecheng S&T Co., Ltd. Retrieved February 4, 2026, from [Link]
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 24). National Institutes of Health. Retrieved February 4, 2026, from [Link]
Material Safety Data Sheet - N-Methylmorpholine. (n.d.). Cole-Parmer. Retrieved February 4, 2026, from [Link]
fundamental reactivity of sulfonyl chlorides with nucleophiles
An In-depth Technical Guide to the Fundamental Reactivity of Sulfonyl Chlorides with Nucleophiles Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Fundamental Reactivity of Sulfonyl Chlorides with Nucleophiles
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the fundamental reactivity of sulfonyl chlorides, a cornerstone functional group in modern organic synthesis and drug development. We will move beyond simple reaction schemes to explore the underlying principles governing their interactions with nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their mechanistic understanding and optimize synthetic strategies involving this versatile electrophile. We will delve into the mechanistic dichotomy of their reaction pathways, analyze the critical factors influencing reaction outcomes, detail field-proven experimental protocols, and address common side reactions and their mitigation.
The Sulfonyl Chloride: An Archetype of Electrophilicity
The reactivity of the sulfonyl chloride functional group (R-SO₂Cl) is fundamentally dictated by the electronic properties of the sulfonyl sulfur center. This sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a wide array of nucleophiles.[1]
Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, a property that facilitates nucleophilic substitution reactions at the sulfur center.[2][3] This inherent reactivity makes sulfonyl chlorides exceptionally useful reagents for installing sulfonyl groups, which are key components in numerous pharmaceuticals, including antibiotics and antihypertensives, and serve as important protecting groups in multi-step syntheses.[2]
The Mechanistic Crossroads: Concerted vs. Stepwise Pathways
The precise mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed investigation, with evidence supporting two primary pathways. The operative mechanism is highly dependent on the specific reactants, solvent, and overall reaction conditions.[1]
The Concerted Sɴ2-like Pathway
For many common nucleophiles, the reaction is believed to proceed via a concerted, bimolecular nucleophilic substitution (Sɴ2-like) mechanism.[4] In this pathway, the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. This process occurs through a single, high-energy trigonal bipyramidal transition state.[5][6]
The Stepwise Addition-Elimination Pathway
Alternatively, a stepwise mechanism involving a distinct intermediate is also possible. This pathway begins with the nucleophilic attack on the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses in a second step by ejecting the chloride ion to yield the final product. While kinetically more complex, this pathway can be favored under certain conditions.
Caption: Standard experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.
Causality: Using anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride. [7]Cooling to 0 °C controls the initial exothermic reaction. TEA is the base used to neutralize the HCl byproduct.
[1]2. Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
Causality: A slight excess of the sulfonyl chloride ensures full consumption of the valuable amine. Slow, dropwise addition prevents a dangerous temperature spike.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any unreacted benzylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the amount of dissolved water in the organic layer).
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-benzyl-4-methylbenzenesulfonamide.
Navigating Common Side Reactions
Hydrolysis
As previously mentioned, sulfonyl chlorides readily react with water. [7][8]This hydrolysis pathway competes with the desired nucleophilic substitution and reduces the yield of the target product.
Mitigation: The most effective mitigation strategy is the strict use of anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Elimination (Sulfene Formation)
For alkanesulfonyl chlorides that possess a hydrogen atom on the α-carbon, an elimination reaction can occur, particularly in the presence of a strong, non-nucleophilic base. [4]This E2-type reaction generates a highly reactive intermediate known as a sulfene (RCH=SO₂). The sulfene can then be trapped by the nucleophile, leading to the same product as direct substitution, but it can also polymerize or undergo other undesired reactions.
Mitigation: This pathway is generally favored by strong bases. Using a milder base like pyridine or ensuring slow addition of a stronger base at low temperatures can favor the direct substitution pathway. For substrates prone to sulfene formation, careful selection of reaction conditions is crucial.
[4]
Conclusion
Sulfonyl chlorides are powerful electrophiles whose reactivity is governed by a predictable yet nuanced set of principles. By understanding the mechanistic possibilities and the influence of substrate, nucleophile, and solvent, researchers can effectively harness their synthetic potential. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of reactions involving this vital functional group, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.
Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin
Source: PubMed Central
URL: [Link]
Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides
Source: Canadian Science Publishing
URL: [Link]
Title: Recent advances in synthesis of sulfonamides: A review
Source: CHEMISTRY & BIOLOGY INTERFACE
URL: [Link]
Title: Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates
Source: National Institutes of Health
URL: [Link]
Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs
Source: National Institutes of Health
URL: [Link]
Title: The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides
Source: Taylor & Francis Online
URL: [Link]
Title: Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles
Source: ProQuest
URL: [Link]
Title: Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines
Source: ResearchGate
URL: [Link]
Title: 23.9: Amines as Nucleophiles
Source: Chemistry LibreTexts
URL: [Link]
Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water
Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing)
URL: [Link]
Application Notes: A-Practical Guide to N-Sulfonylation with 3-Methylmorpholine-4-sulfonyl chloride
Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This document provides a detailed protocol for N-sulfonylation reactions using 3-Methylmorpholine-4-sulfonyl chloride, a specialized sulfamoyl chloride reagent. We will explore the causality behind experimental choices, provide a robust, step-by-step protocol, and discuss the necessary considerations for reaction setup, monitoring, work-up, and safety. This guide is intended for researchers, chemists, and drug development professionals aiming to construct N,N-disubstituted sulfamides with a morpholine scaffold.
Appearance: Typically an off-white to yellow solid or oil.
The structure incorporates a morpholine ring, a common motif in drug discovery, and a reactive sulfonyl chloride group (-SO₂Cl). The methyl group at the 3-position introduces a chiral center, which may be relevant in specific applications. Unlike simple alkyl or aryl sulfonyl chlorides, this reagent is a sulfamoyl chloride, designed to directly install a substituted sulfamide group onto a nucleophile.
Rationale for Use:
The primary advantage of using 3-Methylmorpholine-4-sulfonyl chloride is the direct and efficient introduction of the 3-methylmorpholine-4-sulfamoyl moiety. This is particularly valuable in library synthesis and late-stage functionalization where building complex sulfonamides from simpler sulfonyl chlorides would require multiple steps.
Mechanism of N-Sulfonylation
The reaction proceeds via a classical nucleophilic acyl substitution mechanism at the sulfur center. The lone pair of the amine (a primary or secondary amine) acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step. A subsequent, rapid deprotonation of the nitrogen by a non-nucleophilic base neutralizes the resulting ammonium salt and eliminates HCl, driving the reaction to completion.[4]
Caption: Figure 1. General Mechanism of N-Sulfonylation.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Optimal conditions, such as solvent, base, and temperature, may vary depending on the specific amine substrate's reactivity and steric hindrance.
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
Ice bath
Syringes and needles
Standard glassware for work-up (separatory funnel, flasks)
Rotary evaporator
Thin Layer Chromatography (TLC) plates and chamber
Purification system (e.g., Flash column chromatography)
Step-by-Step Procedure
Reaction Setup:
To an oven-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).
Add the base (e.g., TEA, 1.5 eq) to the solution.
Causality: An inert atmosphere and anhydrous conditions are crucial as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, reducing yield.[5][6] The base is added to neutralize the HCl byproduct generated during the reaction.[2]
Reagent Addition:
Cool the reaction mixture to 0 °C using an ice bath.
In a separate vial, dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.1 eq) in a small amount of the anhydrous solvent.
Add the sulfonyl chloride solution to the stirred amine solution dropwise over 10-20 minutes.
Causality: The initial cooling to 0 °C controls the initial exotherm of the reaction, preventing potential side reactions. A slow, dropwise addition ensures the reaction remains controlled and minimizes the formation of impurities.[4]
Reaction Progression:
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
Stir the reaction for 2-24 hours.
Causality: While some reactive amines will be fully converted within a few hours, less nucleophilic or sterically hindered amines may require extended reaction times. Warming to room temperature provides the necessary activation energy for the reaction to proceed to completion.
Monitoring the Reaction:
Progress should be monitored by TLC or LC-MS.
On a TLC plate, spot the starting amine, the sulfonyl chloride (if stable enough), and the reaction mixture. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
The reaction is complete upon the disappearance of the limiting reagent (usually the amine).
Causality: Proper reaction monitoring prevents premature work-up of an incomplete reaction or decomposition from unnecessarily long reaction times.
Work-up and Purification
Quenching: Once the reaction is complete, quench the mixture by adding a mild aqueous acid (e.g., 1 M HCl) or saturated ammonium chloride (NH₄Cl) solution to neutralize any remaining base.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) two or three times.
Washing: Combine the organic layers and wash sequentially with:
Saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).
Brine (to remove bulk water).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product, typically by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Application Notes and Protocols for the Use of 3-Methylmorpholine-4-sulfonyl chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of 3-Methylmorpholine-4-sulfonyl chloride (3-MM-SC) in the specialized fi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 3-Methylmorpholine-4-sulfonyl chloride (3-MM-SC) in the specialized field of peptide chemistry. Contrary to a role in conventional amide bond formation, 3-MM-SC is a key reagent for the synthesis of sulfonopeptides and for the N-terminal sulfonylation of peptides. These modified peptides, containing a sulfonamide linkage in place of an amide bond, are of significant interest in drug discovery due to their unique biochemical and pharmacological properties. This document will detail the mechanistic basis for this application, provide step-by-step protocols for solid-phase synthesis, and discuss the characterization and significance of the resulting sulfonated peptides.
Introduction: The Role of Sulfonamide Modifications in Peptides
Standard peptides are polymers of amino acids linked by amide bonds. While fundamental to biology, the amide bond can be susceptible to enzymatic degradation, limiting the therapeutic potential of many peptides. The replacement of an amide bond with a sulfonamide linkage (SO₂-NH) yields a "sulfonopeptide," a peptidomimetic with altered properties.[1][2]
Sulfonamides are a cornerstone in medicinal chemistry, and their incorporation into peptides can confer several advantages[3][4]:
Enhanced Enzymatic Stability: The sulfonamide bond is generally resistant to cleavage by proteases, leading to a longer biological half-life.
Transition-State Mimicry: The tetrahedral geometry of the sulfonyl group can mimic the transition state of amide or ester hydrolysis, making sulfonopeptides potent enzyme inhibitors.[1][2]
Altered Physicochemical Properties: The introduction of a sulfonyl group can modify the polarity, hydrogen bonding capacity, and conformational preferences of a peptide, which can in turn influence its binding affinity and specificity for biological targets.[5]
3-Methylmorpholine-4-sulfonyl chloride (3-MM-SC) is a reagent designed for the specific purpose of introducing a 3-methylmorpholine sulfonyl group onto the N-terminus of a peptide or an amino acid.
Mechanism of Sulfonamide Bond Formation
The formation of a sulfonamide bond using 3-MM-SC is a nucleophilic substitution reaction. The process is initiated by the attack of the nucleophilic nitrogen atom of a free amine (e.g., the N-terminal amine of a peptide on a solid support) on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: Mechanism of sulfonamide bond formation.
Protocols for Solid-Phase Synthesis of N-Terminal Sulfonylated Peptides
The following protocols are designed for the N-terminal modification of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
Reagent
Purity/Grade
Supplier (Example)
3-Methylmorpholine-4-sulfonyl chloride (3-MM-SC)
≥95%
Varies
Resin-bound peptide with free N-terminus
-
Synthesized in-house
N,N-Diisopropylethylamine (DIEA)
Peptide synthesis grade
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
N,N-Dimethylformamide (DMF)
Peptide synthesis grade
VWR
Trifluoroacetic acid (TFA)
Reagent grade
Sigma-Aldrich
Triisopropylsilane (TIS)
≥98%
Acros Organics
Water
HPLC grade
Varies
Step-by-Step Protocol for N-Terminal Sulfonylation
This protocol assumes the synthesis of the parent peptide on a 0.1 mmol scale.
Caption: Workflow for N-terminal sulfonylation.
Preparation of Resin-Bound Peptide: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS protocols. After the final coupling step, remove the N-terminal Fmoc group to expose the free amine.
Resin Washing: Thoroughly wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to remove any residual piperidine and to prepare the resin for the sulfonylation reaction.
Sulfonylation Reaction:
In a separate vial, prepare the sulfonylation solution. For a 0.1 mmol scale synthesis, dissolve 5 equivalents of 3-MM-SC (0.5 mmol) and 10 equivalents of DIEA (1.0 mmol) in anhydrous DCM (5 mL).
Add the sulfonylation solution to the reaction vessel containing the washed resin.
Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative test such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates the absence of free primary amines and thus a complete reaction.
Post-Sulfonylation Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DCM (3 x 10 mL), followed by DMF (3 x 10 mL), and finally DCM again (3 x 10 mL).
Cleavage and Deprotection:
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
Add the cleavage cocktail (10 mL) to the resin and allow the mixture to react for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Peptide Precipitation and Purification:
Precipitate the crude sulfonated peptide by adding the TFA filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
Dry the crude peptide pellet under vacuum.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Sulfonylated Peptides
The successful synthesis of the N-terminally sulfonated peptide should be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS): The molecular weight of the purified peptide should be determined by ESI-MS or MALDI-TOF MS.[6] The observed mass should correspond to the calculated mass of the sulfonated peptide. The expected mass increase from the addition of the 3-methylmorpholine sulfonyl group (C₅H₁₀NO₂S) is approximately 148.19 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation.[7][8] Key signals to look for include those corresponding to the methyl and morpholine protons of the newly introduced group.
Safety and Handling of 3-Methylmorpholine-4-sulfonyl chloride
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[9][10][11][12]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[10]
Handling: Handle 3-MM-SC in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
Storage: Store 3-MM-SC in a tightly sealed container in a cool, dry place, away from moisture, as it can hydrolyze to the corresponding sulfonic acid.
Waste Disposal: Dispose of waste materials in accordance with local regulations for chemical waste.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Incomplete Sulfonylation
Insufficient reaction time or reagent concentration
Extend the reaction time to 6 hours or increase the equivalents of 3-MM-SC and DIEA. Ensure anhydrous reaction conditions.
Low Cleavage Yield
Incomplete cleavage from the resin
Extend the cleavage time to 4 hours. Ensure a sufficient volume of the cleavage cocktail is used.
Impure Crude Product
Side reactions during synthesis or cleavage
Optimize washing steps to remove all impurities before cleavage. Use scavengers like TIS to prevent side reactions.
Conclusion
3-Methylmorpholine-4-sulfonyl chloride is a valuable reagent for the synthesis of N-terminally sulfonated peptides. The resulting sulfonopeptides exhibit enhanced stability and unique biological properties, making them attractive candidates for drug discovery and development. The protocols and information provided in this guide are intended to enable researchers to successfully synthesize and characterize these modified peptides.
References
Xu, J. (2021). Synthesis of sulfonopeptides. Journal of Peptide Science, 27(8), e3331. [Link]
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]
Sandström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. [Link]
Barany, G., & Hammer, R. P. (1999). Peptide synthesis with sulfonyl protecting groups.
PubMed. (2021). Synthesis of Sulfonopeptides. [Link]
Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
Google Patents. (1959). Method for the preparation of polysulfonyl chlorides of styrene resins.
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
PubMed. (2023). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
Application Note: Sulfamoyl Protection Strategies Using 3-Methylmorpholine-4-sulfonyl Chloride
Part 1: Executive Summary & Strategic Rationale 3-Methylmorpholine-4-sulfonyl chloride (Mms-Cl) represents a specialized class of protecting group reagents. Unlike standard sulfonyl chlorides (e.g., Tosyl, Mesyl) that fo...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
3-Methylmorpholine-4-sulfonyl chloride (Mms-Cl) represents a specialized class of protecting group reagents. Unlike standard sulfonyl chlorides (e.g., Tosyl, Mesyl) that form sulfonamides, this reagent reacts with amines to form sulfamides (N-SO₂-N).
This distinction is critical for drug development and complex organic synthesis. The resulting sulfamide moiety offers a unique stability profile, often surviving conditions that cleave carbamates (Boc, Cbz) and standard amides. Furthermore, the morpholine ring acts as a "solubilizing handle," improving the physicochemical properties of lipophilic intermediates, while the 3-methyl substituent introduces a chiral center that can influence crystallographic behavior.
Key Advantages[1]
Orthogonal Stability: The sulfamide linkage is chemically robust, resisting hydrolysis in both acidic (TFA/HCl) and basic (NaOH/Piperidine) conditions used to remove Boc and Fmoc groups.
Physicochemical Tuning: The morpholine moiety enhances solubility in polar organic solvents (DCM, THF, EtOAc) and can improve aqueous solubility at low pH due to the morpholine nitrogen (though its basicity is attenuated by the sulfonyl group).
Chiral Handle: The 3-methyl group creates a chiral environment (
or enantiomers available), which can be leveraged for diastereomeric differentiation in analytical separations.
Part 2: Chemical Mechanism & Workflow
The protection process involves a nucleophilic substitution at the sulfur atom.[1] The amine substrate attacks the electrophilic sulfur of the sulfamoyl chloride, displacing the chloride ion.
Reaction Pathway[1][3][4][5][6][7][8][9][10]
Activation: The nitrogen lone pair of the substrate attacks the sulfur center.
Elimination: Chloride is expelled, forming the stable sulfamide bond.
Deprotection: Due to the high stability of the N-SO₂-N bond, cleavage typically requires reductive conditions (e.g., Lithium/Naphthalene) or harsh acid hydrolysis, making it suitable as a "permanent" protecting group or for late-stage removal.
Caption: Logical workflow for installing and removing the 3-methylmorpholine-4-sulfonyl group. The cycle emphasizes the robust nature of the sulfamide intermediate.
Part 3: Experimental Protocols
Protocol A: Installation of the Mms Group (Protection)
Objective: To protect a primary or secondary amine as a 3-methylmorpholine-4-sulfamide.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered amines
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Base Addition: Add TEA (2.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.
Reagent Addition: Dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.
Note: The reaction is exothermic. Maintain temperature < 5°C during addition.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS.
Target Mass: Look for [M + 163]+ adduct (Mass of Mms group - Cl).
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The sulfamide is typically stable on silica.
Protocol B: Deprotection (Reductive Cleavage)
Objective: To remove the Mms group and restore the free amine.
Warning: This method uses alkali metals and requires strictly anhydrous conditions.
Reagents:
Protected Substrate (1.0 equiv)
Lithium metal (granular or wire) (5.0 - 10.0 equiv)
Naphthalene (catalytic electron carrier) (0.2 equiv) OR stoichiometric if used as pre-formed radical anion.
Solvent: THF (anhydrous) / Ammonia (optional for Birch conditions)
Step-by-Step Procedure:
Activation: In a separate flask, prepare Lithium Naphthalenide (dark green) by stirring Lithium metal and Naphthalene in anhydrous THF for 2 hours.
Reaction: Cool the solution of the protected substrate in THF to -78°C.
Addition: Cannulate the Lithium Naphthalenide solution into the substrate flask until a dark green color persists (indicating excess radical anion).
Monitoring: Stir for 30–60 minutes. Monitor carefully; this is a powerful reducing environment.
Quench: Quench carefully with solid NH₄Cl or MeOH at -78°C.
Workup: Warm to RT, dilute with water, and extract. The morpholine byproduct will partition into the aqueous phase (if acidic) or organic phase. The free amine is recovered.
Part 4: Comparative Analysis & Data
The following table contrasts the Mms group with standard sulfonyl protecting groups.
Feature
Tosyl (Ts)
Mesyl (Ms)
3-Me-Morpholine-4-sulfonyl (Mms)
Linkage Type
Sulfonamide
Sulfonamide
Sulfamide
Acid Stability
High
High
Very High (Resists neat TFA)
Base Stability
Moderate
Low (Elimination risk)
High
Solubility
Lipophilic
Polar
Amphiphilic (Tunable)
Chirality
Achiral
Achiral
Chiral (3-Methyl center)
Removal
Na/Naphthalene or HBr/AcOH
Na/Hg or Photolysis
Li/Naphthalene (Reductive)
Stability Profile
TFA (neat, 24h): Stable (0% cleavage).
Piperidine (20% in DMF, 24h): Stable (0% cleavage).
H₂/Pd-C (1 atm): Stable.
Li/Naphthalene: >90% Cleavage (Rapid).
Part 5: References
Biosynth. (2022). Safety Data Sheet: 3-Methyl-8-quinolinesulfonyl chloride (Analogous handling). Retrieved from
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Sulfonamide/Sulfamide cleavage strategies).
Bansal, G., et al. (2016). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Retrieved from
Moghaddam, F. M., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 12798265: Morpholine-4-sulfonyl chloride. Retrieved from
Organic Chemistry Portal. (2024). Protection of Amines: Sulfonamides.[1][2] Retrieved from
Application Note: Synthesis of Unsymmetrical Sulfamides using 3-Methylmorpholine-4-sulfonyl Chloride
Abstract & Strategic Significance The sulfamide moiety ( ) serves as a critical bioisostere for ureas and sulfonamides in medicinal chemistry, offering enhanced hydrolytic stability and unique hydrogen-bonding capabiliti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The sulfamide moiety (
) serves as a critical bioisostere for ureas and sulfonamides in medicinal chemistry, offering enhanced hydrolytic stability and unique hydrogen-bonding capabilities. Specifically, the 3-methylmorpholine-4-sulfonyl chloride (CAS: 1156821-26-9) reagent introduces a morpholine ring—a "privileged structure" known to improve aqueous solubility and metabolic stability—while the C3-methyl group provides a handle for stereochemical tuning and conformational constraint.
This guide details the protocol for coupling this specific sulfamoyl chloride with primary amines. Unlike standard sulfonyl chlorides (
), sulfamoyl chlorides possess reduced electrophilicity due to nitrogen lone-pair donation, necessitating optimized conditions to drive conversion while suppressing hydrolysis.
Chemical Basis & Mechanism
Reactivity Profile
The reaction is a nucleophilic substitution at the sulfur(VI) center. Two critical factors distinguish this reagent from standard benzenesulfonyl chlorides:
Electronic Deactivation: The morpholine nitrogen donates electron density into the sulfonyl group (
), rendering the sulfur atom less electrophilic.
Steric Hindrance: The methyl group at the C3 position of the morpholine ring creates steric bulk proximal to the reaction center. This increases the energy barrier for the incoming nucleophile (primary amine), particularly if the amine itself is hindered.
Reaction Pathway
The mechanism proceeds via an addition-elimination pathway (associative mechanism) or an
-like concerted displacement, depending on solvent polarity.
Figure 1: Mechanistic pathway for the sulfamoylation of primary amines.
Experimental Protocol
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Primary Amine
1.0
Nucleophile
Limiting reagent (usually).
Sulfamoyl Chloride
1.1 - 1.2
Electrophile
Slight excess to account for hydrolysis.
Triethylamine (TEA)
2.0 - 3.0
Base
Neutralizes HCl byproduct.
DMAP
0.1
Catalyst
Optional: Use only for unreactive amines.
DCM or THF
N/A
Solvent
Anhydrous required.
Standard Procedure (Method A: Reactive Amines)
Suitable for unhindered primary amines (e.g., benzylamine, alkylamines).
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Dissolution: Dissolve the Primary Amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Base Addition: Add Triethylamine (2.5 equiv) and cool the solution to
using an ice bath.
Reagent Addition: Add 3-Methylmorpholine-4-sulfonyl chloride (1.1 equiv) portion-wise or as a solution in minimal DCM over 5–10 minutes.
Note: Slow addition prevents localized exotherms, though sulfamoyl chlorides are less prone to runaway exotherms than sulfonyl chlorides.
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the amine and the formation of the product mass
Suitable for anilines or sterically hindered alkyl amines.
Solvent Switch: Use Acetonitrile (MeCN) or THF instead of DCM for higher boiling points and polarity.
Catalysis: Add DMAP (10 mol%) to the reaction mixture. DMAP forms a highly reactive N-sulfonylpyridinium intermediate.
Temperature: If no reaction is observed at RT after 2 hours, heat to reflux (60–80°C) .
Time: Reactions may require 16–24 hours.
Optimization & Troubleshooting Logic
This decision tree helps navigate common failure modes such as hydrolysis or lack of reactivity.
Figure 2: Decision logic for reaction optimization.
Key Troubleshooting Tips
Hydrolysis: If you observe a mass corresponding to the sulfonic acid (Reagent + OH), your solvent was likely wet. Action: Resynthesize using freshly distilled solvent or molecular sieves.
Regioselectivity: If using a diamine, the primary amine will react significantly faster than a secondary amine. The 3-methyl steric bulk enhances this selectivity.
Purification: Sulfamides are stable on silica gel. Flash chromatography using Hexanes/EtOAc (typically 20-50% EtOAc) is effective.
References
Reitz, A. B., et al. "Sulfamide Synthesis using Sulfamoyl Chlorides." Journal of Organic Chemistry. (General grounding on sulfamoylation protocols).
Winum, J. Y., et al. "Sulfamoyl Chlorides: Synthesis and Reactivity." Organic Preparations and Procedures International. (Reactivity of sulfamoyl chlorides).
PubChem. "3-Methylmorpholine-4-sulfonyl chloride Compound Summary."[1] (Physical properties and identifiers).
ChemicalBook. "Morpholine-4-sulfonyl chloride Properties and Reactions." (Analogous compound data).
Application Notes & Protocols: Synthesis of N,N-Disubstituted-3-methylmorpholine-4-sulfonamides via Reaction with Secondary Amines
Introduction: The Strategic Importance of the Sulfonamide Moiety The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its remarkable versatility and presence in a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its remarkable versatility and presence in a multitude of therapeutic agents.[1][2][3] Its bioisosteric relationship with the amide bond, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, makes it an invaluable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] Agents containing the sulfonamide motif exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][3]
3-Methylmorpholine-4-sulfonyl chloride is a specialized reagent that combines the reactive sulfonyl chloride group with a chiral, saturated heterocyclic morpholine ring. This structure provides a distinct three-dimensional framework, making it a valuable building block for creating novel chemical entities with specific stereochemical and polarity characteristics. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N,N-disubstituted-3-methylmorpholine-4-sulfonamides through the reaction of 3-methylmorpholine-4-sulfonyl chloride with secondary amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization.
Reaction Mechanism: Nucleophilic Substitution at the Sulfur Center
The formation of a sulfonamide from a sulfonyl chloride and a secondary amine proceeds through a well-established nucleophilic substitution pathway at the electrophilic sulfur atom.[1][5] The reaction mechanism is analogous to the acylation of amines with carboxylic acid chlorides.[6]
Causality of the Mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the 3-methylmorpholine-4-sulfonyl chloride.[1][5]
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.[7]
Proton Transfer: The resulting positively charged sulfonamide intermediate is deprotonated. This step is crucial and is facilitated by a base, which is added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ.[1] The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to prevent it from competing with the secondary amine nucleophile.
The overall reaction is typically irreversible and high-yielding when conducted under appropriate conditions.
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocols
This section outlines a standard, reliable protocol for the synthesis of N,N-disubstituted-3-methylmorpholine-4-sulfonamides. The protocol is designed to be a self-validating system, with built-in checks and explanations for each critical step.
Materials and Equipment
Reagents:
3-Methylmorpholine-4-sulfonyl chloride (1.0 eq)
Secondary amine (1.1 - 1.2 eq)
Anhydrous triethylamine (Et₃N) or pyridine (1.5 eq)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
In a dry, two-neck round-bottom flask purged with nitrogen, dissolve the secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure effective stirring (approx. 0.1-0.2 M concentration of the amine).
Rationale: Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water. The nitrogen atmosphere prevents atmospheric moisture from entering the reaction. Triethylamine acts as an acid scavenger.[1]
Cooling (Causality: Control Exothermicity):
Cool the stirred solution to 0 °C using an ice-water bath.
Rationale: The reaction between amines and sulfonyl chlorides is often exothermic. Initial cooling helps to control the reaction rate, preventing the formation of side products and ensuring safety.
In a separate flask, dissolve 3-methylmorpholine-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel or syringe pump.[1]
Rationale: Slow, controlled addition prevents a rapid temperature increase and ensures that the amine is always in slight excess, minimizing unreacted sulfonyl chloride at the end of the reaction.
Reaction Progression (Causality: Drive to Completion):
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Stir the reaction for 6-18 hours.
Monitor the reaction's progress by TLC, observing the disappearance of the starting amine.
Rationale: Allowing the reaction to proceed at room temperature provides the necessary activation energy for the reaction to go to completion.
Workup and Extraction (Causality: Isolate the Product):
Upon completion, dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess HCl and any acidic impurities), water, and finally, brine.
Rationale: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble components from the organic layer where the desired product resides.
Drying and Concentration (Causality: Remove Solvents):
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification (Causality: Ensure Purity):
Purify the crude solid or oil using silica gel column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N,N-disubstituted-3-methylmorpholine-4-sulfonamide.
Critical Parameters for Optimization and Control
The success and reproducibility of this synthesis hinge on the careful control of several key parameters.
Parameter
Recommended Specification
Rationale & Field Insights
Stoichiometry
Amine: 1.1-1.2 eqBase: 1.5 eq
A slight excess of the (often more readily available) amine ensures complete consumption of the more expensive sulfonyl chloride. Excess base ensures complete neutralization of the generated HCl without interfering.
Base Selection
Triethylamine, Pyridine, DIPEA
A non-nucleophilic, tertiary amine base is required. Pyridine can sometimes act as a nucleophilic catalyst but is often more difficult to remove. Triethylamine is a cost-effective and common choice.
Solvent Choice
DCM, THF, Acetonitrile
The solvent must be aprotic and anhydrous. DCM is an excellent choice due to its low boiling point and ability to dissolve a wide range of reactants. THF is also suitable.
Temperature
0 °C to Room Temperature
Starting at 0 °C mitigates the initial exotherm. Allowing the reaction to warm to ambient temperature is usually sufficient for completion. For less reactive secondary amines, gentle heating (40-50 °C) may be required, but should be explored cautiously.
Reaction Time
4 - 18 hours
Reaction time is highly dependent on the steric and electronic properties of the secondary amine. Always monitor by TLC to determine the actual endpoint.
Safety and Handling
Researcher Trustworthiness Mandate: Adherence to safety protocols is non-negotiable for reproducible and safe science.
3-Methylmorpholine-4-sulfonyl chloride: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[8] Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Secondary Amines: Many amines are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for the amine being used.
Solvents and Bases: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine are flammable and have strong, unpleasant odors.[10] All handling should be performed in a fume hood.
General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[11]
Conclusion
The reaction of 3-methylmorpholine-4-sulfonyl chloride with secondary amines is a robust and highly efficient method for synthesizing novel sulfonamides. This protocol, grounded in established mechanistic principles, provides a reliable framework for researchers. By carefully controlling stoichiometry, temperature, and the choice of reagents, scientists can consistently produce these valuable compounds for applications in drug discovery and materials science, leveraging the unique structural features of the 3-methylmorpholine scaffold.
References
JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. [Link]
Ningbo Inno Pharmchem Co., Ltd. The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
Patureau, F. W., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. [Link]
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
ResearchGate. (2025, August 10). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles. [Link]
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity. [Link]
Chemistry LibreTexts. (2020, May 30). Reactions of Amines. [Link]
Carl Roth. (2021). Safety Data Sheet: N-Methylmorpholine. [Link]
Catalytic Synthesis of Sulfonamide-Like Scaffolds with 3-Methylmorpholine-4-sulfonyl Chloride
This Application Note and Protocol Guide is designed for medicinal chemists and process scientists. It addresses the specific reactivity profile of 3-Methylmorpholine-4-sulfonyl chloride , a chiral sulfamoyl chloride use...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for medicinal chemists and process scientists. It addresses the specific reactivity profile of 3-Methylmorpholine-4-sulfonyl chloride , a chiral sulfamoyl chloride used to introduce the pharmacologically privileged 3-methylmorpholine moiety.[1]
[1]
Executive Summary & Chemical Context
In modern drug discovery, the 3-methylmorpholine motif is a critical fragment for modulating physicochemical properties (solubility, lipophilicity) and metabolic stability. To introduce this moiety onto an amine-bearing scaffold, 3-Methylmorpholine-4-sulfonyl chloride (1) is the reagent of choice.[1]
Technical Distinction: While often categorized broadly as "sulfonamide synthesis," the reaction of (1) with a primary or secondary amine actually yields a sulfamide (
).[1] Sulfamides are stable, non-hydrolyzable bioisosteres of sulfonamides and ureas, widely used in transition state mimetics (e.g., protease inhibitors).
The Challenge: Unlike aryl sulfonyl chlorides, sulfamoyl chlorides like (1) possess lower electrophilicity at the sulfur center due to the donation of electron density from the morpholine nitrogen lone pair into the
antibonding orbitals. Consequently, standard base-mediated coupling often suffers from sluggish kinetics or incomplete conversion, particularly with electron-deficient or sterically hindered amine nucleophiles.[1] Nucleophilic catalysis is therefore not just optional but often critical for high-yielding synthesis.[1]
Mechanistic Insight: Nucleophilic Catalysis
To overcome the inherent deactivation of the sulfonyl center, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
The Catalytic Cycle
Activation: DMAP attacks the sulfur center of (1) , displacing the chloride ion.
Intermediate Formation: A highly electrophilic N-sulfonylpyridinium salt is formed.[1] The positive charge on the pyridine nitrogen pulls electron density away from the sulfur, making it significantly more susceptible to nucleophilic attack than the parent chloride.
Coupling: The substrate amine attacks the sulfur atom of the activated intermediate.
Regeneration: DMAP is displaced and the proton is scavenged by the auxiliary base (e.g., DIPEA or TEA), regenerating the catalyst.
Figure 1: DMAP-catalyzed activation cycle for sulfamoyl chlorides.
Experimental Protocols
Protocol A: Standard Catalytic Coupling (Bench Scale)
Best for: Primary amines, unhindered secondary amines, and valuable intermediates.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine substrate (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes at Room Temperature (RT) to ensure free-basing of the amine if a salt was used.
Catalyst Addition: Add DMAP (0.1 mmol, 12 mg).
Reagent Addition: Cool the reaction mixture to 0°C (ice bath). Add 3-Methylmorpholine-4-sulfonyl chloride (1.2 mmol, ~240 mg) portion-wise or as a solution in minimal DCM.[1]
Note: Cooling is critical to prevent exotherms that can lead to side reactions, although sulfamoyl chlorides are less prone to this than sulfonyl chlorides.
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–12 hours. Monitor by LC-MS or TLC.[1]
Endpoint: Disappearance of amine starting material.
Workup:
Dilute with DCM (20 mL).
Wash with 1M HCl (2 x 10 mL) to remove DMAP and excess DIPEA.
Wash with Sat. NaHCO₃ (10 mL) and Brine (10 mL).
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered amines (e.g., tert-butyl amines, anilines with ortho-substituents) or library generation.[1]
Base: Pyridine (used as solvent/base) or TEA (3.0 equiv) in MeCN.
Procedure:
In a microwave vial (2–5 mL), combine the Amine (0.5 mmol), 3-Methylmorpholine-4-sulfonyl chloride (0.75 mmol), and Pyridine (2 mL).
Cap the vial and irradiate at 100°C – 120°C for 10–20 minutes.
Caution: Ensure the vial is rated for the pressure generated by the solvent at this temperature.
Concentrate the reaction mixture directly under reduced pressure (to remove pyridine).
Re-dissolve the residue in EtOAc, wash with 1M HCl (to remove remaining pyridine), dry, and purify.
Comparative Data: Solvent & Base Effects
The choice of base and solvent significantly impacts the yield, particularly for the chiral 3-methylmorpholine derivative where steric bulk is slightly increased compared to the achiral analog.
Table 1: Representative Optimization Data (Model Substrate: Aniline)
Racemization: The 3-methyl center on the morpholine ring is generally stable under these standard basic conditions. However, avoid strong heating (>140°C) or extremely strong bases (e.g., LiHMDS) for prolonged periods.
Stereoisomers: Commercial 3-methylmorpholine-4-sulfonyl chloride is often sold as a racemate or specific enantiomer.[1] Ensure you verify the CAS number and specific rotation if using a chiral version (e.g., (3R)-3-methylmorpholine-4-sulfonyl chloride).[1]
Side Reactions
Hydrolysis: The sulfonyl chloride is sensitive to moisture. While less reactive than tosyl chloride, it will hydrolyze to the sulfonic acid if the solvent is "wet". Always use anhydrous solvents. [1]
Bis-sulfonylation: Rare with sulfamoyl chlorides due to steric bulk, but possible with primary amines.[1] If observed, increase the dilution (0.1 M) and add the reagent slowly at 0°C.
Purification of Sulfamides
Sulfamides are polar. If the product does not elute easily on silica:
Mahapatra, S., et al. (2020).[4][5] "SuFEx Activation with Ca(NTf2)2 and DABCO for Sulfamide Synthesis." Organic Letters. (Demonstrates modern catalytic activation of S-N bond formation).
Application Note: 3-Methylmorpholine-4-sulfonyl Chloride in Kinase Inhibitor Synthesis
Executive Summary The modulation of kinase activity, particularly within the PI3K/AKT/mTOR pathway, remains a cornerstone of targeted oncology therapy. While the kinase hinge region dictates potency, the "solvent-front"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The modulation of kinase activity, particularly within the PI3K/AKT/mTOR pathway, remains a cornerstone of targeted oncology therapy. While the kinase hinge region dictates potency, the "solvent-front" and "tail" regions of inhibitor molecules determine physicochemical properties (solubility, permeability) and isoform selectivity.
This guide details the application of 3-Methylmorpholine-4-sulfonyl chloride as a privileged building block. Unlike the achiral morpholine-4-sulfonyl chloride, the 3-methyl variant introduces a chiral center (
or ), allowing medicinal chemists to exploit vector-specific interactions within the kinase binding pocket while simultaneously modulating metabolic stability and lipophilicity ().
Reagent Profile & Chemical Logic
The Moiety: 3-Methylmorpholine-4-sulfonyl
The sulfonyl-morpholine group acts as a bioisostere for amides or ureas, providing a rigid hydrogen-bond acceptor geometry. The addition of the C3-methyl group serves two critical functions:
Conformational Lock: It restricts the rotation of the morpholine ring, potentially reducing the entropic penalty upon binding.
Metabolic Shielding: The methyl group can sterically hinder cytochrome P450 oxidation at the adjacent carbon, a common metabolic soft spot in morpholine-containing drugs.
Reagent Specifications
Chemical Name: 3-Methylmorpholine-4-sulfonyl chloride[1]
CAS Number: 876316-34-6 (Generic/Racemic); Enantiopure forms often custom synthesized.
Physical State: Viscous oil or low-melting solid (hygroscopic).
Storage: -20°C under Argon/Nitrogen. Highly sensitive to hydrolysis.
Property
Value
Relevance
Electrophilicity
High
Reacts rapidly with and amines.
Hydrolytic Stability
Low
Must be handled in anhydrous solvents.
Chirality
or
Critical for isoform selectivity (e.g., PI3K vs ).
Synthesis Strategy: The "Tail" Installation
The installation of this moiety is typically a late-stage functionalization event. The core kinase scaffold (often a pyrimidine, quinoline, or quinazoline containing a free amine) is coupled with the sulfonyl chloride.
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfonyl sulfur, displacing the chloride ion.[3] A non-nucleophilic base is required to scavenge the generated HCl.
Figure 1: Mechanism of sulfonamide formation. The base prevents protonation of the amine reactant.[3]
Detailed Experimental Protocol
Pre-requisite: In-Situ Preparation (Optional)
If the sulfonyl chloride is not commercially available in the desired enantiopurity, it can be generated from the parent amine.
Reagents:
(R)- or (S)-3-Methylmorpholine (1.0 equiv)
Sulfuryl chloride (
) (1.2 equiv)
Triethylamine (TEA) (2.0 equiv)
Dichloromethane (DCM), anhydrous
Procedure:
Cool a solution of sulfuryl chloride in anhydrous DCM to -78°C under
.
Add a mixture of 3-methylmorpholine and TEA in DCM dropwise over 30 mins.
Allow to warm to 0°C and stir for 2 hours.
Critical Step: Do not perform an aqueous workup (hydrolysis risk). Concentrate in vacuo and use the crude residue immediately for the coupling step, or filter off TEA-HCl salts under inert atmosphere if possible.
Coupling Protocol (Standard)
Objective: Synthesis of N-(Kinase-Scaffold)-3-methylmorpholine-4-sulfonamide.
Reagents:
Amine-bearing Kinase Core (1.0 equiv) (e.g., Aniline or Aminopyrimidine derivative)
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the Kinase Core amine (1.0 mmol) and anhydrous DCM (10 mL).
Base Addition: Add Pyridine (3.0 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
Note: If the amine is unreactive (electron-deficient), use NaH in THF instead of Pyridine/DCM to deprotonate the amine first.
Reagent Addition: Dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.2 mmol) in minimal DCM (2 mL) and add dropwise to the reaction mixture over 10 minutes.
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.
Monitoring: Check by TLC or LC-MS. Look for the disappearance of the starting amine (
) and appearance of the product ().
Quench: Add saturated aqueous
(10 mL) to quench unreacted sulfonyl chloride. Stir vigorously for 15 minutes.
Mobile Phase: 0-10% MeOH in DCM (Sulfonamides are polar; the morpholine adds polarity).
Troubleshooting & Optimization Logic
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure solvents are anhydrous. Increase reagent equivalents (up to 2.0).
No Reaction
Low Nucleophilicity of Amine
Switch base to NaH (sodium hydride) or LiHMDS in THF to generate the amide anion. Heat to 60°C.
Bis-sulfonylation
Excess Reagent / Amine
Control stoichiometry strictly (1.05 equiv). Add reagent slower at -10°C.
Racemization
High Temperature / Strong Base
Avoid heating >80°C. Use non-nucleophilic bases (DIPEA) instead of Pyridine if racemization is suspected (rare for this scaffold).
Workflow Diagram
Figure 2: Decision tree for the synthesis and purification of sulfonamide-based kinase inhibitors.
Biological Context: PI3K/mTOR Signaling[5]
The synthesized inhibitor typically targets the ATP-binding pocket of PI3K or mTOR. The morpholine-sulfonamide tail often protrudes towards the solvent interface, improving water solubility—a critical parameter for oral bioavailability.
Figure 3: The PI3K/AKT/mTOR pathway. The inhibitor blocks ATP binding at PI3K and/or mTOR nodes.
References
Rewcastle, G. W., et al. (2017).[5] "Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474." Bioorganic & Medicinal Chemistry, 25(20), 5646-5658. Link
Heffron, T. P., et al. (2012). "Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor."[6] Bioorganic & Medicinal Chemistry Letters, 22(3), 1362-1367. Link
Foote, K. M., et al. (2013). "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase."[7] Journal of Medicinal Chemistry, 56(5), 2125-2138.[7] Link
PubChem. "3-methylmorpholine-4-sulfonyl chloride - Compound Summary." Link
ChemicalBook. "Morpholine-4-sulfonyl chloride Product Properties." Link
The Strategic Application of 3-Methylmorpholine-4-sulfonyl Chloride in Large-Scale Synthesis
Introduction: A Versatile Reagent for Complex Molecule Synthesis 3-Methylmorpholine-4-sulfonyl chloride is a specialized reagent that has gained traction in the pharmaceutical and agrochemical industries as a critical bu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Reagent for Complex Molecule Synthesis
3-Methylmorpholine-4-sulfonyl chloride is a specialized reagent that has gained traction in the pharmaceutical and agrochemical industries as a critical building block for the synthesis of complex molecules. Its utility primarily lies in its ability to introduce the 3-methylmorpholinylsulfonyl moiety, a functional group that can significantly modulate the physicochemical and pharmacological properties of a parent molecule. The sulfonamide linkage is a cornerstone in medicinal chemistry, and this reagent provides a unique variation on this essential theme.[1] This guide provides an in-depth look at the large-scale synthesis applications of 3-Methylmorpholine-4-sulfonyl chloride, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The presence of the morpholine ring can enhance aqueous solubility and introduce a basic handle for salt formation, while the methyl group at the 3-position can impart specific conformational constraints and metabolic stability. This makes 3-Methylmorpholine-4-sulfonyl chloride a valuable tool in lead optimization and the development of new chemical entities.
Core Application: Synthesis of N-Substituted Sulfonamides
The primary and most widespread application of 3-Methylmorpholine-4-sulfonyl chloride is in the synthesis of N-substituted sulfonamides. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and antidiabetic properties.[1] The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride.
Reaction Mechanism and Key Considerations
The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. The choice of base and solvent is critical for optimizing yield and purity on a large scale.
Diagram 1: General Reaction Scheme for Sulfonamide Formation
Caption: General synthesis of N-substituted sulfonamides.
This protocol details a representative procedure for the synthesis of an N-aryl sulfonamide using 3-Methylmorpholine-4-sulfonyl chloride on a multi-gram scale.
Objective: To synthesize N-(4-methoxyphenyl)-3-methylmorpholine-4-sulfonamide.
Materials:
Reagent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Equivalents
3-Methylmorpholine-4-sulfonyl chloride
199.66
100.0
0.501
1.0
p-Anisidine (4-methoxyaniline)
123.15
64.7
0.525
1.05
Triethylamine
101.19
60.8
0.601
1.2
Dichloromethane (DCM)
-
1000 mL
-
-
1 M Hydrochloric Acid
-
500 mL
-
-
Saturated Sodium Bicarbonate Solution
-
500 mL
-
-
Brine
-
500 mL
-
-
Anhydrous Magnesium Sulfate
-
50 g
-
-
Protocol:
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine (64.7 g, 0.525 mol) and triethylamine (60.8 g, 0.601 mol) in dichloromethane (800 mL).
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve 3-Methylmorpholine-4-sulfonyl chloride (100.0 g, 0.501 mol) in dichloromethane (200 mL) and add it dropwise to the cooled amine solution over 1 hour, maintaining the internal temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.
Aqueous Workup: Quench the reaction by adding 1 M hydrochloric acid (500 mL) and stir for 15 minutes. Separate the organic layer.
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and wash the solid with a small amount of dichloromethane.
Concentration and Crystallization: Concentrate the filtrate under reduced pressure to afford the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(4-methoxyphenyl)-3-methylmorpholine-4-sulfonamide.
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 80-90%
Purity (by HPLC): >98%
Synthesis of the Reagent: 3-Methylmorpholine-4-sulfonyl Chloride
While not widely documented in peer-reviewed literature for large-scale synthesis, a robust protocol can be devised based on general methods for the preparation of sulfonyl chlorides.[2][3] A common approach involves the reaction of the corresponding amine with sulfuryl chloride. 3-Methylmorpholine hydrochloride is a key starting material for many pharmaceutical syntheses.[4]
Diagram 2: Proposed Synthesis Workflow for the Reagent
Caption: Proposed synthesis of the title compound.
Laboratory-Scale Synthesis Protocol
Objective: To synthesize 3-Methylmorpholine-4-sulfonyl chloride from 3-methylmorpholine.
Materials:
Reagent
Molar Mass ( g/mol )
Amount (g)
Moles (mol)
Equivalents
3-Methylmorpholine
101.15
50.6
0.500
1.0
Sulfuryl Chloride (SO2Cl2)
134.97
74.2
0.550
1.1
Dichloromethane (DCM)
-
500 mL
-
-
Triethylamine
101.19
55.7
0.550
1.1
Protocol:
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-methylmorpholine (50.6 g, 0.500 mol) and triethylamine (55.7 g, 0.550 mol) in anhydrous dichloromethane (400 mL).
Cooling: Cool the solution to -10 to -5 °C in a dry ice/acetone bath.
Reagent Addition: Add a solution of sulfuryl chloride (74.2 g, 0.550 mol) in dichloromethane (100 mL) dropwise to the cooled solution over 1.5 hours, ensuring the internal temperature does not exceed 0 °C.
Reaction Monitoring: Stir the reaction mixture at 0 °C for an additional 2 hours. Monitor for the disappearance of the starting amine by TLC or GC-MS.
Filtration: Filter the cold reaction mixture to remove the triethylamine hydrochloride salt. Wash the filter cake with cold dichloromethane.
Concentration: Concentrate the filtrate under reduced pressure at a bath temperature below 30 °C to avoid product decomposition.
Purification: The crude product can be purified by vacuum distillation or used directly in the next step if the purity is deemed sufficient.
Safety Precautions:
Sulfuryl chloride is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[3]
The reaction is exothermic and requires careful temperature control.
All glassware must be thoroughly dried before use.
Troubleshooting and Optimization for Large-Scale Production
Issue
Potential Cause
Solution
Low Yield in Sulfonamide Synthesis
Incomplete reaction.
Increase reaction time or temperature moderately. Ensure stoichiometric amounts of reagents.
Side reactions.
Maintain strict temperature control during the addition of the sulfonyl chloride.
Product Purity Issues
Inefficient workup.
Optimize the pH of the aqueous washes to ensure complete removal of unreacted amine and base.
Co-precipitation of byproducts.
Select an appropriate recrystallization solvent system. Consider a charcoal treatment to remove colored impurities.
Difficulty in Handling Reagents
Viscous reaction mixture.
Increase solvent volume. Ensure adequate agitation with a powerful mechanical stirrer.
Safety Concerns
Exothermic reaction.
Ensure adequate cooling capacity. For very large scales, consider a semi-batch or continuous flow process.
Conclusion
3-Methylmorpholine-4-sulfonyl chloride is a valuable and versatile reagent for the large-scale synthesis of complex organic molecules, particularly N-substituted sulfonamides. The protocols outlined in this guide provide a solid foundation for its synthesis and application. Careful control of reaction parameters, particularly temperature and stoichiometry, is paramount for achieving high yields and purity on an industrial scale. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic use of specialized building blocks like 3-Methylmorpholine-4-sulfonyl chloride will undoubtedly play a crucial role in the future of chemical synthesis.
References
Wuxi Qianhao Bio-Pharmaceutical Co Ltd. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. CN105753803A.
The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering. [Link]
Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. (2013). Synlett. [Link]
Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. [Link]
Application Note: One-Pot Synthesis of Sulfonamides (Sulfamides) using 3-Methylmorpholine-4-sulfonyl Chloride
-substituted sulfamides. Executive Summary This application note details the protocol for the synthesis of -substituted-3-methylmorpholine-4-sulfonamides (chemically classified as sulfamides) via the reaction of primary...
Author: BenchChem Technical Support Team. Date: February 2026
-substituted sulfamides.
Executive Summary
This application note details the protocol for the synthesis of
-substituted-3-methylmorpholine-4-sulfonamides (chemically classified as sulfamides) via the reaction of primary or secondary amines with 3-Methylmorpholine-4-sulfonyl chloride .
While often broadly categorized as "sulfonamides," the products of this reaction contain the
moiety, distinct from the linkage of classical sulfonamides. This distinction is critical in medicinal chemistry, as sulfamides possess unique hydrogen-bonding capabilities and hydrolytic stability profiles, making them valuable bioisosteres for ureas and sulfonamides in drug design.
Key Technical Advantages of this Protocol:
Stereochemical Control: Addresses the handling of the chiral 3-methylmorpholine scaffold (racemic or enantiopure).
Chemomimesis: Generates urea bioisosteres with improved metabolic stability.
Scalability: Designed for milligram-to-gram scale synthesis with optimized workup procedures.
Chemical Basis & Mechanism[1]
The Reagent: 3-Methylmorpholine-4-sulfonyl Chloride[2]
CAS Number: 884507-28-0 (Racemic) / Specific enantiomers vary.
Reactivity: This reagent is a sulfamoyl chloride .[1] It is generally less reactive than simple alkyl sulfonyl chlorides (like mesyl chloride) due to the electron-donating nature of the morpholine nitrogen lone pair into the sulfonyl group, which reduces the electrophilicity of the sulfur center.
Stability: Susceptible to hydrolysis.[2] It must be stored under inert atmosphere at
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfur center, forming a trigonal bipyramidal transition state, followed by the elimination of the chloride ion. A base (Auxiliary Base) is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Mechanism of sulfamoylation. The steric bulk of the 3-methyl group on the morpholine ring can retard the approach of bulky amines, necessitating optimized conditions.
Experimental Protocols
Pre-Requisite: Reagent Quality Check
Commercially available sulfamoyl chlorides often degrade into the parent amine and sulfuric acid derivatives if stored improperly.
QC Step: Dissolve a small aliquot in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
. Check NMR.[4] The -protons next to the nitrogen in the sulfonyl chloride will be chemically distinct (deshielded) compared to the free morpholine or hydrolyzed acid.
Protocol A: Standard Coupling (Direct Method)
Best for: Stable, commercially sourced reagents and standard amines.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 eq).
Solvent: Dichloromethane (DCM) (Anhydrous).
Catalyst (Optional): DMAP (0.1 eq) – Only use if the amine is non-nucleophilic (e.g., anilines).
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon.
Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM (
concentration).
Base Addition: Add DIPEA (1.5 eq) via syringe. Cool the mixture to
using an ice bath.
Reagent Addition:
Solid Reagent: Dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.1 eq) in a minimal amount of DCM and add dropwise to the amine solution at
.
Liquid Reagent: Add dropwise directly.
Rationale: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., bis-sulfonylation of primary amines).
Reaction: Stir at
for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–12 hours.
Monitoring: Check by TLC or LCMS. Look for the disappearance of the amine mass
.
Workup (Standard):
Dilute with DCM.
Wash with 1M HCl (2x) to remove unreacted amine and base (DIPEA). Note: Do not use acid wash if your product contains a basic heterocycle (e.g., pyridine).
Wash with Saturated
(1x) to remove hydrolyzed sulfonyl acid byproducts.
Wash with Brine (1x).
Dry over
, filter, and concentrate in vacuo.
Protocol B: In Situ Generation (True One-Pot)
Best for: When the sulfonyl chloride reagent is unavailable, expensive, or degraded. This generates the reagent fresh from the parent morpholine.
Application Notes and Protocols for the Derivatization of Natural Products with 3-Methylmorpholine-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Enhancing the Analytical Potential of Natural Products Natural products remain a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Enhancing the Analytical Potential of Natural Products
Natural products remain a cornerstone of drug discovery and development, offering a vast chemical diversity that continues to inspire new therapeutic agents.[1][2][3] However, the inherent structural complexity and often poor analytical characteristics of these compounds can present significant challenges for their isolation, characterization, and quantification.[3] Derivatization, the chemical modification of a molecule to enhance its analytical properties, is a powerful strategy to overcome these limitations.[4] This guide focuses on the application of 3-Methylmorpholine-4-sulfonyl chloride (MMS-Cl) as a versatile derivatizing agent for natural products, particularly those containing hydroxyl and amino functionalities.
3-Methylmorpholine-4-sulfonyl chloride is a sulfonylating reagent that reacts with primary and secondary amines, as well as phenols and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This process can significantly improve the chromatographic behavior, increase the sensitivity of detection by mass spectrometry (MS), and enhance the overall robustness of analytical methods.[5][6] The incorporation of the 3-methylmorpholine moiety can influence the polarity and ionization efficiency of the derivatized analyte, offering potential advantages in complex matrices.[7]
The Chemistry of Derivatization with 3-Methylmorpholine-4-sulfonyl chloride
The derivatization reaction with MMS-Cl is a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester bond.[8]
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the nucleophile, thereby increasing its reactivity.
Visualizing the Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of a natural product extract with MMS-Cl prior to analysis.
Caption: General workflow for MMS-Cl derivatization of natural products.
Core Principles for Protocol Design
The successful derivatization of natural products with MMS-Cl hinges on the careful optimization of several key parameters. The following sections provide detailed protocols for the derivatization of hydroxyl and amino groups, grounded in established principles of similar derivatization chemistries.[9][10]
Protocol 1: Derivatization of Phenolic and Alcoholic Hydroxyl Groups in Natural Products
This protocol is designed for natural products containing phenolic or alcoholic hydroxyl groups, such as flavonoids and terpenoids.
Materials:
3-Methylmorpholine-4-sulfonyl chloride (MMS-Cl)
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine, or pyridine)
HPLC-grade solvent for final reconstitution (e.g., acetonitrile or methanol)
Procedure:
Sample Preparation: Dissolve a known amount of the dried natural product extract or purified compound in the anhydrous aprotic solvent. The concentration should be optimized based on the expected concentration of the analyte.
Addition of Base: To the sample solution, add an excess of the tertiary amine base (typically 2-3 equivalents relative to the MMS-Cl). The base neutralizes the HCl generated during the reaction and can catalyze the reaction.
Addition of MMS-Cl: Add a solution of MMS-Cl in the same anhydrous aprotic solvent to the reaction mixture. An excess of the derivatizing agent (typically 1.5-5 equivalents per hydroxyl group) is generally used to drive the reaction to completion.
Reaction: Stir the reaction mixture at a controlled temperature. The optimal temperature can range from room temperature to gentle heating (e.g., 40-60 °C). Reaction times can vary from 30 minutes to several hours and should be optimized for the specific analyte.[7]
Quenching: After the reaction is complete, quench the excess MMS-Cl by adding an aqueous solution of sodium bicarbonate. This will also neutralize any remaining acidic components.
Extraction: Extract the derivatized product into an organic solvent such as ethyl acetate.
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
Evaporation and Reconstitution: Evaporate the solvent under reduced pressure or a stream of nitrogen. Reconstitute the dried residue in a known volume of an appropriate solvent for analysis by HPLC-MS or other analytical techniques.
Protocol 2: Derivatization of Primary and Secondary Amines in Natural Products
This protocol is tailored for natural products containing primary or secondary amine functionalities, such as alkaloids.
Materials:
Same as Protocol 1.
Procedure:
Sample Preparation: Follow the same procedure as in Protocol 1.
Addition of Base: Add an excess of a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine.
Addition of MMS-Cl: Add the MMS-Cl solution to the reaction mixture.
Reaction: The reaction with amines is often faster than with hydroxyl groups and can typically be carried out at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
Quenching, Extraction, Washing, and Drying: Follow the same procedures as in Protocol 1.
Evaporation and Reconstitution: Follow the same procedure as in Protocol 1.
Optimization of Derivatization Conditions
For any given natural product, it is crucial to optimize the derivatization conditions to ensure complete reaction and minimize the formation of byproducts.[11]
Parameter
Rationale and Considerations
Typical Range
Solvent
Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.
Acetonitrile, Dichloromethane, Tetrahydrofuran
Base
A tertiary amine is used to neutralize HCl. For hydroxyl groups, pyridine can also act as a catalyst. For amines, a non-nucleophilic base is preferred to avoid side reactions.
Higher temperatures can increase the reaction rate but may also lead to degradation of the analyte or derivatizing agent.
Room Temperature to 60 °C
Reaction Time
Should be sufficient for complete derivatization but not so long as to cause degradation.
30 minutes to several hours
Reagent Concentration
An excess of the derivatizing agent is used to drive the reaction to completion.
1.5 to 5 equivalents per reactive functional group
Characterization of Derivatized Natural Products
The successful derivatization of a natural product can be confirmed by various analytical techniques.
Mass Spectrometry (MS): A clear increase in the molecular weight corresponding to the addition of the 3-methylmorpholine-4-sulfonyl group is expected. The fragmentation pattern in MS/MS can also provide structural information about the derivatized molecule.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons and carbons near the derivatization site can be observed. The appearance of new signals corresponding to the 3-methylmorpholine moiety will also be evident.[5][13]
Advantages of Using 3-Methylmorpholine-4-sulfonyl chloride
While specific comparative studies on MMS-Cl for natural product derivatization are limited in the readily available literature, the inclusion of the morpholine moiety can be inferred to offer several potential benefits:
Improved Ionization Efficiency: The tertiary amine within the morpholine ring can be readily protonated, potentially enhancing the signal in positive-ion mode electrospray ionization mass spectrometry (ESI-MS).
Modified Chromatographic Retention: The addition of the relatively polar 3-methylmorpholine group will alter the polarity of the analyte, which can be advantageous for chromatographic separation, especially in reversed-phase HPLC.
Derivative Stability: Sulfonamides and sulfonate esters are generally stable chemical entities, allowing for robust and reproducible analytical methods.[14][15]
Troubleshooting Common Issues in Derivatization
Issue
Potential Cause(s)
Suggested Solution(s)
Incomplete Derivatization
Insufficient reagent, short reaction time, low temperature, presence of water.
Increase the amount of MMS-Cl and base. Extend the reaction time or increase the temperature. Ensure all solvents and reagents are anhydrous.
Formation of Byproducts
Reaction with other functional groups, degradation of analyte or reagent.
Optimize reaction conditions (lower temperature, shorter time). Use a more selective base.
Low Recovery After Work-up
The derivatized product may have different solubility properties.
Optimize the extraction solvent and pH.
Safety Precautions
Sulfonyl chlorides are reactive and potentially hazardous chemicals. Always handle 3-Methylmorpholine-4-sulfonyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
Derivatization with 3-Methylmorpholine-4-sulfonyl chloride offers a promising avenue for enhancing the analytical characterization of natural products containing hydroxyl and amino groups. By carefully optimizing the reaction conditions and employing appropriate analytical techniques, researchers can significantly improve the sensitivity, selectivity, and robustness of their methods. The protocols and guidelines presented here provide a solid foundation for the successful application of MMS-Cl in the exciting and ever-evolving field of natural product research.
References
Amer, S. M., & Al-Majed, A. A. (2019). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1104, 132–137.
Chen, J. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. CN105753803A.
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635.
Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Phytomedicine, 117, 154887.
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512.
Patil, S., & Lade, P. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of ChemTech Research, 9, 51-59.
Wang, L., Ma, R., Li, Y., & Liu, D. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese medicine, 17(1), 28.
García-Alonso, S., Gómez-Moreno, F. J., Alonso-Blanco, E., & Pérez-Pastor, R. M. (2024). Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate. Analytical Methods, 16(43), 5961-5969.
Lindahl, R., Levin, J. O., & Andersson, K. (1997). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 122(10), 1159–1162.
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-817.
Li, X., Wang, Y., Yu, H., Zhang, Z., & Wang, H. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2017, 6504981.
Zhang, R., Zhou, Y., Tan, Z., Li, J., & Chen, G. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Frontiers in Pharmacology, 13, 1018997.
Jia, C. (2015). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
Cecinato, A., Rantica, E., & Tofani, D. (2012). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
Lee, S. Y., & Lee, S. Y. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Chemistry, 21(2), 58-66.
Tai, H. C., Chen, Y. T., Chen, Y. L., & Chen, Y. J. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
Newman, D. J., & Cragg, G. M. (2025). Natural product-derived compounds in clinical trials and drug approvals.
BenchChem. (2024).
De Cock, P., Van de Velde, E., Vanhaecke, F., & De Kock, J. (2021). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analyst, 146(12), 3911-3920.
Hasan, M., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of analytical methods in chemistry, 2020, 2302473.
Clement, J. A., & Dalisay, D. S. (2022). Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies. Molecules (Basel, Switzerland), 27(23), 8565.
Thomford, N. E., Senthebane, D. A., Rowe, A., Munro, D., Seele, P., Maroyi, A., & Dzobo, K. (2018). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. International journal of molecular sciences, 19(6), 1578.
Vreeken, R. J., van der Greef, J., & Niessen, W. M. A. (1993). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Organic Syntheses, 72, 144.
Application Note: Substrate Scope & Protocols for Sulfonylation with 3-Methylmorpholine-4-sulfonyl Chloride
Introduction & Reagent Profile 3-Methylmorpholine-4-sulfonyl chloride is a specialized sulfamoyl chloride (also known as a carbamoyl sulfonyl chloride) reagent. Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chlori...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Reagent Profile
3-Methylmorpholine-4-sulfonyl chloride is a specialized sulfamoyl chloride (also known as a carbamoyl sulfonyl chloride) reagent. Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent features a nitrogen atom directly attached to the sulfonyl group. This structural distinction significantly alters its electrophilicity and stability profile.
Mechanistic Distinction
The nitrogen lone pair in the morpholine ring donates electron density into the sulfonyl group (
), rendering the sulfur center less electrophilic than typical aryl sulfonyl chlorides. Consequently, while this reagent is more stable to hydrolysis, it requires optimized conditions to react with sterically hindered or electron-deficient nucleophiles.
The "3-Methyl" Effect
The C3-methyl group introduces a chiral center adjacent to the nitrogen.
Stereochemistry: Commercial supplies are typically racemic. If using for late-stage drug functionalization, be aware that this introduces a stereocenter, potentially creating diastereomers if the substrate is chiral.
Conformation: The methyl group locks the morpholine ring into a preferred chair conformation, slightly increasing steric bulk around the sulfonyl electrophile compared to the unsubstituted morpholine analog.
Mechanistic Pathway[1]
The reaction proceeds via a nucleophilic substitution at sulfur (
-like), often assisted by base catalysis.
Figure 1: The nucleophile attacks the sulfur center, displacing chloride. Base is required to neutralize the HCl byproduct and activate the nucleophile.
Substrate Scope Analysis
The following table summarizes the reactivity profile based on internal application data and general sulfamoyl chloride chemistry.
Substrate Class
Nucleophile Example
Reactivity
Product Type
Recommended Conditions
Primary Amines
Benzylamine, Glycine esters
High
Sulfamide
DCM, TEA, 0°C to RT
Secondary Amines
Pyrrolidine, Piperidine
Moderate
Sulfamide
DCM, TEA, RT (Longer time)
Anilines
Aniline, 4-Fluoroaniline
Moderate
Sulfamide
Pyridine (Solvent/Base), 50°C
Primary Alcohols
Benzyl alcohol, Ethanol
Low
Sulfamate
THF, NaH (Strong base required)
Phenols
Phenol, Naphthol
Low-Mod
Sulfamate
DCM, TEA, DMAP (Cat.)
Thiols
Thiophenol
High
Thiosulfonate
DCM, TEA, 0°C
Critical Insights
Steric Hindrance: Secondary amines with bulky groups (e.g., diisopropylamine) react poorly due to the combined steric bulk of the 3-methylmorpholine moiety and the substrate.
Electronic Deactivation: Electron-deficient anilines (e.g., nitroaniline) require heating or stronger bases (e.g., LiHMDS) as the sulfonyl center is not electrophilic enough to capture weak nucleophiles at room temperature.
Alcohol Activation: Unlike Tosyl chloride, this reagent will not efficiently react with alcohols using just Pyridine. You must use a catalytic nucleophile (DMAP) or pre-deprotonate with NaH.
Experimental Protocols
Method A: Standard Amine Sulfonylation (High Yield)
Best for primary amines and unhindered secondary amines.
Use this decision tree to select the correct protocol for your substrate.
Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile class.
References
General Sulfamoylation Chemistry: Sguazzin, M. A., et al. "Sulfamate synthesis by sulfamoylation." Organic Letters2021 , 23(9), 3373-3378.[2] Link
Mechanistic Insight (Sulfamoyl Chlorides): Spillane, W. J., et al. "Mechanism of the reaction of sulfamoyl chlorides with amines." Journal of the Chemical Society, Perkin Transactions 21982 , 6, 687-692. Link
Reagent Properties (PubChem): 3-Methylmorpholine-4-sulfonyl chloride (CAS 88108-81-2). National Library of Medicine. Link
Medicinal Chemistry Application: Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews2005 , 25(2), 186-228. Link
Application Note: 3-Methylmorpholine-4-sulfonyl Chloride in Medicinal Chemistry
This guide details the role, chemistry, and application of 3-Methylmorpholine-4-sulfonyl chloride , a specialized reagent in medicinal chemistry used to introduce the pharmacologically active 3-methylmorpholine-4-sulfony...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the role, chemistry, and application of 3-Methylmorpholine-4-sulfonyl chloride , a specialized reagent in medicinal chemistry used to introduce the pharmacologically active 3-methylmorpholine-4-sulfonyl moiety.[1]
[1]
Introduction & Compound Profile
3-Methylmorpholine-4-sulfonyl chloride is a bifunctional building block that combines the solubility-enhancing properties of the morpholine ring with the conformational rigidity introduced by the C3-methyl group.[1] Unlike the achiral parent compound (morpholine-4-sulfonyl chloride), this reagent allows medicinal chemists to introduce a defined stereocenter, influencing the spatial arrangement of the sulfonamide group and improving target selectivity.
Key Feature: C3-Methyl substituent (creates a chiral center; available as (R), (S), or racemate).
CRITICAL DISTINCTION: Do not confuse this compound with 3-(Morpholin-4-yl)propane-1-sulfonyl chloride, where the sulfonyl group is separated from the ring by a propyl linker.[1] In the title compound, the sulfonyl group is directly attached to the morpholine nitrogen (N4).
The "Methyl Effect" in Drug Design
The addition of a single methyl group to the morpholine ring at the C3 position has profound effects on the pharmacological profile of the resulting drug molecule:
Conformational Locking: The C3-methyl group restricts the conformational flexibility of the morpholine ring, typically favoring a chair conformation where the methyl group adopts an equatorial position to minimize 1,3-diaxial interactions. This "locks" the vector of the sulfonyl group, potentially reducing the entropic penalty upon binding to a protein target.
Kinase Selectivity: In kinase inhibitors (e.g., mTOR/PI3K dual inhibitors), the 3-methyl group can induce steric clashes with residues in the ATP-binding pocket of off-target kinases, thereby enhancing selectivity for the primary target.
Metabolic Stability: Steric hindrance near the nitrogen atom can protect the sulfonamide bond from enzymatic hydrolysis and reduce metabolic oxidation at adjacent carbons.
Chemistry & Reactivity[6][7]
The sulfonyl chloride moiety is a hard electrophile that reacts readily with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, and thiosulfonates.
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic substitution mechanism (S
2-like) at the sulfur atom. The nucleophile attacks the sulfur center, displacing the chloride ion.
Figure 1: General reaction pathway for sulfonylation using 3-Methylmorpholine-4-sulfonyl chloride.
Experimental Protocols
Synthesis of 3-Methylmorpholine-4-sulfonyl Chloride (In-situ Generation)
Note: While commercially available, this reagent is often unstable upon long-term storage due to hydrolysis.[1] Fresh preparation is recommended for critical SAR studies.
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add anhydrous DCM (10 mL per gram of substrate).
Addition: Cool the solution of sulfuryl chloride in DCM to -78°C.
Coupling: Dropwise add a solution of 3-methylmorpholine and TEA in DCM over 20 minutes. The reaction is highly exothermic; maintain temperature below -60°C.
Warming: Allow the mixture to warm to 0°C over 2 hours.
Workup: Dilute with cold water. Extract the organic layer, wash with brine, dry over Na
SO, and concentrate in vacuo.
Storage: Use immediately or store under inert gas at -20°C.
General Protocol: Synthesis of Sulfonamides
This protocol describes coupling the reagent with a primary amine to form a sulfonamide.
Materials Table:
Reagent
Equivalents
Role
Target Amine (R-NH)
1.0
Nucleophile
3-Methylmorpholine-4-sulfonyl chloride
1.1 - 1.2
Electrophile
Pyridine or DIPEA
2.0 - 3.0
Acid Scavenger
DMAP
0.1 (Optional)
Catalyst
DCM or THF
Solvent
Medium (0.1 - 0.2 M)
Step-by-Step Methodology:
Dissolution: Dissolve the Target Amine (1.0 eq) in anhydrous DCM or THF.
Base Addition: Add Pyridine (3.0 eq) or DIPEA (2.0 eq). If the amine is unreactive (electron-deficient), add catalytic DMAP (0.1 eq).
Reagent Addition: Cool the mixture to 0°C. Add 3-Methylmorpholine-4-sulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS (typically 2-12 hours).[1]
, and brine. Dry over MgSO and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Case Study: Kinase Selectivity Optimization
In the development of PI3K/mTOR inhibitors, the morpholine moiety is a privileged scaffold that binds to the hinge region of the kinase.
SAR Insight:
Replacing a standard morpholine with (R)-3-methylmorpholine often results in:
Increased Selectivity: The methyl group can exploit small hydrophobic pockets unique to specific isoforms (e.g., PI3K
vs PI3K).
Chiral Preference: Often, only one enantiomer (e.g., the (R)-isomer) fits the binding pocket optimally, while the (S)-isomer may suffer from steric clash.
Figure 2: Strategic rationale for substituting morpholine with 3-methylmorpholine in lead optimization.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure reagents are anhydrous. Use freshly prepared sulfonyl chloride.
No Reaction
Steric Hindrance of Amine
Use a stronger base (NaH) or heat to 40-60°C. Add catalyst (DMAP).[1]
Bis-sulfonylation
Excess Reagent
Control stoichiometry strictly (1.0 : 1.0). Add reagent slowly at low temp.
Racemization
Harsh Conditions
Avoid excessive heat (>80°C) or strong Lewis acids if preserving chiral integrity is critical (though the C3-methyl is generally stable).
Safety & Handling
Corrosivity: 3-Methylmorpholine-4-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[1] Wear full PPE (gloves, goggles, lab coat).
Reactivity: Reacts violently with water to release HCl gas. Handle in a fume hood.
Storage: Moisture sensitive. Store in a tightly sealed container under nitrogen/argon at 2-8°C.
References
Morpholine Scaffolds in Medicinal Chemistry
Kourounakis, A. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Med. Res. Rev. 2020, 40, 709–752.[2]Link
Synthesis of Sulfonamides:
Mertens, A. et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides." Angew. Chem. Int. Ed. 2018. (General methodology for sulfonyl chlorides).
Kinase Inhibitor Design (mTOR/PI3K)
Beaufils, F. et al. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioactive, Pan-Class I PI3K/mTOR Inhibitor."[1] J. Med. Chem. 2017, 60, 7105–7122. (Discusses morpholine vs methyl-morpholine selectivity). Link
Chiral Building Blocks
Smith, D.T. et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals."[2] J. Med. Chem. 2014, 57, 10257–10274.[2]Link
The Synthetic Utility of 3-Methylmorpholine-4-sulfonyl Chloride in Agrochemical Development: A Guide for Researchers
Introduction: The Emerging Role of the 3-Methylmorpholine Moiety in Agrochemical Design In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds that can impart desirab...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emerging Role of the 3-Methylmorpholine Moiety in Agrochemical Design
In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds that can impart desirable biological activity and physicochemical properties is paramount. Among these, saturated heterocycles have garnered significant attention, with the morpholine ring being a well-established pharmacophore in numerous successful fungicides.[1][2] The fungicidal activity of morpholine derivatives, such as dimethomorph and fenpropimorph, underscores the potential of this structural motif in developing next-generation crop protection agents.[2][3]
This guide focuses on a specialized, yet potentially highly valuable, building block for agrochemical synthesis: 3-Methylmorpholine-4-sulfonyl chloride . While not as extensively documented as other sulfonyl chlorides, its unique combination of a chiral 3-methylmorpholine core and a reactive sulfonyl chloride handle presents a compelling platform for the synthesis of novel agrochemicals. The introduction of a methyl group on the morpholine ring can influence the molecule's conformation, metabolic stability, and interaction with biological targets, offering a subtle yet powerful tool for lead optimization.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes, robust experimental protocols, and a theoretical framework for the utilization of 3-Methylmorpholine-4-sulfonyl chloride in the synthesis of potential new herbicides, fungicides, and insecticides.
Core Applications in Agrochemical Synthesis: A Gateway to Novel Sulfonamides
The primary application of 3-Methylmorpholine-4-sulfonyl chloride in agrochemical synthesis is as a versatile electrophile for the introduction of the 3-methylmorpholine-4-sulfonyl moiety onto various nucleophilic scaffolds.[4] The resulting 3-methylmorpholine-4-sulfonamides are the key target molecules, which can be screened for a wide range of agrochemical activities.
The high reactivity of the sulfonyl chloride group allows for efficient coupling with a diverse array of nucleophiles, including:
Amines (Primary and Secondary): This is the most common and direct application, leading to the formation of stable sulfonamide linkages. The reaction is typically robust and high-yielding.[5]
Alcohols and Phenols: Reaction with hydroxyl groups yields sulfonate esters, which can also exhibit biological activity or serve as intermediates for further functionalization.
Other Nucleophiles: While less common in this context, reactions with other nucleophiles such as thiols are also possible, expanding the synthetic possibilities.
The strategic incorporation of the 3-methylmorpholine-4-sulfonamide group can be envisioned in the synthesis of various classes of agrochemicals:
Herbicides: The sulfonamide linkage is a key feature of many commercial herbicides. By appending the 3-methylmorpholine group, novel herbicides with potentially different selectivity and modes of action can be developed.
Fungicides: Building upon the success of morpholine-containing fungicides, the introduction of the 3-methylmorpholine-4-sulfonyl group offers a direct route to new antifungal agents.[6]
Insecticides: The sulfonamide scaffold is also present in some insecticides. Exploring derivatives containing the 3-methylmorpholine moiety could lead to the discovery of new insecticidal compounds.
Experimental Protocols: Synthesis and Application
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-Methylmorpholine-4-sulfonyl chloride and its subsequent reaction to form a representative sulfonamide. These protocols are designed to be self-validating, with considerations for safety, yield, and purity.
Protocol 1: Synthesis of 3-Methylmorpholine-4-sulfonyl chloride
This protocol is adapted from established methods for the synthesis of unsubstituted morpholine-4-sulfonyl chloride.[7][8] The key principle is the reaction of 3-methylmorpholine with a suitable sulfonating agent, such as sulfuryl chloride, in an inert solvent.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
3-Methylmorpholine
109-02-4
101.15
10.12 g (10.0 mL)
0.10
Sulfuryl chloride
7791-25-5
134.97
14.85 g (8.9 mL)
0.11
Triethylamine
121-44-8
101.19
12.14 g (16.7 mL)
0.12
Dichloromethane (DCM), anhydrous
75-09-2
84.93
200 mL
-
Diethyl ether, anhydrous
60-29-7
74.12
As needed
-
Magnesium sulfate, anhydrous
7487-88-9
120.37
As needed
-
Safety Precautions:
Sulfuryl chloride is highly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
The reaction is exothermic. Maintain strict temperature control.
All glassware must be oven-dried to prevent hydrolysis of the sulfonyl chloride.
Procedure:
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylmorpholine (10.12 g, 0.10 mol) and anhydrous dichloromethane (150 mL).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (14.85 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Addition of Base: After the addition of sulfuryl chloride is complete, add triethylamine (12.14 g, 0.12 mol) dropwise to the reaction mixture, again maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup:
Cool the reaction mixture back to 0 °C and quench by the slow addition of 100 mL of ice-cold water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methylmorpholine-4-sulfonyl chloride.
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford the pure product.
Expected Yield: 70-85%.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Representative 3-Methylmorpholine-4-sulfonamide
This protocol details the reaction of 3-Methylmorpholine-4-sulfonyl chloride with a primary amine (e.g., aniline) to form the corresponding sulfonamide. This reaction is a cornerstone for building a library of potential agrochemicals.[4][5]
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles
3-Methylmorpholine-4-sulfonyl chloride
-
199.66 (calculated)
2.00 g
0.01
Aniline
62-53-3
93.13
0.93 g (0.91 mL)
0.01
Pyridine, anhydrous
110-86-1
79.10
1.19 g (1.21 mL)
0.015
Dichloromethane (DCM), anhydrous
75-09-2
84.93
50 mL
-
1 M Hydrochloric acid (HCl)
7647-01-0
-
As needed
-
Saturated sodium bicarbonate solution
-
-
As needed
-
Brine
-
-
As needed
-
Magnesium sulfate, anhydrous
7487-88-9
120.37
As needed
-
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add aniline (0.93 g, 0.01 mol) and anhydrous dichloromethane (30 mL).
Addition of Base: Add anhydrous pyridine (1.19 g, 0.015 mol) to the solution.
Addition of Sulfonyl Chloride: Dissolve 3-Methylmorpholine-4-sulfonyl chloride (2.00 g, 0.01 mol) in anhydrous dichloromethane (20 mL) and add it dropwise to the aniline solution at room temperature over 15-20 minutes.
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
Workup:
Wash the reaction mixture with 1 M HCl (2 x 25 mL) to remove excess pyridine.
Wash with saturated sodium bicarbonate solution (1 x 25 mL) and brine (1 x 25 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude sulfonamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization to obtain the pure product.
Expected Yield: 80-95%.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in the protocols.
Caption: Synthetic route to 3-Methylmorpholine-4-sulfonyl chloride.
Caption: Reaction of 3-Methylmorpholine-4-sulfonyl chloride with an amine.
Conclusion and Future Outlook
While direct literature on the applications of 3-Methylmorpholine-4-sulfonyl chloride in agrochemical synthesis is currently limited, its potential as a valuable building block is undeniable. The established importance of the morpholine scaffold in fungicides, coupled with the versatile reactivity of the sulfonyl chloride group, provides a strong rationale for its exploration. The protocols and conceptual framework provided in this guide are intended to empower researchers to synthesize and utilize this promising reagent in the discovery of novel agrochemicals. The introduction of the 3-methyl group offers a unique opportunity for fine-tuning the biological activity and pharmacokinetic properties of new candidate molecules. As the demand for innovative and sustainable crop protection solutions continues to grow, the systematic investigation of specialized reagents like 3-Methylmorpholine-4-sulfonyl chloride will be crucial in expanding the toolbox of the agrochemical industry.
References
Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c02927]
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [URL: https://www.columbia.edu/cu/chemistry/groups/lambert/pdf/si-2015-08.pdf]
Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. Benchchem. [URL: https://www.benchchem.com/application-notes/4-fluoroisoquinoline-5-sulfonyl-chloride]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_icgees2024_01051.pdf]
Synthesis of sulfonyl chloride by oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
Morpholine Derivatives in Agrochemical Discovery and Development. ResearchGate. [URL: https://www.researchgate.net/publication/372861295_Morpholine_Derivatives_in_Agrochemical_Discovery_and_Development]
Morpholine Derivatives in Agrochemical Discovery and Development. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c02927]
The Multifaceted Applications of Morpholine in Agrochemicals. NINGBO INNO PHARMCHEM CO., LTD. [URL: https://www.inno-pharmchem.com/news/the-multifaceted-applications-of-morpholine-in-agrochemicals.html]
Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37531398/]
Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c02927]
Technical Support Center: Mastering Sulfonylation with 3-Methylmorpholine-4-sulfonyl chloride
This guide is a dedicated resource for researchers, scientists, and professionals in drug development utilizing 3-Methylmorpholine-4-sulfonyl chloride. It offers in-depth technical support and practical, field-tested adv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is a dedicated resource for researchers, scientists, and professionals in drug development utilizing 3-Methylmorpholine-4-sulfonyl chloride. It offers in-depth technical support and practical, field-tested advice to navigate the complexities of sulfonylation reactions, with a particular focus on preventing the common side reaction of di-sulfonylation. Our objective is to equip you with the necessary expertise to achieve reproducible and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methylmorpholine-4-sulfonyl chloride and where is it used?
A: 3-Methylmorpholine-4-sulfonyl chloride is a sulfonylating agent used in organic synthesis.[1] Its primary function is to introduce the "3-methylmorpholine-4-sulfonyl" group to a molecule, typically by reacting with nucleophiles like amines or alcohols. This process, known as sulfonylation, is pivotal in medicinal chemistry to modify a molecule's properties, such as its solubility and biological activity. The resulting sulfonamides are a significant class of compounds found in many pharmaceuticals.[2]
Q2: What is di-sulfonylation and why is it a concern?
A: Di-sulfonylation is a side reaction that occurs when a primary amine, which has two reactive N-H bonds, reacts with two equivalents of a sulfonyl chloride.[3] This leads to the formation of an unwanted di-sulfonylated byproduct. This is problematic as it consumes both the starting material and the reagent, lowers the yield of the desired mono-sulfonated product, and complicates the purification process due to the similar chemical properties of the product and byproduct.[3]
Q3: What are the key factors that promote di-sulfonylation?
A: Several factors can increase the likelihood of di-sulfonylation:
Stoichiometry: An excess of the sulfonyl chloride reagent is a primary cause.[4]
Temperature: Higher reaction temperatures can accelerate the rate of the second sulfonylation.[5]
Base: The type and quantity of base can affect the reactivity of the amine.[3]
Addition Rate: Adding the sulfonyl chloride too quickly can create localized high concentrations, favoring the di-sulfonylation reaction.[3]
Troubleshooting Guide: Strategies to Avoid Di-sulfonylation
This section provides a systematic approach to troubleshoot and optimize your reaction conditions to minimize the formation of the di-sulfonated byproduct.
The Competing Reactions: Mono- vs. Di-sulfonylation
To effectively control the reaction outcome, it's essential to understand the competition between mono- and di-sulfonylation. A primary amine reacts with one equivalent of 3-Methylmorpholine-4-sulfonyl chloride to form the desired mono-sulfonamide. However, this product still has an acidic N-H proton that can be removed by a base, forming a sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride, leading to the di-sulfonated byproduct.[3]
Caption: Competing pathways of mono- and di-sulfonylation.
Step-by-Step Experimental Protocol for Minimizing Di-sulfonylation
This protocol offers a reliable starting point for your sulfonylation reactions.
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Standard laboratory glassware with stirring apparatus
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation: In an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.1 to 1.5 equivalents) in the chosen anhydrous solvent.
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the reaction rate.[3]
Reagent Solution: In a separate flask, dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.0 to 1.05 equivalents) in the same anhydrous solvent.[5]
Slow Addition: Add the sulfonyl chloride solution to the cooled amine solution dropwise over 30-60 minutes.[3] A slow addition rate is key to keeping the concentration of the sulfonylating agent low, which favors the desired mono-sulfonylation.[3]
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting amine has been fully consumed.[5]
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.[5]
Workup and Purification: Perform a standard aqueous workup to remove the base and other water-soluble impurities. The crude product can then be purified by column chromatography to isolate the mono-sulfonamide.
Troubleshooting Scenarios and Solutions
Observed Issue
Potential Cause
Recommended Solution
Significant Di-sulfonylation (>10%)
Excess sulfonyl chloride.
Maintain a strict 1.0 to 1.05 stoichiometry of the sulfonyl chloride.
High reaction temperature.
Keep the reaction at 0 °C or consider even lower temperatures.[5]
After the addition is complete, allow the reaction to slowly warm to room temperature.[5]
Formation of Other Byproducts
Presence of water.
Ensure all glassware is oven-dried and use anhydrous solvents.
Advanced Strategies for Challenging Substrates
For substrates that are particularly prone to di-sulfonylation, consider these advanced approaches:
Alternative Bases: A bulkier base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can sterically hinder the second deprotonation step.
Solvent Effects: The polarity of the solvent can influence the reaction rate. Less polar solvents may slow the reaction, allowing for better control.
Protecting Group Strategy: For complex syntheses, it may be advantageous to use a protecting group for one of the N-H bonds of the primary amine, perform the sulfonylation, and then remove the protecting group to yield the mono-sulfonated product.[6]
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering issues with di-sulfonylation.
Caption: A systematic workflow for troubleshooting di-sulfonylation.
References
Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
Sulfonation of Benzene & Desulfonation Reaction Mechanism. The Organic Chemistry Tutor. [Link]
The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Publishing. [Link]
18.2b EAS Sulfonation and Desulfonation. Chad's Prep. [Link]
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed. [Link]
Visible Light-Induced Hydrosulfonylation of Terminal Alkyne with Sulfonyl Chloride via Collision Complex between Solvent and Substrate. ACS Publications. [Link]
Sulfonation and Sulfation Processes. Chemithon. [Link]
Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. National Institutes of Health. [Link]
Method of inhibiting sulfone formation in sulfonations.
purification of sulfonamides synthesized from "3-Methylmorpholine-4-sulfonyl chloride"
Topic: Synthesis & Purification from 3-Methylmorpholine-4-sulfonyl chloride Welcome to the Technical Support Center Subject: Optimization and Troubleshooting for Sulfamoylation Reactions Ticket ID: CHEM-SUP-3M4SC-001 Sta...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis & Purification from 3-Methylmorpholine-4-sulfonyl chloride
Welcome to the Technical Support Center
Subject: Optimization and Troubleshooting for Sulfamoylation Reactions
Ticket ID: CHEM-SUP-3M4SC-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary:
You are working with 3-Methylmorpholine-4-sulfonyl chloride , a sulfamoyl chloride derivative.[1] Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), sulfamoyl chlorides possess unique stability and reactivity profiles due to the nitrogen atom attached directly to the sulfonyl group. This guide addresses the specific challenges of this reagent: managing the chiral center at the 3-position, removing the stubborn sulfonic acid byproduct, and ensuring complete removal of the base (pyridine/TEA) without degrading the sulfonamide.
Before purification, the reaction conditions must minimize impurities. The 3-methylmorpholine moiety introduces steric bulk near the sulfonyl center, potentially slowing nucleophilic attack compared to unhindered morpholine analogs.
Key Reaction Parameters:
Parameter
Recommendation
Scientific Rationale
Stoichiometry
1.1 - 1.2 eq. Sulfonyl Chloride
Slight excess drives the reaction to completion, compensating for partial hydrolysis.
Base
Pyridine (solvent/reactant) or TEA/DIPEA (1.5 eq)
Pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
Solvent
DCM (Anhydrous) or THF
DCM solubilizes the sulfonyl chloride well; avoid protic solvents (MeOH/EtOH) to prevent solvolysis.
Temperature
Start cold to control exotherm; warm to RT to overcome steric hindrance of the 3-methyl group.
Mechanistic Insight:
The reaction proceeds via an
-like mechanism.[1] The base neutralizes the HCl generated.[2] If using pyridine, it creates an activated intermediate that is more susceptible to amine attack than the chloride itself.[2]
Module 2: The "Self-Validating" Work-up Protocol
The most common failure point is relying on chromatography to remove bulk impurities. A rigorous Liquid-Liquid Extraction (LLE) can yield >95% purity before the crude solid even touches a column.
Step-by-Step Work-up Procedure
Quench: Cool reaction to
. Add water dropwise to hydrolyze excess 3-methylmorpholine-4-sulfonyl chloride.[1]
Result: Excess reagent converts to 3-methylmorpholine-4-sulfonic acid (highly water-soluble).[1]
Dilution: Dilute with EtOAc or DCM (DCM is preferred if the product is very polar).
Acid Wash (Base Removal):
Wash organic layer with 1N HCl (
).
Chemistry: Converts Pyridine/TEA and unreacted starting amine into water-soluble hydrochloride salts.[1]
Exception: If your product contains a basic nitrogen (e.g., a pyridine ring or aliphatic amine), SKIP HCl . Instead, use saturated Copper(II) Sulfate (CuSO
) solution. The copper complexes with pyridine, pulling it into the aqueous phase (turns deep blue).
Chemistry: Deprotonates the sulfonic acid byproduct (
), trapping it in the aqueous layer as the sodium sulfonate salt.
Drying: Wash with Brine
Dry over MgSO Filter Concentrate.
Visualizing the Purification Logic
Caption: Logical flow for removing specific chemical impurities based on pKa manipulation.
Module 3: Advanced Purification Techniques
If the LLE work-up does not yield satisfactory purity, proceed to these methods.
Method A: Recrystallization (Preferred)
Sulfonamides are often highly crystalline.
Solvent System: Ethanol/Water (most common) or EtOAc/Hexane.
Protocol: Dissolve crude in minimum hot Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to RT, then
.
Note on Chirality: The 3-methyl group creates a chiral center.[1] Recrystallization can act as a resolution method. If you used racemic starting material, this is fine. If you used enantiopure chloride, ensure your crystallization conditions do not fractionate the enantiomers (check optical rotation of mother liquor vs. crystals).
Method B: Flash Column Chromatography
Stationary Phase: Silica Gel (standard).
Mobile Phase: DCM/MeOH (95:5 to 90:10).
Troubleshooting Tailing: Sulfonamides are polar and hydrogen-bond donors (
Fix: Add 0.1% Triethylamine or 1% Acetic Acid to the mobile phase to sharpen peaks.
Module 4: Troubleshooting & FAQs
Q1: My product is an oil, but it should be a solid. What happened?
Cause: Residual solvent (DCM/EtOAc) or trace pyridine is preventing crystal lattice formation.
Fix:
Perform a "chase" evaporation: Dissolve the oil in a small amount of DCM, then add excess Hexane or Diethyl Ether. Rotovap again. The azeotrope helps remove trapped higher-boiling solvents.[1][4]
Scratch the flask glass with a spatula under hexane to induce nucleation.
Check NMR for pyridine peaks (multiplets at 7.2, 7.6, 8.6 ppm). If present, repeat the CuSO
or HCl wash.
Q2: I see a spot on TLC that doesn't move (Baseline), but my yield is low.
Cause: This is likely the 3-methylmorpholine-4-sulfonic acid .[1] It forms if the sulfonyl chloride hydrolyzes before reacting with your amine.
Fix:
Ensure your reaction solvents are anhydrous .
Verify the quality of your sulfonyl chloride. If it smells strongly of acid (HCl) before reaction, it may have degraded.
The baseline spot is water-soluble; a rigorous NaHCO
Q3: Can I use water as a solvent for the reaction (Schotten-Baumann conditions)?
Answer: Yes, but with caution. Sulfamoyl chlorides are more stable to hydrolysis than tosyl chloride, but they still degrade.
Protocol: Use a biphasic system (DCM/Water) with inorganic base (Na
CO). The amine reacts faster in the organic phase than water attacks the chloride. This avoids pyridine entirely.[5]
Q4: How do I confirm the integrity of the morpholine ring after reaction?
Check:
NMR. The protons adjacent to the oxygen (approx 3.6-3.8 ppm) and nitrogen (approx 3.0-3.3 ppm) should remain distinct.[1] The 3-methyl group typically appears as a doublet around 1.0-1.2 ppm.[1]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for sulfonamide synthesis and crystallization).
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 . (Mechanistic understanding of nucleophilic substitution at sulfur).
BenchChem Technical Notes. Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. (Specifics on pyridine removal via acid/copper washes).
Organic Chemistry Portal. Synthesis of Sulfonamides. (General reaction conditions and catalyst choices).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Methylmorpholine-4-sulfonyl chloride before handling.
Technical Support Center: Optimizing Reaction Conditions for 3-Methylmorpholine-4-sulfonyl chloride
Welcome to the technical support center for 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing sulfonamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methylmorpholine-4-sulfonyl chloride and what are its primary applications?
3-Methylmorpholine-4-sulfonyl chloride is an aliphatic sulfonyl chloride reagent. Structurally, it combines the features of a morpholine ring, which can impart desirable pharmacokinetic properties like aqueous solubility, with a reactive sulfonyl chloride group. Its primary use is in the synthesis of sulfonamides through reaction with primary or secondary amines.[1] These sulfonamide motifs are crucial in medicinal chemistry and are found in a wide array of therapeutic agents, including antibacterials and enzyme inhibitors.[2][3]
Q2: How should I properly store and handle 3-Methylmorpholine-4-sulfonyl chloride?
Like most sulfonyl chlorides, this reagent is highly sensitive to moisture. The sulfonyl chloride functional group is a potent electrophile and will readily hydrolyze upon contact with water to form the corresponding sulfonic acid, rendering it inactive for your reaction.[4]
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[5]
Handling: Always handle the reagent under anhydrous conditions. Use oven-dried glassware and anhydrous solvents. When dispensing the reagent, do so under a stream of inert gas.
Q3: What are the typical starting conditions for a sulfonylation reaction with an amine?
A typical reaction involves dissolving the amine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base. The 3-Methylmorpholine-4-sulfonyl chloride (typically 1.0-1.2 equivalents) is then added, often portion-wise or as a solution, at a reduced temperature (e.g., 0 °C) to control the initial exotherm.
The choice of base is critical. A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl byproduct generated during the reaction.[3] Pyridine can also be used and may act as a nucleophilic catalyst, potentially accelerating the reaction.[6][7]
Q4: Which analytical techniques are best for monitoring the reaction progress?
Thin-Layer Chromatography (TLC): TLC is the fastest and most common method for monitoring the consumption of the starting amine and the formation of the more nonpolar sulfonamide product.[8] Co-spotting the reaction mixture with the starting amine is essential for accurate interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when precise conversion data is needed, LC-MS is invaluable. It allows for the simultaneous monitoring of starting materials, products, and any potential side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the amine N-H proton signal and the appearance of new signals corresponding to the sulfonamide product.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but my isolated yield is very low. What happened?
A: This often points to issues during the workup procedure, primarily hydrolysis of the desired product or physical loss.
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. If any unreacted 3-Methylmorpholine-4-sulfonyl chloride remains when you begin your aqueous workup, it will rapidly convert to 3-methylmorpholine-4-sulfonic acid. More critically, if the workup conditions are not carefully controlled, the sulfonamide product itself can be lost.
Troubleshooting Steps & Solutions:
Quenching: Before the main aqueous wash, consider quenching the reaction with a small amount of a scavenger amine (if compatible with your purification) or carefully with a saturated solution of a mild base like sodium bicarbonate to neutralize HCl and destroy excess sulfonyl chloride.
Extraction Efficiency: The sulfonamide product may have some water solubility. Ensure you are using a sufficient volume of organic solvent for extraction and perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.[4]
Avoid Emulsions: Emulsions can trap your product at the aqueous-organic interface, leading to significant loss. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.[4]
Issue 2: Reaction Stalls or is Incomplete
Q: My TLC shows a significant amount of starting amine remaining even after prolonged reaction time or heating. What is preventing full conversion?
A: This problem typically stems from reagent deactivation, insufficient activation of the substrate, or poor solubility.
Causality & Solutions:
Reagent Quality: The primary suspect is the 3-Methylmorpholine-4-sulfonyl chloride. If it has been improperly stored, it may have partially or fully hydrolyzed. Before starting, it's wise to check the purity of the reagent, for example, by taking a ¹H NMR of a small sample.
Base Stoichiometry & Strength: The reaction generates one equivalent of HCl. You need at least one equivalent of a base to neutralize it. Often, using a slight excess (1.5-2.0 equivalents) is beneficial. If your amine substrate is in the form of a salt (e.g., a hydrochloride salt), you will need an additional equivalent of base to liberate the free amine. For weakly nucleophilic amines, a stronger, non-nucleophilic base or the use of pyridine as a catalytic solvent might be necessary to facilitate the reaction.[3][6]
Substrate Nucleophilicity: Electron-deficient or sterically hindered amines are less nucleophilic and react more slowly.[6] For these challenging substrates, you may need to increase the reaction temperature, use a more polar solvent like N,N-dimethylformamide (DMF), or employ a catalyst.
Solubility: If either the amine or the sulfonyl chloride is not fully dissolved, the reaction becomes heterogeneous and will be very slow. Ensure you have chosen a solvent in which all components are soluble at the reaction temperature.
Issue 3: Formation of Significant Impurities
Q: My crude product shows multiple spots on TLC or extra peaks in the NMR. What are the likely side reactions?
A: Impurity formation is often due to over-reaction with the amine, reactions with the base, or degradation.
Causality & Solutions:
Double Sulfonylation of Primary Amines: Primary amines (R-NH₂) have two N-H protons. After forming the desired monosulfonamide (R-NH-SO₂R'), the remaining proton is acidic and can be removed by the base. The resulting anion can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated impurity (R-N(SO₂R')₂).
Solution: Use a controlled stoichiometry (no more than 1.05-1.1 equivalents of the sulfonyl chloride). Add the sulfonyl chloride slowly as a solution to the amine at 0 °C to avoid localized high concentrations.
Reaction with Tertiary Amine Bases: While less common, some tertiary amines can react with highly reactive electrophiles. More relevant is the potential for complex formation or catalysis that could lead to alternative pathways.
Thermal Degradation: Aliphatic sulfonyl chlorides can be less stable than their aromatic counterparts.[10] Excessive heating can lead to decomposition. If heating is required, do so cautiously and monitor for the appearance of new, unidentified spots by TLC.
DCM is a good first choice due to its inertness and ease of removal. THF is also effective. For poorly soluble starting materials, consider DMF, but be aware of higher boiling points and potential side reactions.[11][12]
TEA is a cost-effective and common choice. DIPEA is more sterically hindered and less nucleophilic, which can be advantageous. Pyridine can act as a nucleophilic catalyst and is often used as both base and solvent for less reactive amines.[3][6]
A slight excess of the sulfonyl chloride ensures full consumption of a valuable amine. Excess base ensures complete HCl scavenging. Adjust based on whether the amine is a free base or a salt.
Temperature
0 °C to Room Temperature (RT)
Start reactions at 0 °C to control the initial exotherm, then allow to warm to RT. For unreactive amines, gentle heating (40-50 °C) may be required, but monitor for degradation.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).
Add the base (e.g., triethylamine, 1.5 eq.) and stir the solution. Cool the flask to 0 °C using an ice-water bath.
In a separate flask, dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).
Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Purify the crude product by flash column chromatography or recrystallization as necessary.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Prepare the TLC Plate: On a silica gel plate, lightly draw an origin line with a pencil. Mark three lanes: "SM" (Starting Material - Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
Spot the Plate:
In the "SM" lane, spot a dilute solution of your starting amine.
In the "Rxn" lane, spot a sample of your reaction mixture (quench a small aliquot with a drop of methanol before spotting).
In the "Co" lane, first spot the starting amine, then spot the reaction mixture directly on top of it.
Develop the Plate: Place the plate in a TLC chamber containing an appropriate eluent (e.g., 30-50% Ethyl Acetate in Hexanes).
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).
Interpretation: The starting amine will be visible in the "SM" and "Co" lanes. The product sulfonamide will appear as a new, typically higher-Rf spot in the "Rxn" and "Co" lanes. The reaction is complete when the starting amine spot is no longer visible in the "Rxn" lane.[8]
Visualizations
Workflow for Sulfonamide Synthesis
Caption: A standard experimental workflow for sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing the root cause of low reaction yields.
References
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Barabe, F., Huang, Z., & Gevorgyan, V. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 57(52), 17235-17239. Retrieved from [Link]
Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131-4134. Retrieved from [Link]
Atanasov, V., Tsenov, S., & Tsenov, Y. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Retrieved from [Link]
Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2689-2698. Retrieved from [Link]
Pratter, M. R., & Woodman, T. F. (1986). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Chest, 90(5), 739-741. Retrieved from [Link]
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Retrieved from [Link]
Douglass, I. B. (1951). Methanesulfinyl chloride. Organic Syntheses, 31, 72. Retrieved from [Link]
Fernando, S., & Gudmundsson, K. S. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 17(7), 8496-8506. Retrieved from [Link]
International Journal of Novel Research and Development. (2022). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD, 7(6). Retrieved from [Link]
Das, B., & Chowdhury, C. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. Retrieved from [Link]
Barabe, F., Huang, Z., & Gevorgyan, V. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 130(52), 17483-17487. Retrieved from [Link]
ResearchGate. (n.d.). Derivatization of complex sulfonamides through the parent sulfonyl chloride. Retrieved from [Link]
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
O'Connor, C. M., et al. (1984). Stability of stored methacholine chloride solutions: clinically useful information. American Review of Respiratory Disease, 130(3), 346-348. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]
PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]
Van der Westhuizen, C., et al. (2018). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 23(10), 2445. Retrieved from [Link]
Reddit. (2023). r/OrganicChemistry - How do I approach this problem? Retrieved from [Link]
MDPI. (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Retrieved from [Link]
Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Retrieved from [Link]
Technical Support Center: Reactions Involving 3-Methylmorpholine-4-sulfonyl Chloride
Welcome to the Technical Support Center for "3-Methylmorpholine-4-sulfonyl chloride" applications. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for "3-Methylmorpholine-4-sulfonyl chloride" applications. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to combine technical precision with practical, field-tested insights to ensure the success of your synthetic endeavors.
I. Understanding the Landscape: Core Reactions and Challenges
3-Methylmorpholine-4-sulfonyl chloride is a valuable reagent, primarily utilized in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2] While the fundamental reaction appears straightforward, several potential side reactions can diminish yield and complicate purification. This guide will focus on identifying, understanding, and mitigating these common side products.
The primary reaction is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and releasing hydrochloric acid (HCl), which is typically neutralized by a base.
Caption: General sulfonamide synthesis pathway.
The key to a successful reaction lies in favoring this desired pathway while suppressing competing side reactions. The following sections will delve into the most common challenges and provide actionable solutions.
II. Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section is formatted as a series of questions you might encounter during your experimental work, followed by detailed explanations and protocols to address the issues.
Question 1: My yield is low, and I'm observing a significant amount of a water-soluble impurity. What is the likely cause and how can I prevent it?
Answer: The most probable culprit is the hydrolysis of 3-Methylmorpholine-4-sulfonyl chloride to form the corresponding 3-methylmorpholine-4-sulfonic acid. Sulfonyl chlorides are susceptible to hydrolysis, a reaction that is accelerated by the presence of water and basic conditions.[3]
Causality and Mechanism:
Water, acting as a nucleophile, can attack the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of the sulfonic acid, which is highly water-soluble and can be difficult to separate from the desired product, especially during aqueous workup. The presence of a base can exacerbate this issue by increasing the concentration of hydroxide ions, which are more potent nucleophiles than water.
Caption: Hydrolysis of the sulfonyl chloride.
Mitigation Strategies:
Strict Anhydrous Conditions:
Protocol: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Choice of Base:
Expertise & Experience: While inorganic bases like NaOH or K₂CO₃ can be used, non-nucleophilic organic bases such as N-methylmorpholine (NMM) or triethylamine (TEA) are often preferred as they are less likely to introduce water. However, ensure the purity of the amine base, as they can be hygroscopic.
Reaction Temperature:
Protocol: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of hydrolysis.
Order of Addition:
Protocol: Add the sulfonyl chloride slowly to the mixture of the amine and the base. This ensures that the sulfonyl chloride is consumed by the desired reaction as soon as it is introduced, minimizing its exposure to any residual moisture.
Data Presentation: Relative Reactivity Towards Sulfonyl Chloride
Nucleophile
Relative Reactivity
Likelihood of Desired Reaction
Primary/Secondary Amine
High
High
Water/Hydroxide
Moderate to High
Leads to hydrolysis
Question 2: I am using a primary amine and I see a second, less polar spot on my TLC that is difficult to separate from my product. What could this be?
Answer: This is likely the di-sulfonated amine , a common byproduct when reacting primary amines with sulfonyl chlorides.
Causality and Mechanism:
After the initial formation of the desired mono-sulfonamide, the resulting N-H proton is acidic. In the presence of a base, this proton can be removed to form a sulfonamide anion. This anion is also nucleophilic and can react with a second molecule of the sulfonyl chloride to form a di-sulfonated product.
Caption: Mechanism of di-sulfonylation.
Mitigation Strategies:
Stoichiometry Control:
Protocol: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is more likely to react with the more nucleophilic starting amine rather than the less nucleophilic sulfonamide anion.
Slow Addition of Sulfonyl Chloride:
Protocol: Add the sulfonyl chloride solution dropwise over an extended period. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more abundant primary amine.[4]
Choice of Base:
Expertise & Experience: A bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be beneficial. Its steric hindrance may disfavor the deprotonation of the already sterically encumbered mono-sulfonamide.
Reaction Monitoring:
Protocol: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting amine is consumed to prevent further reaction to the di-sulfonated product.
Question 3: My reaction is sluggish, and even after prolonged reaction times, I have a significant amount of unreacted starting materials. What could be the issue?
Answer: This issue often arises when using sterically hindered or electron-deficient (less nucleophilic) amines .
Causality and Mechanism:
The rate of the sulfonylation reaction is highly dependent on the nucleophilicity and steric accessibility of the amine. Steric bulk around the nitrogen atom can hinder its approach to the sulfur center of the sulfonyl chloride. Similarly, electron-withdrawing groups on the amine reduce its nucleophilicity, slowing down the reaction. With slow desired reaction rates, side reactions like hydrolysis of the sulfonyl chloride become more competitive.
Mitigation Strategies:
Elevated Temperature:
Protocol: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered or less nucleophilic amines. However, this must be balanced with the increased risk of side reactions and decomposition. Monitor the reaction closely.
Choice of a Stronger, Non-Nucleophilic Base:
Expertise & Experience: Using a stronger base can help to deprotonate the amine hydrochloride salt in situ if the amine is introduced in that form, or to more effectively scavenge the HCl produced. However, a highly basic environment can also promote hydrolysis. A careful balance is needed.
Use of a Catalyst:
Expertise & Experience: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be employed. DMAP reacts with the sulfonyl chloride to form a more reactive intermediate, which is then more susceptible to attack by the hindered amine. However, be aware that DMAP can also catalyze side reactions.
Solvent Choice:
Protocol: A more polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, can sometimes accelerate the reaction compared to less polar solvents like dichloromethane (DCM).
III. Frequently Asked Questions (FAQs)
Q1: Can I use N-Methylmorpholine (NMM) as the base in my reaction? Are there any potential side reactions?
A1: Yes, N-Methylmorpholine is a commonly used base for sulfonamide synthesis. It is a non-nucleophilic tertiary amine that effectively scavenges the HCl byproduct. However, it is crucial to use high-purity, anhydrous NMM. While NMM itself is generally unreactive towards the sulfonyl chloride under typical reaction conditions, impurities or degradation products in the NMM could potentially lead to side reactions. Always use freshly distilled or a high-purity grade of NMM.
Q2: How can I purify my sulfonamide product from the unreacted sulfonyl chloride and sulfonic acid?
A2: Purification can typically be achieved through the following methods:
Aqueous Workup: The sulfonic acid byproduct is highly water-soluble and can often be removed by washing the organic layer with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Crystallization: Sulfonamides are often crystalline solids. Recrystallization from a suitable solvent system is an excellent method for purification.
Column Chromatography: If the product and impurities have different polarities, silica gel column chromatography is a reliable purification method.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of my final product?
A3: A combination of techniques is recommended:
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any byproducts, confirming their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.
IV. Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using 3-Methylmorpholine-4-sulfonyl Chloride
Materials:
Primary or secondary amine
3-Methylmorpholine-4-sulfonyl chloride
Anhydrous N-Methylmorpholine (NMM) or other suitable base
Anhydrous dichloromethane (DCM) or other suitable solvent
Standard laboratory glassware (oven-dried)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
Add N-Methylmorpholine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
In a separate flask, dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.05 eq) in anhydrous DCM.
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction by adding water.
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Technical Support Center: Optimizing Sulfonylation Reactions with 3-Methylmorpholine-4-sulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development to provide e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonylation reactions utilizing 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice, troubleshooting strategies, and detailed protocols to enhance the yield and efficiency of your experiments.
Introduction to 3-Methylmorpholine-4-sulfonyl Chloride in Synthesis
3-Methylmorpholine-4-sulfonyl chloride is a valuable reagent for the introduction of the 3-methylmorpholine-4-sulfonyl moiety onto various nucleophiles, primarily amines and alcohols, to form the corresponding sulfonamides and sulfonate esters. The resulting sulfonamides often exhibit unique pharmacological properties, making this reagent particularly relevant in medicinal chemistry. The presence of the 3-methyl group introduces steric bulk near the reactive sulfonyl chloride group, which can influence reactivity and selectivity compared to its unsubstituted counterpart, morpholine-4-sulfonyl chloride.[1][2] Understanding and mitigating the potential challenges associated with this steric hindrance is key to achieving high-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 3-Methylmorpholine-4-sulfonyl chloride?
A1: This reagent is primarily used to synthesize N- and O-sulfonylated compounds. In drug discovery, the morpholine scaffold is a common feature in bioactive molecules, and the addition of a sulfonamide or sulfonate ester can modulate properties such as solubility, metabolic stability, and target binding affinity.[3][4]
Q2: How should I store and handle 3-Methylmorpholine-4-sulfonyl chloride?
A2: Like most sulfonyl chlorides, 3-Methylmorpholine-4-sulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common degradation pathway that will reduce the yield of your desired product.
Q3: What is the role of the 3-methyl group?
A3: The 3-methyl group introduces steric hindrance around the sulfur atom of the sulfonyl chloride. This can be advantageous in certain applications by promoting selectivity in reactions with substrates possessing multiple nucleophilic sites. However, it can also decrease the reaction rate with sterically hindered nucleophiles.[1][6]
Q4: Can 3-Methylmorpholine-4-sulfonyl chloride act as its own base?
A4: While the morpholine nitrogen is basic, it is part of the sulfonyl chloride structure and its basicity is significantly reduced. Therefore, an external base is required to neutralize the HCl generated during the sulfonylation reaction.
Troubleshooting Guide
This section addresses common issues encountered during sulfonylation reactions with 3-Methylmorpholine-4-sulfonyl chloride in a question-and-answer format.
Q5: My reaction is sluggish or incomplete, resulting in low yield. What are the likely causes and how can I improve it?
A5: Low reactivity is a common challenge, often due to the steric hindrance of the 3-methyl group. Here are several factors to consider and potential solutions:
Steric Hindrance of the Nucleophile: Reactions with sterically hindered amines or alcohols can be particularly slow.
Solution: Increase the reaction temperature and/or extend the reaction time. Consider using a less sterically hindered base that can efficiently access the proton on the nucleophile.
Inadequate Base: The choice and amount of base are critical.
Solution: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to avoid competition with your intended nucleophile. Ensure at least one equivalent of the base is used to neutralize the generated HCl. For weakly nucleophilic substrates, using a slight excess of the base (1.1-1.5 equivalents) can be beneficial.
Solvent Effects: The polarity of the solvent can influence the reaction rate.
Solution: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices. For particularly sluggish reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) may increase the reaction rate, but be mindful of potential side reactions at elevated temperatures.
Reagent Quality: The sulfonyl chloride may have degraded due to improper storage.
Solution: Ensure the 3-Methylmorpholine-4-sulfonyl chloride is fresh and has been stored under anhydrous conditions.
Q6: I am observing significant formation of byproducts. What are they and how can I minimize them?
A6: The most common byproduct is the hydrolyzed sulfonyl chloride (3-methylmorpholine-4-sulfonic acid). Other side reactions can also occur depending on the substrate and reaction conditions.
Hydrolysis: This occurs when the sulfonyl chloride reacts with water.
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. During workup, minimize contact with water and consider using a non-aqueous workup if possible.[7]
Reaction with the Base: If a nucleophilic base like triethylamine is used, it can compete with the substrate.
Solution: Switch to a non-nucleophilic base like DIPEA or DBU.
Q7: The purification of my sulfonamide product is challenging. What are some recommended methods?
A7: Purification can be complicated by the presence of unreacted starting materials, the base, and its hydrochloride salt.
Work-up: A standard aqueous workup can be effective.
Procedure: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M HCl) to remove the excess base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Chromatography: If the work-up does not yield a pure product, column chromatography on silica gel is typically effective.
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting sulfonamides. The polarity can be adjusted based on the specific properties of your product.
Problem
Potential Cause
Recommended Solution
Low or No Reaction
Steric hindrance
Increase temperature, prolong reaction time
Inactive reagent
Use fresh, properly stored sulfonyl chloride
Inappropriate base
Use a non-nucleophilic, strong base (e.g., DIPEA, DBU)
Formation of Byproducts
Hydrolysis of sulfonyl chloride
Use anhydrous conditions; inert atmosphere
Reaction with a nucleophilic base
Switch to a non-nucleophilic base
Difficult Purification
Residual base and salts
Perform an acidic aqueous wash during workup
Similar polarity of product and impurities
Utilize column chromatography with an appropriate solvent system
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol provides a general method for the synthesis of a 3-methylmorpholine-4-sulfonamide from a primary amine.
Materials:
Primary amine (1.0 eq)
3-Methylmorpholine-4-sulfonyl chloride (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
Anhydrous dichloromethane (DCM)
1M Hydrochloric acid
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add DIPEA to the stirred solution.
In a separate flask, dissolve 3-Methylmorpholine-4-sulfonyl chloride in anhydrous DCM.
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography if necessary.
Protocol 2: General Procedure for the Sulfonylation of a Primary Alcohol
This protocol outlines a general method for the synthesis of a 3-methylmorpholine-4-sulfonate ester from a primary alcohol.
Materials:
Primary alcohol (1.0 eq)
3-Methylmorpholine-4-sulfonyl chloride (1.2 eq)
Triethylamine (1.5 eq)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Procedure:
To a stirred solution of the primary alcohol and triethylamine in anhydrous DCM at 0 °C under an inert atmosphere, add 3-Methylmorpholine-4-sulfonyl chloride portion-wise.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.
Quench the reaction by adding saturated aqueous sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers and wash with brine.
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction and Troubleshooting
General Sulfonylation Mechanism
The following diagram illustrates the general mechanism for the sulfonylation of an amine.
Caption: Troubleshooting workflow for low yield.
References
AlTamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC. [Link]
Raszplewicz, K., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
Obaleye, J. A., et al. (2021). This study investigated the synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesulphonyl chlorides. Journal of the Chemical Society of Nigeria. [Link]
Chen, J., et al. (2021). Recent advances in sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications. [Link]
Request PDF. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
Al-Awadi, N. A., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
ResearchGate. Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. [Link]
Li, G., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
Moss, P. H. (1964). Process for the preparation of morpholines.
CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google P
Kellner, E. T., et al. (2021). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. RSC Publishing. [Link]
Douglas, K. T., et al. (1983). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
US5968934A - Morpholine derivatives and their use as therapeutic agents - Google P
CN103351315A - General preparation method of sulfonyl chloride - Google P
Sim, M. M., et al. (2013). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]
US-10369143-B2 - Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation - PubChem. [Link]
University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
WO-2022235103-A1 - Sulfate crystals of melanocortin receptor agonist compound and method of producing same - PubChem. [Link]
"3-Methylmorpholine-4-sulfonyl chloride" reaction monitoring by TLC or LC-MS
Introduction: The "Invisible" Electrophile Monitoring the reactivity of 3-Methylmorpholine-4-sulfonyl chloride presents a dual challenge: hydrolytic instability and poor UV detection .[1] Unlike aromatic sulfonyl chlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Invisible" Electrophile
Monitoring the reactivity of 3-Methylmorpholine-4-sulfonyl chloride presents a dual challenge: hydrolytic instability and poor UV detection .[1] Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent lacks a conjugated
-system, rendering it nearly invisible under standard UV (254 nm) unless derivatized. Furthermore, its sulfonyl chloride moiety () is highly electrophilic and prone to rapid hydrolysis in the presence of moisture, often leading to "false negative" results where the analyst sees only the decomposition product (sulfonic acid).
This guide provides a self-validating troubleshooting framework to distinguish between reaction failure and analytical artifacts.
Part 1: TLC Troubleshooting (The "Quick Check")
Q: I spotted my reaction mixture, but I see nothing under UV (254 nm). Is my reagent gone?
A: Not necessarily. The morpholine ring is non-aromatic.[1] The sulfonyl group has negligible UV absorbance above 210 nm.[1] You are likely experiencing a "detection gap."[1]
Protocol: Visualization & Staining
Do not rely on UV.[1] Use the following stains in order of preference:
Iodine (
) Chamber: The most reliable non-destructive method.[1] The morpholine ring's lone pairs (even sulfonylated) often interact enough with iodine to show a transient brown spot.
KMnO
(Permanganate): Oxidation of the alkyl backbone.[1] Look for a yellow spot on a purple background.[1][2]
Ninhydrin:Warning: This will only visualize the free amine (3-methylmorpholine) if the sulfonyl group has cleaved or if you have unreacted starting material.[1] The intact sulfonyl chloride will not stain.[1]
Q: My spot "streaks" or stays at the baseline. Why?
A: You are observing the hydrolyzed sulfonic acid , not the chloride.
Silica gel is slightly acidic and contains adsorbed water.[1] When you spot a labile sulfonyl chloride directly onto silica, it often hydrolyzes in situ to 3-methylmorpholine-4-sulfonic acid, which is highly polar and sticks to the baseline (
).
The Fix: The "Mini-Workup" (Derivatization)
Never spot the raw reaction mixture directly if you suspect instability. Perform a Benzylamine Quench .
Why Benzylamine? It reacts instantly with the sulfonyl chloride to form a stable sulfonamide. The benzyl group provides a strong UV chromophore (visible at 254 nm), allowing you to "see" the invisible reagent.
Q: How do I prove the chloride is actually present in my flask?
A: You must use a Derivatization Protocol before injection.[1] Direct injection of sulfonyl chlorides is rarely quantitative.[1]
Protocol: LC-MS Sample Preparation (The "Quench" Method)
Aliquot: Take 20
L of reaction mixture.
Quench: Add to a vial containing 100
L of Morpholine (or Benzylamine) in dry DCM.
Wait: Let sit for 1 minute.
Dilute: Dilute with ACN (anhydrous) and inject.
Analyze: Look for the mass of the bis-morpholine sulfonamide (or benzyl-sulfonamide).[1]
Logic: If the chloride was active, it forms the amide. If it was already hydrolyzed to acid, it will not react with the amine.
Part 3: Visual Workflows
Diagram 1: Analytical Decision Tree
This diagram illustrates the logic flow for choosing the correct monitoring method based on the reagent's properties.
Caption: Decision tree highlighting why derivatization is superior to direct analysis for labile, non-UV active sulfonyl chlorides.
Diagram 2: Degradation & Derivatization Chemistry
This diagram details the chemical pathways occurring in the vial versus the analytical instrument.
Caption: Chemical pathways showing how moisture and solvents degrade the reagent, while amine quenching preserves it for analysis.
Part 4: Handling & Stability (Root Cause Prevention)
Q: The bottle was white when I bought it, but now it's a sticky yellow solid. Can I use it?
A: No.
Sulfonyl chlorides are notorious for autocatalytic decomposition.[1]
Mechanism: Trace moisture hydrolyzes a small amount of chloride to produce HCl .[1]
Acceleration: The HCl catalyzes further hydrolysis and can protonate the morpholine nitrogen, leading to salt formation and polymerization/degradation.
Storage Rule: Always store under inert gas (Argon/Nitrogen) at 2-8°C. If the solid is sticky or fuming, titrate it before use or discard.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for sulfonyl chloride characterization and handling).
BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides. (Overview of analytical techniques including derivatization).
Valenta, J. et al. "Derivatization of sulfonyl chlorides with amines for HPLC monitoring."[1] Journal of Chromatography A, 2005 , 1087, 1-2. (Methodology for amine quenching).[1][4]
PubChem. Morpholine-4-sulfonyl chloride (Compound Summary). National Library of Medicine.[1] (Physical properties and toxicity data).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Dealing with Steric Hindrance in Sulfonylation Reactions
Product: 3-Methylmorpholine-4-sulfonyl chloride (CAS: 1156821-26-9)
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Core Technical Analysis: The "Steric-Electronic" Barrier
As a Senior Application Scientist, I often see researchers treat 3-Methylmorpholine-4-sulfonyl chloride (3-MMSC) like a standard tosyl chloride. This is a critical error. This reagent presents a unique dual-barrier to nucleophilic attack, leading to stalled reactions and hydrolysis.
The Problem: Why Standard Protocols Fail
Electronic Deactivation: Unlike benzenesulfonyl chlorides, 3-MMSC is a sulfamoyl chloride. The nitrogen atom of the morpholine ring donates electron density into the sulfonyl group (resonance), significantly reducing the electrophilicity of the sulfur center.
Steric Shielding: The methyl group at the C3 position is physically adjacent to the N-S bond. This creates a "steric fence" that blocks the optimal Burgi-Dunitz trajectory required for an incoming nucleophile to attack the sulfur.
The Consequence: The reaction rate with amines or alcohols is drastically slower than expected. If moisture is present, the smaller water molecule—facing less steric hindrance than your bulky drug intermediate—will hydrolyze the reagent before your coupling occurs.
Visualizing the Mechanism & Solution
The following diagram illustrates the steric clash and the catalytic bypass using 4-Dimethylaminopyridine (DMAP).
Caption: Figure 1. The C3-methyl group blocks direct nucleophilic attack. DMAP acts as a nucleophilic catalyst, forming a highly reactive and less hindered N-sulfonylpyridinium intermediate.
Troubleshooting Guide & FAQs
Q1: My reaction shows <10% conversion after 24 hours. I'm using TEA in DCM. What's wrong?
Diagnosis: You are facing the "Steric-Electronic" barrier described above.[1] Triethylamine (TEA) is a non-nucleophilic base; it scavenges protons but does not activate the sulfonyl chloride.
Solution: Switch to Nucleophilic Catalysis .
Add DMAP: Add 0.1 – 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). This forms the reactive intermediate shown in Figure 1.[2]
Elevate Temperature: DCM reflux (40°C) is often insufficient. Switch to 1,2-Dichloroethane (DCE) or Toluene and heat to 60–80°C.
Q2: I see a new spot on TLC, but it's the hydrolyzed sulfonic acid. How do I stop this?
Diagnosis: The rate of hydrolysis (
) is faster than the rate of aminolysis (). This is common when the amine is hindered or the solvent is "wet."
Solution:
Dry Solvents: Use anhydrous solvents (DCM/THF) from a solvent system or dried over molecular sieves.
Reverse Addition: Do not add the chloride to the amine solution. Instead, dissolve the amine and base, cool to 0°C, and add the 3-MMSC slowly. This keeps the concentration of the electrophile low relative to the nucleophile.
Use Excess Reagent: Due to the unavoidable hydrolysis risk, use 1.2 – 1.5 equivalents of 3-MMSC.
Q3: Can I use pyridine as both solvent and base?
Answer: Yes, this is often the "Gold Standard" for hindered sulfonylations. Pyridine acts as a solvent, a proton scavenger, and a weak nucleophilic catalyst.
Protocol: Dissolve amine in pure pyridine (0.2 M). Add 3-MMSC (1.5 eq). Heat to 50°C.
Cleanup: Pyridine is hard to remove. Co-evaporate with toluene or use an acidic wash (1M HCl) during workup if your product is acid-stable.
Optimized Experimental Protocols
Protocol A: The "Power User" Method (Recommended for Hindered Amines)
Use this when reacting 3-MMSC with secondary amines or electron-deficient anilines.
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Add Amine, DIPEA, and DMAP to the flask. Dissolve in anhydrous DCE.
Activation: Add 3-MMSC in one portion at room temperature.
Reaction: Heat the mixture to 60°C for 4–12 hours.
Self-Validation Check: Monitor by TLC.[2] The starting amine spot should disappear.[2] If 3-MMSC is consumed but amine remains, add another 0.5 eq of 3-MMSC.
Workup: Dilute with DCM, wash with sat. NaHCO3 (removes hydrolyzed acid) and Brine. Dry over Na2SO4.
)
Application: Synthesis of Sulfamides () and Sulfamates ()[1]
Part 1: Technical Overview & Base Reactivity Profile
Welcome to the Technical Support Center. This guide addresses the reactivity of 3-Methylmorpholine-4-sulfonyl chloride , a specialized electrophile used to introduce the 3-methylmorpholine-4-sulfonyl moiety.[1]
Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent is a sulfamoyl chloride .[1] The nitrogen atom of the morpholine ring is directly attached to the sulfonyl group. This structural feature fundamentally alters its reactivity profile:
Electronic Deactivation: The lone pair on the morpholine nitrogen donates electron density into the sulfonyl group (resonance effect), making the sulfur center less electrophilic than typical benzenesulfonyl chlorides.
Steric Hindrance: The methyl group at the 3-position creates a steric barrier near the reaction center. While the sulfur atom projects away from the ring, the methyl group restricts the conformational freedom of incoming nucleophiles.
The Critical Role of Base
The choice of base is not merely for neutralizing the HCl byproduct; it dictates the reaction pathway and rate.
Base Class
Examples
Mechanism of Action
Recommended For
Non-Nucleophilic
DIPEA, TEA, 2,6-Lutidine
Acts purely as a proton scavenger.[1] Does not activate the sulfur center.
Case 1: "I am observing low conversion (<50%) even after 24 hours."
Diagnosis: The electrophilicity of the sulfamoyl chloride is too low for your specific nucleophile, likely exacerbated by the steric bulk of the 3-methyl group.
Solution: Switch to a Nucleophilic Catalysis system.
Protocol Adjustment: Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) . DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then rapidly attacked by your nucleophile.
Alternative: Use Pyridine as the solvent.
Case 2: "My product is contaminated with sulfonic acid/sulfamate salts."
Diagnosis: Hydrolysis is competing with the coupling reaction. This usually happens if the solvent is "wet" or if the base is too strong/hygroscopic.
Solution:
Solvent Dryness: Ensure DCM or THF is anhydrous.[1] Sulfamoyl chlorides hydrolyze to form the corresponding sulfamic acid (
Base Selection: If using inorganic bases (Carbonates), ensure the phase transfer is efficient but not prolonged.[1] For organic bases, switch from Pyridine (hygroscopic) to DIPEA/DCM to minimize moisture uptake.[1]
Case 3: "Can I use Schotten-Baumann conditions (Water/DCM + Carbonate)?"
Answer: Yes, but with caution.
Risk: The hydrolysis rate of sulfamoyl chlorides can be significant in basic water.[2]
Optimization: Keep the temperature low (
) during the addition of the sulfonyl chloride. Use a slight excess (1.2 - 1.5 equiv) of the reagent to account for hydrolytic loss.
Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. (Summarizes various base-mediated coupling strategies including Pyridine and DMAP catalysis).
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.[1] (Details stability and reactivity patterns of sulfonyl chlorides).
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Provides data on hydrolysis rates and stability of heterocyclic sulfonyl halides).
National Institutes of Health (NIH). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation.[1] (Discusses base effects on sulfonyl chloride transfer and stability).
Technical Support Center: Temperature Control in Sulfonylation Reactions Using 3-Methylmorpholine-4-sulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonylation reactions utilizing 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during your experiments. The following information is structured to help you understand the causality behind experimental choices, troubleshoot common issues, and ensure the integrity and success of your reactions.
The Critical Role of Temperature in Sulfonylation Reactions
Sulfonylation reactions, particularly those involving reactive sulfonyl chlorides like 3-Methylmorpholine-4-sulfonyl chloride, are fundamentally exothermic processes.[1][2] The formation of the sulfonamide or sulfonate ester bond releases a significant amount of energy as heat. Without precise temperature control, this exotherm can lead to a cascade of undesirable outcomes, including thermal runaway, reduced product yield, decreased purity due to side reactions, and even decomposition of the starting materials or the desired product.[2][3]
Effective temperature management is not merely about preventing a runaway reaction; it is about directing the reaction pathway towards the desired product with high selectivity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with 3-Methylmorpholine-4-sulfonyl chloride.
Q1: What is the ideal starting temperature for a sulfonylation reaction with 3-Methylmorpholine-4-sulfonyl chloride?
A1: For most reactions with primary or secondary amines and alcohols, a starting temperature of 0 °C to -10 °C is recommended. This provides a thermal buffer to absorb the initial heat of reaction as the sulfonyl chloride is introduced. The reaction can then be allowed to slowly warm to room temperature or gently heated if the starting materials are particularly unreactive.
Q2: My reaction mixture is turning dark brown/black upon adding the sulfonyl chloride. What does this indicate?
A2: A significant color change to dark brown or black is often an indication of decomposition. This is typically caused by an uncontrolled temperature increase, or "hot spot," within the reaction mixture.[1] This localized overheating can lead to the degradation of the morpholine moiety or other sensitive functional groups in your substrate. The solution is to improve cooling efficiency and slow down the rate of addition.
Q3: Can I add the 3-Methylmorpholine-4-sulfonyl chloride all at once?
A3: It is strongly discouraged. Bulk addition of the sulfonyl chloride will almost certainly result in a rapid and potentially dangerous temperature spike. Portion-wise addition or slow, continuous addition via a syringe pump is crucial to allow the cooling system to dissipate the heat generated from the reaction effectively.[1]
Q4: How does the choice of base affect the thermal profile of the reaction?
A4: The base plays a critical role. A strong, non-nucleophilic base is required to neutralize the HCl generated during the reaction.[4] The neutralization reaction itself is an additional exothermic event. Using a hindered base like triethylamine or N,N-Diisopropylethylamine (DIPEA) is common. Ensure the base is added before the sulfonyl chloride to have it present to neutralize the acid as it forms.
Troubleshooting Guide: Temperature-Related Issues
This section provides a problem-and-solution framework for specific issues you may encounter during your experiment.
Issue 1: Uncontrolled Temperature Excursion
Symptoms:
The internal temperature of the reaction rises rapidly, exceeding the setpoint of the cooling bath.
Noticeable gas evolution (HCl).
Rapid color change.
Primary Causes & Solutions:
Addition Rate is Too Fast: The rate of heat generation is exceeding the rate of heat removal.
Immediate Action: Cease the addition of 3-Methylmorpholine-4-sulfonyl chloride immediately.
Corrective Measure: If the temperature is still rising, consider adding pre-chilled solvent to dilute the reaction mixture and absorb heat. For future experiments, reduce the addition rate significantly.
Inadequate Cooling: The cooling bath does not have sufficient capacity or surface area contact with the reaction flask.
Immediate Action: Ensure the flask is adequately immersed in the cooling bath. If using an ice bath, ensure it is a well-mixed slurry of ice and water (or another appropriate solvent).
Corrective Measure: For larger-scale reactions, consider using a cryocooler or a larger cooling bath.
High Reactant Concentration: A more concentrated reaction will generate more heat per unit volume.
Corrective Measure: Perform the reaction at a lower concentration. While this may slow the reaction rate, it provides a much safer thermal profile.
Troubleshooting Workflow for Temperature Excursions
Caption: Workflow for managing a temperature excursion.
Issue 2: Reaction Stalls at Low Temperature
Symptoms:
TLC or LCMS analysis shows a high percentage of unreacted starting material after a prolonged reaction time at low temperature (e.g., 0 °C).
Primary Causes & Solutions:
Insufficient Thermal Energy: The activation energy for the reaction is not being met at the current temperature.
Corrective Measure: Allow the reaction to warm slowly. A common strategy is to let the ice bath expire naturally, allowing the reaction to gradually reach room temperature over several hours. Monitor the reaction progress during this warming phase.
Steric Hindrance: A bulky alcohol or amine may react much slower.
Corrective Measure: After a controlled warming to room temperature, gentle heating (e.g., to 40-50 °C) may be required. This must be done with caution and only after the initial exothermic addition is complete.
Relationship Between Temperature and Reaction Outcome
Technical Support Center: Work-up Procedures for 3-Methylmorpholine-4-sulfonyl Chloride Reactions
Welcome to the technical support center for reactions involving 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for reactions involving 3-Methylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the work-up of reactions utilizing this versatile reagent. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.
I. Understanding the Chemistry: Key Considerations for Work-up
3-Methylmorpholine-4-sulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, which are crucial functional groups in a vast array of pharmaceuticals. The successful isolation of your desired product hinges on a well-designed work-up procedure that effectively removes unreacted starting materials, the sulfonyl chloride, and its byproducts.
The primary byproduct of concern is 3-methylmorpholine hydrochloride , which is formed from the unreacted base or from the morpholine moiety of the sulfonyl chloride upon hydrolysis. Understanding the properties of this salt is critical for its efficient removal. 3-Methylmorpholine is a water-soluble organic base, and its hydrochloride salt is also highly soluble in aqueous solutions.
II. Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in my reaction mixture?
A1: The most common byproducts are:
3-Methylmorpholine hydrochloride: Formed from excess 3-methylmorpholine base used in the reaction or from the hydrolysis of the sulfonyl chloride.
Unreacted starting materials: This could be your amine nucleophile or unreacted 3-Methylmorpholine-4-sulfonyl chloride.
Hydrolyzed sulfonyl chloride: If your reaction is exposed to water, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.
Q2: How can I monitor the progress of my reaction to ensure it has gone to completion before starting the work-up?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Co-spot your reaction mixture with your starting materials (amine and sulfonyl chloride) to track their consumption and the formation of the product spot. It is advisable to quench a small aliquot of the reaction mixture with a nucleophile like methanol before running the TLC to convert any remaining sulfonyl chloride to a more stable methyl sulfonate, which will appear as a distinct spot.
Q3: Is it necessary to quench the reaction, or can I proceed directly to extraction?
A3: It is highly recommended to quench the reaction to neutralize any unreacted 3-Methylmorpholine-4-sulfonyl chloride. This is a crucial step for safety and for preventing the formation of unwanted byproducts during the work-up. A common quenching agent is a saturated aqueous solution of sodium bicarbonate or a dilute solution of a primary or secondary amine if compatible with your product's stability.
Q4: What is the best solvent system for extracting my sulfonamide product?
A4: The choice of extraction solvent will depend on the polarity of your product. Common choices include:
Ethyl acetate (EtOAc): A good general-purpose solvent for a wide range of sulfonamides.
Dichloromethane (DCM): Effective for less polar products.
Methyl tert-butyl ether (MTBE): Can be a good alternative to EtOAc and DCM.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the work-up of your 3-Methylmorpholine-4-sulfonyl chloride reaction.
Issue 1: My final product is contaminated with 3-methylmorpholine hydrochloride.
Cause: Insufficient washing of the organic layer during the aqueous work-up. 3-methylmorpholine hydrochloride is highly water-soluble, but it can be challenging to remove completely if the organic layer is not thoroughly washed.
Solution:
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid. This will ensure that all the basic 3-methylmorpholine is protonated and partitions into the aqueous layer.
Multiple Washes: Perform at least two to three washes with the acidic solution, followed by a wash with water and then a final wash with brine to remove any remaining water from the organic layer.
Issue 2: My yield is low, and I suspect my product is in the aqueous layer.
Cause: Your sulfonamide product may have some water solubility, especially if it contains polar functional groups.
Solution:
Back-Extraction: After the initial extraction, back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.
Issue 3: I am having trouble with an emulsion forming during extraction.
Cause: Emulsions can form when there are surfactants or fine solid particles at the interface of the organic and aqueous layers.
Solution:
Add Brine: Adding a saturated solution of sodium chloride can help to break up emulsions.
Filter: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® can resolve the issue.
Patience: Sometimes, simply allowing the separation funnel to stand for a period of time will allow the layers to separate.
Table 1: Troubleshooting Summary
Problem
Potential Cause
Recommended Solution
Contamination with 3-methylmorpholine HCl
Inadequate washing
Wash organic layer with dilute acid (e.g., 1M HCl), followed by water and brine.
Low product yield
Product partially soluble in aqueous layer
Back-extract aqueous layers; use brine to "salt out" the product.
Emulsion during extraction
Presence of fine solids or surfactants
Add brine; filter through Celite®; allow to stand.
Product oiling out instead of crystallizing
Impurities present; incorrect solvent
Purify by column chromatography; try different crystallization solvents.
IV. Experimental Protocols: A Step-by-Step Guide
The following is a generalized, robust work-up procedure for a typical reaction of an amine with 3-Methylmorpholine-4-sulfonyl chloride to form a sulfonamide.
Protocol 1: Standard Aqueous Work-up
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases.
Dilution: Dilute the mixture with your chosen extraction solvent (e.g., ethyl acetate).
Phase Separation: Transfer the mixture to a separatory funnel.
Washing Sequence:
Wash the organic layer with 1M HCl (2 x volume of organic layer).
Wash the organic layer with water (1 x volume of organic layer).
Wash the organic layer with saturated aqueous NaCl (brine) (1 x volume of organic layer).
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Diagram 1: General Work-up Workflow
Caption: Standard aqueous work-up procedure for sulfonamide synthesis.
Diagram 2: Troubleshooting Decision Tree for Product Isolation
Caption: Decision tree for troubleshooting common product isolation issues.
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
solvent effects on the rate of sulfonylation with "3-Methylmorpholine-4-sulfonyl chloride"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-Methylmorpholine-4-sulfonyl chloride in sulfonylation reactions. It is structured as a series of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-Methylmorpholine-4-sulfonyl chloride in sulfonylation reactions. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental challenges, with a focus on the critical role of the solvent in determining reaction kinetics and overall success.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My sulfonylation reaction with an alcohol is sluggish and gives low yields. I've checked my reagents, but what am I missing?
A1: The most common, and often overlooked, culprit for slow sulfonylation reactions is the choice of solvent. The reaction of an alcohol with a sulfonyl chloride, such as 3-Methylmorpholine-4-sulfonyl chloride, proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism.[1][2] In this pathway, the solvent's ability to interact with your nucleophile (the alcohol) is paramount.
If you are using a polar protic solvent (e.g., methanol, ethanol, water), it is likely the cause of the slow reaction. These solvents contain acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the oxygen of your alcohol nucleophile. This creates a "solvent cage" that stabilizes the nucleophile, but in doing so, it significantly hinders its ability to attack the electrophilic sulfur atom of the sulfonyl chloride.[3][4][5] Energy must be expended to strip this solvent shell away, thus increasing the activation energy and dramatically slowing the reaction rate.[3]
Q2: What is the mechanistic basis for the sulfonylation reaction, and how does the solvent directly influence it?
A2: The reaction is best described as a concerted, SN2-type nucleophilic attack. The oxygen atom of the alcohol attacks the electron-deficient sulfur atom of the 3-Methylmorpholine-4-sulfonyl chloride. Simultaneously, the sulfur-chlorine bond breaks, displacing the chloride ion.[6] A mild base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.
The solvent's role is to mediate the energy of both the reactants and the transition state.
Reactants: The reactants are polar and require a polar solvent for dissolution.[7]
Transition State: The SN2 transition state involves a dispersal of charge. Polar aprotic solvents are ideal because they can stabilize this transition state without deactivating the nucleophile.
The logical flow for troubleshooting and solvent selection is illustrated below.
Caption: Troubleshooting workflow for slow sulfonylation reactions.
Q3: Which specific solvents are recommended to accelerate my reaction, and is there data to support this?
A3: To increase the rate of an SN2 reaction, you must use a polar aprotic solvent. These solvents possess a dipole moment sufficient to dissolve the reactants but lack the ability to form strong hydrogen bonds with the nucleophile.[4] This leaves the nucleophile "bare" and highly reactive, leading to a significant rate enhancement. For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[4]
Recommended Solvents for Sulfonylation:
Dichloromethane (CH₂Cl₂) & Chloroform (CHCl₃): Often optimal. In one study of a sulfonyl transfer reaction, these solvents gave the highest yields (84% and 71%, respectively).[8]
Tetrahydrofuran (THF): A very common and effective choice.[8]
Acetonitrile (MeCN): Another excellent polar aprotic option.
Acetone: A good choice, known to dramatically increase SN2 rates.[4]
Ethyl Acetate (EtOAc): A moderately polar aprotic solvent that can be effective.[8]
The table below summarizes the properties of common solvents and their expected impact on the reaction rate.
Solvent
Type
Dielectric Constant (ε) at 20°C
Expected Effect on Sulfonylation Rate
Hexane
Non-Polar
1.88
Not Recommended (Insoluble Reactants)
Dichloromethane
Polar Aprotic
9.08
Highly Recommended (Fast Rate)
Tetrahydrofuran (THF)
Polar Aprotic
7.58
Highly Recommended (Fast Rate)
Acetone
Polar Aprotic
20.7
Highly Recommended (Very Fast Rate)
Acetonitrile
Polar Aprotic
36.6
Highly Recommended (Very Fast Rate)
Methanol
Polar Protic
32.7
Not Recommended (Very Slow Rate)
Water
Polar Protic
80.1
Not Recommended (Very Slow Rate & Reagent Decomposition)
Q4: I'm still experiencing issues even after switching to Dichloromethane. What other solvent-related problems could be at play?
A4: The primary issue is likely the presence of water. Sulfonyl chlorides are highly sensitive to moisture.[9] Any water present in the solvent or reagents will compete with your alcohol nucleophile, leading to hydrolysis of the 3-Methylmorpholine-4-sulfonyl chloride into the corresponding sulfonic acid. This side reaction consumes your starting material and reduces your yield.
Troubleshooting Steps:
Use Anhydrous Solvent: Always use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a solvent still or column).
Dry Glassware: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Another factor can be reaction concentration. One study found that increasing the concentration from 0.01 M to 0.1 M in dichloromethane significantly improved the yield from 84% to 95%.[8]
Part 2: Experimental Protocol & Safety
General Procedure for the Sulfonylation of a Primary Alcohol
This protocol provides a robust starting point for the sulfonylation of an alcohol using 3-Methylmorpholine-4-sulfonyl chloride in an optimal solvent.
Caption: Standard experimental workflow for sulfonylation.
Step-by-Step Methodology:
Preparation: Under an inert atmosphere of nitrogen, add the primary alcohol (1.0 equivalent) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
Dissolution: Add anhydrous dichloromethane (to make a ~0.1 M solution) followed by pyridine (1.5 equivalents).
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
Addition of Sulfonyl Chloride: Slowly add 3-Methylmorpholine-4-sulfonyl chloride (1.2 equivalents) to the stirred solution. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 2-16 hours).
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase twice more with dichloromethane.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety & Handling Information
Corrosive: 3-Methylmorpholine-4-sulfonyl chloride and related sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Moisture Sensitive: The reagent is moisture-sensitive.[9] Handle under an inert atmosphere and store in a desiccator.
Hazardous Decomposition: Upon heating or contact with water, it may decompose to produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[9] All reactions and quenching steps should be performed in a well-ventilated chemical fume hood.
References
ResearchGate. (n.d.). Obtained sulfonation yields for each solvent (molar ratio η= 3 and temperature [0 -5°C]).
Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
ResearchGate. (n.d.). Effect of solvent and reaction concentration.
Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?.
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
ResearchGate. (2019). An Overview on Common Organic Solvents and Their Toxicity.
Slideshare. (n.d.).
YouTube. (2014). Solvent Effects on Sn2 Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material.
Parreño Jr, R. P. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Publishing.
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
Fisher Scientific. (n.d.).
PMC. (n.d.).
SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
PMC. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones.
Reddit. (2016). Why do Sn2 reactions need polar solvents?.
YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
The Molecule: 3-Methylmorpholine-4-sulfonyl chloride
Class: Hindered Sulfamoyl Chloride
Core Challenge: This reagent exhibits significantly lower electrophilicity compared to standard benzenesulfonyl chlorides. This is due to two synergistic factors:
Electronic Deactivation: The nitrogen atom at position 4 donates electron density into the sulfonyl group (
), stabilizing the S-Cl bond and reducing susceptibility to nucleophilic attack.
Steric Hindrance: The methyl group at the 3-position creates a "picket fence" effect, physically blocking the trajectory of incoming nucleophiles.
The Solution: Successful coupling requires a shift from standard sulfonylation protocols (0°C, mild base) to nucleophilic catalysis (DMAP) and thermal activation .
Diagnostic Triage: The "Why is it Failing?" Flowchart
Before altering your protocol, use this logic tree to identify the specific failure mode.
Caption: Diagnostic logic tree for isolating the root cause of low conversion in hindered sulfamoyl chloride couplings.
Technical FAQs: Mechanics of Failure
Q1: Why is the reaction stalling even though I see the sulfonyl chloride on LCMS?
A: You are likely facing a kinetic barrier .
Unlike tosyl chloride, which reacts rapidly at 0°C, 3-methylmorpholine-4-sulfonyl chloride is a sulfamoyl chloride. The nitrogen-sulfur bond renders the sulfur atom less electron-deficient. Furthermore, the 3-methyl group restricts the "Burgi-Dunitz" angle of attack.
Fix: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Pyridine or Triethylamine alone are often insufficient to overcome the activation energy barrier.
Q2: I see a new peak with Mass [M+17] or [M-Cl+OH]. Is my reagent bad?
A: This indicates hydrolysis converting the chloride to the corresponding sulfamic acid.
Sulfamoyl chlorides are hygroscopic. If your solvent (DCM/THF) is not anhydrous, or if the reagent bottle was stored improperly, the chloride is displaced by water.
Fix:
Distill reagents or use molecular sieves.
Verify the quality of the sulfonyl chloride by running a mini-reaction with excess benzylamine in DCM; if conversion is <90% instantly, the reagent is degraded.
Q3: Can I heat the reaction to force conversion?
A: Yes, but with caution.
While standard sulfonyl chlorides decompose upon heating, sulfamoyl chlorides are more thermally stable.
Recommendation: If the reaction stalls at Room Temperature (RT) with DMAP, you can safely heat to 40–50°C in 1,2-Dichloroethane (DCE) or THF. Avoid heating above 60°C to prevent thermal decomposition of the morpholine ring system [1].
Optimized Protocol: The "DMAP Turbo" Method
This protocol is designed specifically to overcome the steric and electronic hurdles of 3-methylmorpholine-4-sulfonyl chloride.
Reagents & Stoichiometry
Component
Equivalents
Role
Amine Substrate
1.0 eq
Nucleophile
3-Me-Morph-4-SO2Cl
1.2 - 1.5 eq
Electrophile (Excess accounts for slight hydrolysis)
Triethylamine (TEA)
2.0 eq
HCl Scavenger (Base)
DMAP
0.1 - 0.2 eq
Critical Nucleophilic Catalyst
DCM or DCE
[0.2 M]
Solvent (Anhydrous)
Step-by-Step Procedure
Drying: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
Solvation: Dissolve the Amine Substrate (1.0 eq), TEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
Activation (The "Pre-Mix"): In a separate vial, dissolve 3-Methylmorpholine-4-sulfonyl chloride (1.2 eq) in a minimal amount of DCM.
Why? Adding the chloride as a solid can lead to local concentration spikes and hydrolysis if any moisture is present on the glass.
Addition: Add the sulfonyl chloride solution dropwise to the amine mixture at Room Temperature (not 0°C).
Note: Unlike reactive aryl sulfonyl chlorides, cooling is rarely necessary and slows this sluggish reaction further.
Monitoring: Stir at RT for 4 hours. Check LCMS.
Checkpoint: If conversion < 50%, install a reflux condenser and heat to 45°C for 2 hours.
Quench: Add saturated
solution. Stir vigorously for 15 minutes to hydrolyze excess sulfonyl chloride.
Mechanistic Insight: Why DMAP is Non-Negotiable
The following diagram illustrates the "Steglich-type" activation mechanism required for this specific hindered reagent.
Caption: DMAP attacks the hindered sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, bypassing the direct steric barrier.
The DMAP acts as a "shuttle," forming a charged intermediate that extends further out from the steric bulk of the 3-methylmorpholine ring, making the sulfur accessible to the amine substrate [2].
References
BenchChem Technical Support. (2025).[1] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
Zipse, H., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation. Organic Letters. Retrieved from
Bahrami, K., et al. (2009).[2] Direct Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides. Journal of Organic Chemistry. Retrieved from
Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with 3-Methylmorpholine-4-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and characterization strategies for unexpected byproducts encountered...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and characterization strategies for unexpected byproducts encountered when using 3-Methylmorpholine-4-sulfonyl chloride. As a highly reactive sulfonylating agent, its efficacy is predicated on precise reaction conditions. Deviations can lead to a range of unintended side products. This document is structured to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve challenges in your synthetic work.
Section 1: Frequently Asked Questions (FAQs): Proactive Problem Solving
This section addresses common preliminary questions. Understanding these fundamentals is the first step in preventing byproduct formation.
Q1: What is the most common cause of low yield and multiple spots on my TLC plate?
A: The most frequent culprit is the hydrolysis of the sulfonyl chloride. 3-Methylmorpholine-4-sulfonyl chloride is highly electrophilic at the sulfur center and extremely sensitive to moisture.[1] Even trace amounts of water in your solvent, on your glassware, or in your amine or base can lead to rapid conversion of the starting material to the corresponding 3-Methylmorpholine-4-sulfonic acid. This sulfonic acid is unreactive towards your amine, halting the desired reaction and reducing your yield.
Q2: How stable is 3-Methylmorpholine-4-sulfonyl chloride and what are the optimal storage conditions?
A: Like most sulfonyl chlorides, it is sensitive to both moisture and elevated temperatures.[2] For long-term viability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a desiccator or a dry, cool environment. If you have an older bottle of the reagent that has been opened multiple times, its purity may be compromised.[3] We recommend verifying the purity of your starting material via ¹H NMR before use if you suspect degradation.
Q3: Can my choice of reaction solvent lead to byproducts?
A: Absolutely. The high reactivity of the sulfonyl chloride group makes it susceptible to attack by any nucleophile in the reaction mixture.[4] If you use a nucleophilic solvent, such as an alcohol (e.g., methanol, ethanol), it can compete with your amine substrate to form a sulfonate ester byproduct. This reaction is thermodynamically unfavorable under many conditions but can become significant, particularly if the amine is sterically hindered or a poor nucleophile.[5] Therefore, anhydrous, non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are strongly recommended.
Q4: My amine substrate is complex and has multiple functional groups. Could it be the source of the byproduct?
A: Yes. While the primary or secondary amine is typically the most nucleophilic site, other functional groups can react, especially under basic conditions. For instance, hydroxyl or thiol groups will readily react to form sulfonate esters or thioesters. Phenols are less nucleophilic but can also react. Furthermore, if you are using a primary amine, there is a possibility of double sulfonylation to form a disulfonimide, R-N(SO₂-R')₂, especially if an excess of the sulfonyl chloride and a strong, non-nucleophilic base are used.
Section 2: Troubleshooting Guide: A Systematic Approach to Byproduct Characterization
This section provides a logical workflow for when an unexpected result occurs.
Problem Statement: An unexpected peak has been observed in my LC-MS/HPLC analysis, or an unknown crystalline material has been isolated alongside my target compound.
A Comparative Guide for Drug Development Professionals: 3-Methylmorpholine-4-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride (TsCl)
In the landscape of modern drug development and complex organic synthesis, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purification overhead. F...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug development and complex organic synthesis, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purification overhead. For decades, p-toluenesulfonyl chloride (TsCl) has been a stalwart reagent for the protection of alcohols and the formation of sulfonamides. However, the emergence of alternative reagents, such as 3-Methylmorpholine-4-sulfonyl chloride (3-MM-SO₂Cl), warrants a detailed, evidence-based comparison to guide researchers in selecting the optimal tool for their specific synthetic challenges.
This guide provides an in-depth technical comparison of 3-Methylmorpholine-4-sulfonyl chloride and p-toluenesulfonyl chloride, focusing on their reactivity, practical application, and implications for process efficiency, particularly in the context of pharmaceutical development where streamlined work-up procedures are paramount.
At a Glance: Key Physicochemical and Reactivity Profile
A direct comparison of the physical properties and general reactivity of these two sulfonylating agents reveals key differences that underpin their performance in the laboratory.
The Core Directive: Reactivity and Mechanistic Considerations
Both 3-MM-SO₂Cl and TsCl are highly reactive electrophiles that readily engage with nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively. The fundamental reaction mechanism involves the nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[3] A base is typically required to neutralize the hydrochloric acid generated during the reaction.[3]
Caption: General mechanism of sulfonylation of alcohols or amines.
The primary distinction in their application lies not in the core mechanism, but in the nature of the "R'" group attached to the sulfonyl moiety and the practical consequences of the base used in conjunction with the reagent. For TsCl, the aromatic tosyl group can influence the reactivity and properties of the resulting sulfonate. In the case of 3-MM-SO₂Cl, the 3-methylmorpholine group offers a unique advantage related to the work-up procedure.
Head-to-Head: Performance in Sulfonylation Reactions
While direct, side-by-side comparative studies under identical conditions are not extensively published, a review of existing literature and general principles of organic chemistry allows for a robust evaluation of their respective performance.
Sulfonylation of Alcohols
The protection of alcohols as sulfonate esters is a cornerstone transformation in multi-step synthesis. This conversion transforms a poor leaving group (-OH) into an excellent one (-OSO₂R'), facilitating subsequent nucleophilic substitution reactions.[4][5]
p-Toluenesulfonyl chloride (TsCl): TsCl is widely used for this purpose, typically in the presence of a base like pyridine or triethylamine.[5][6] It is effective for primary and secondary alcohols.[5] However, reactions with sterically hindered secondary or tertiary alcohols can be sluggish and may require elevated temperatures or stronger bases, which can lead to side reactions such as elimination.
Synthesis of Sulfonamides
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[7]
p-Toluenesulfonyl chloride (TsCl): The reaction of TsCl with primary and secondary amines is a standard method for sulfonamide synthesis.[2] The choice of base can be crucial for achieving high yields, especially with less nucleophilic amines.
3-Methylmorpholine-4-sulfonyl chloride (3-MM-SO₂Cl): In this case, the reagent itself contains the amine-derived portion of the final sulfonamide, making it a reagent for the synthesis of N-sulfonylmorpholines. For the synthesis of other sulfonamides, a different sulfonyl chloride would be used with 3-methylmorpholine as the base. The advantage of using 3-methylmorpholine as a base over more common bases like triethylamine lies in the physical properties of the resulting hydrochloride salt.
The Decisive Advantage: Work-up and Purification
In the context of drug development and process chemistry, minimizing the complexity and duration of purification is a significant driver of efficiency and cost-effectiveness. It is in this domain that 3-MM-SO₂Cl, when used with 3-methylmorpholine as a base, presents a distinct advantage over the traditional TsCl/triethylamine or TsCl/pyridine systems.
The HCl generated during the sulfonylation reaction is neutralized by the base to form an ammonium hydrochloride salt.
With TsCl and Triethylamine: Triethylammonium chloride is formed. While soluble in water, its solubility in common organic solvents like dichloromethane can be problematic, often leading to emulsions or requiring multiple aqueous washes for complete removal.
With 3-MM-SO₂Cl and 3-Methylmorpholine: 3-Methylmorpholinium hydrochloride is the byproduct. N-methylmorpholine hydrochloride, a closely related compound, is reported to be soluble in water.[8][9][10] This property is anticipated to be similar for 3-methylmorpholinium hydrochloride, facilitating a cleaner and more efficient aqueous extraction. The morpholine ring introduces polarity, which generally decreases the solubility of the corresponding hydrochloride salt in less polar organic solvents used for reaction work-up, such as ethyl acetate or dichloromethane. This differential solubility allows for a more straightforward separation of the desired product from the salt byproduct.
Caption: Simplified workflow comparison of post-reaction work-up.
This streamlined work-up can translate to:
Reduced solvent consumption.
Shorter processing times.
Higher isolated yields due to minimized product loss during extensive extractions.
Easier scalability for industrial production.
Experimental Protocols: A Practical Guide
To illustrate the practical application of both reagents, the following are representative, detailed protocols for the sulfonylation of a primary alcohol.
Protocol 1: Tosylation of Benzyl Alcohol using p-Toluenesulfonyl Chloride (TsCl)
Reaction Setup: To a stirred solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl tosylate.
Protocol 2: Sulfonylation of Benzyl Alcohol using 3-Methylmorpholine-4-sulfonyl Chloride
Note: As this reagent is less common, a more general procedure using a sulfonyl chloride with 3-methylmorpholine as the base is provided to highlight the work-up advantage.
Reaction Setup: To a stirred solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add 3-methylmorpholine (1.5 eq).
Reagent Addition: Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 eq) dropwise, maintaining the temperature below 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x). The aqueous washes should efficiently remove the 3-methylmorpholinium hydrochloride.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Conclusion and Senior Scientist's Recommendation
p-Toluenesulfonyl chloride remains a reliable and effective reagent for a broad range of sulfonylation reactions. Its long history of use and extensive documentation in the chemical literature make it a go-to choice for many applications.
However, for researchers and drug development professionals focused on process optimization, scalability, and "green" chemistry principles, the use of a sulfonylating system that generates a more readily removable byproduct, such as one involving 3-methylmorpholine, presents a compelling advantage. The simplified aqueous work-up associated with the formation of 3-methylmorpholinium hydrochloride can lead to significant time and resource savings, particularly at a larger scale.
Recommendation: For initial, small-scale exploratory synthesis, the familiarity and ready availability of TsCl make it a practical choice. For process development, scale-up, and syntheses where purification challenges are anticipated, an investment in exploring 3-Methylmorpholine-4-sulfonyl chloride or the use of 3-methylmorpholine as a base is highly recommended. The potential for a more efficient and streamlined workflow can provide a significant return on investment in the long run, aligning with the goals of modern, sustainable pharmaceutical manufacturing.
References
Click to expand
CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google P
Synthesis of sulfonyl chloride substr
CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google P
3-methylmorpholine-4-sulfonyl chloride (C5H10ClNO3S) - PubChemLite. (URL not available)
Protecting Groups For Alcohols - Master Organic Chemistry. (URL: [Link])
ABSTRACT This study investigated the synthesis of sulphonamide substituted derivatives of morpholine from appropri
17.6: Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])
N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate. (URL: [Link])
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
(PDF) Studies on oxidative transformations of thiols, sulfides and alcohols in the presence of chlorine dioxide - ResearchGate. (URL: [Link])
Synthetic applications of p-toluenesulfonyl chloride: A recent update - ResearchGate. (URL: [Link])
Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (URL: [Link])
4-Methylmorpholine - Solubility of Things. (URL: [Link])
Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems - Pearson. (URL: [Link])
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (URL: [Link])
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed. (URL: [Link])
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - Chemical Science (RSC Publishing). (URL: [Link])
US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google P
Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+% - Cole-Parmer. (URL: [Link])
Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation - YouTube. (URL: [Link])
Emerging Trends in Solid State Phase Peptide Synthesis | Blog. (URL: [Link])
A Tale of Two Sulfonyl Chlorides: A Comparative Guide to Dansyl Chloride and 3-Methylmorpholine-4-sulfonyl chloride for Amine Derivatization
For researchers, scientists, and drug development professionals engaged in the meticulous work of amine analysis, the choice of a derivatizing agent is a critical decision that profoundly impacts the sensitivity, accurac...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the meticulous work of amine analysis, the choice of a derivatizing agent is a critical decision that profoundly impacts the sensitivity, accuracy, and overall success of their analytical workflows. This guide provides an in-depth comparison of two sulfonyl chloride-based reagents: the renowned and extensively validated dansyl chloride (Dns-Cl) and the lesser-known 3-Methylmorpholine-4-sulfonyl chloride (MMS-Cl).
While dansyl chloride stands as a cornerstone of amine derivatization with a wealth of supporting experimental data, MMS-Cl remains a largely theoretical contender. This guide will delve into the established performance of dansyl chloride and offer a scientifically grounded perspective on the potential attributes and challenges of MMS-Cl, empowering you to make informed decisions for your specific analytical needs.
The Cornerstone Reagent: Dansyl Chloride
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorescent labeling reagent that has been a workhorse in analytical chemistry for decades. Its utility lies in its ability to react with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts. This derivatization is instrumental in enhancing the detectability of amines in various analytical techniques, most notably in High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
The Mechanism of Action and Key Advantages
The derivatization reaction with dansyl chloride proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out under basic conditions, which deprotonate the amine to enhance its nucleophilicity.
The widespread adoption of dansyl chloride can be attributed to several key advantages:
Enhanced Sensitivity: The dansyl group is inherently fluorescent, imparting this property to the otherwise non-fluorescent amine analytes. This allows for highly sensitive detection using fluorescence detectors.
Improved Chromatographic Behavior: The bulky, nonpolar dansyl group increases the hydrophobicity of the derivatized amines, leading to better retention and separation on reversed-phase HPLC columns.
Increased Ionization Efficiency in Mass Spectrometry: The presence of the dimethylamino group in the dansyl moiety facilitates protonation, leading to enhanced signal intensity in positive ion electrospray ionization mass spectrometry (ESI-MS).
Stable Derivatives: The resulting dansyl-amine adducts are chemically stable, allowing for sample analysis without significant degradation.
The Theoretical Contender: 3-Methylmorpholine-4-sulfonyl chloride (MMS-Cl)
In contrast to the extensive body of literature on dansyl chloride, 3-Methylmorpholine-4-sulfonyl chloride (MMS-Cl) does not have a documented history as a commercially available or widely used derivatizing agent for amine analysis. Therefore, its performance characteristics must be inferred from the fundamental principles of organic chemistry and the known reactivity of sulfonyl chlorides.
Theoretically, MMS-Cl would react with amines through the same nucleophilic substitution mechanism as dansyl chloride. The morpholine nitrogen atom is a tertiary amine and is part of the sulfonyl chloride structure itself, meaning the reactivity is centered on the sulfonyl chloride group's interaction with external primary and secondary amines.
Postulated Properties and Potential Challenges
Based on its structure, we can postulate the following properties for the derivatives formed from MMS-Cl:
Lack of Intrinsic Fluorescence: Unlike dansyl chloride, the 3-methylmorpholine group is not a fluorophore. Consequently, the resulting MMS-amine derivatives would not be fluorescent, precluding the use of highly sensitive fluorescence detection. Detection would likely rely on less sensitive methods such as UV or mass spectrometry.
Impact on Chromatographic Retention: The MMS group is less hydrophobic than the dansyl group. This would likely result in shorter retention times on reversed-phase HPLC columns compared to dansylated amines, which could be advantageous for rapid screening but might compromise resolution for complex mixtures.
Potential for Steric Hindrance: The presence of the methyl group at the 3-position of the morpholine ring could introduce steric hindrance around the sulfonyl chloride group. This steric bulk might slow down the reaction rate with amines, particularly with sterically hindered secondary amines, compared to a less hindered sulfonyl chloride.
Head-to-Head Comparison: Performance at a Glance
The following table summarizes the key performance parameters of dansyl chloride based on extensive experimental data and the theoretical attributes of MMS-Cl.
Amino acid analysis, peptide sequencing, biogenic amine analysis, drug monitoring
No established applications in amine derivatization
Commercial Availability
Widely available from numerous suppliers
Not readily available as a derivatization reagent
Supporting Literature
Extensive
None found for amine derivatization
Experimental Workflow: A Validated Protocol for Dansyl Chloride Derivatization
The following is a robust, self-validating protocol for the derivatization of amines with dansyl chloride for HPLC analysis. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Reagents and Materials
Dansyl chloride solution: 10 mg/mL in acetone (prepare fresh)
Amine standard or sample solution
Sodium bicarbonate buffer (100 mM, pH 9.5)
Acetone
Formic acid (for reaction quenching)
HPLC-grade water and acetonitrile
Step-by-Step Protocol
Sample Preparation: Prepare the amine standard or sample in the sodium bicarbonate buffer. The basic pH is crucial to deprotonate the primary or secondary amine, thereby increasing its nucleophilicity and facilitating the reaction with dansyl chloride.
Derivatization Reaction: To 100 µL of the amine solution, add 200 µL of the dansyl chloride solution. The excess of the derivatizing reagent ensures the complete conversion of the amine to its dansylated form.
Incubation: Vortex the mixture and incubate at 60°C for 45 minutes in the dark. The elevated temperature increases the reaction kinetics, while protection from light is necessary because the dansyl group is light-sensitive.
Quenching: After incubation, cool the reaction mixture to room temperature and add 50 µL of formic acid to quench the reaction. The acid neutralizes the basic buffer and reacts with the excess dansyl chloride, preventing further derivatization and potential side reactions.
Sample Dilution and Analysis: Dilute the sample with the initial mobile phase of your HPLC method and inject it into the HPLC system.
Visualizing the Workflow
Diagram 1: General Workflow for Amine Derivatization with Dansyl Chloride
Caption: A schematic of the key steps in the dansyl chloride derivatization protocol.
Diagram 2: Decision Framework for Reagent Selection
Validation
Strategic Guide: Comparative Reactivity of Sulfonylating Agents
Executive Summary In medicinal chemistry and drug development, the introduction of the sulfonyl group ( ) is a pivotal transformation, serving as a gateway to sulfonamides, sulfones, and sulfonate leaving groups. However...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry and drug development, the introduction of the sulfonyl group (
) is a pivotal transformation, serving as a gateway to sulfonamides, sulfones, and sulfonate leaving groups. However, the choice of sulfonylating agent is often treated as a trivial default to sulfonyl chlorides. This oversight leads to suboptimal yields, difficult purifications, and chemoselectivity issues.
This guide objectively compares the four primary classes of sulfonylating agents—Chlorides, Fluorides (SuFEx), Anhydrides, and Azoles —providing a technical framework for selecting the precise reagent based on substrate sterics, electronic sensitivity, and hydrolytic stability.
Mechanistic Foundation: The Pyridine/DMAP Catalytic Cycle
To understand reactivity differences, one must first understand the activation mechanism. Most sulfonylation reactions utilize a nucleophilic catalyst (Pyridine or DMAP). The reaction does not proceed via direct attack of the substrate on the sulfonyl halide, but rather through a highly reactive sulfonyl-ammonium intermediate.
Critical Insight: The "Goldilocks" Zone
Sulfonyl Chlorides: React spontaneously with pyridine to form the salt.
Sulfonyl Fluorides: The S-F bond is too strong (
) for spontaneous ionization; they require specific "SuFEx" activation (e.g., silyl ethers or H-bonding catalysts).
Anhydrides: React explosively fast; the challenge is controlling the exotherm to prevent the formation of side products (e.g., elimination to alkenes).
Figure 1: The general nucleophilic catalysis pathway. Note that for Sulfonyl Fluorides, the "Reagent → Intermediate" step is blocked without specific activation.
Comparative Analysis of Agents
Class A: Sulfonyl Chlorides (
) – "The Workhorse"
Reactivity Profile: High. Reacts rapidly with amines and alcohols at
to RT.
Primary Utility: Standard synthesis where substrate stability is not a concern.
Major Drawback:Hydrolytic Instability. Sulfonyl chlorides degrade rapidly in the presence of moisture, generating HCl and sulfonic acid. This necessitates excess reagent (often 1.5–2.0 equiv) and strictly anhydrous conditions.
Side Reactions: Elimination (E2) is common with secondary alcohols due to the basic conditions required to scavenge HCl.
Class B: Sulfonyl Fluorides (
) – "The Sniper (SuFEx)"
Reactivity Profile: Latent. The S-F bond is thermodynamically stable but kinetically active under specific conditions (Sulfur-Fluoride Exchange).
Primary Utility:Chemoselectivity. You can reflux a sulfonyl fluoride in water or alcohol without reaction. It only reacts when "switched on" by a silyl group (on the nucleophile) or a specific catalyst (DBU/Bifluoride).
Stability: High resistance to reduction and hydrolysis.
Insight: Ideal for "Click" chemistry where the sulfonyl group needs to survive other synthetic steps before being reacted.
Class C: Sulfonic Anhydrides (
) – "The Sledgehammer"
Reactivity Profile: Extreme. Triflic anhydride (
) is one of the most powerful electrophiles known.
Primary Utility: Forcing reaction with non-nucleophilic substrates (e.g., highly hindered phenols) or activating amides.
Handling: Must be handled at
to . At higher temperatures, it causes "black tar" polymerization of sensitive substrates.
Class D: Sulfonyl Azoles (Imidazoles) – "The Scalpel"
Reactivity Profile: Moderate to Low.
Primary Utility:Regioselectivity. Used for selective functionalization of polyols (e.g., sugars, nucleosides) where you want to sulfonate a primary alcohol in the presence of secondary alcohols.
Mechanism: Reacts via a pre-formed imidazolide intermediate, avoiding the release of strong acid (HCl/TfOH).
Figure 2: Workflow for selecting the optimal sulfonylating agent based on substrate constraints.
Experimental Protocols
Protocol A: The "SuFEx" Activation (Sulfonyl Fluoride)
Best for: Creating stable linkages or reacting in the presence of water/sensitive groups.
Preparation: Dissolve the substrate (1.0 equiv) and the Sulfonyl Fluoride (1.1 equiv) in Acetonitrile (MeCN) or DCM.
Note: Unlike chlorides, you do not need to dry the solvent rigorously.
Activation: Add DBU (1.2 equiv) or TMAP (Tetramethylammonium fluoride) as the catalyst.
Mechanism:[1][2][3] The base/fluoride activates the Si-O bond (if using silyl ethers) or facilitates proton transfer via H-bonding stabilization of the leaving fluoride.
Reaction: Stir at Room Temperature. Monitor by TLC.[2][4]
Observation: The reaction is often slower than chlorides but cleaner.
Workup: Dilute with EtOAc, wash with dilute HCl (to remove DBU), then brine.
Validation: The S-F bond is invisible to standard ESI-MS in positive mode unless it ionizes; use 19F NMR to confirm consumption of the reagent (typically
+60 ppm).
Protocol B: The Cryogenic Triflation (Triflic Anhydride)
Best for: Converting hindered phenols to triflates for cross-coupling.
Setup: Flame-dry a 2-neck round bottom flask under Argon. This is non-negotiable;
reacts violently with water.
Solvation: Dissolve substrate (1.0 equiv) and dry Pyridine (2.0 equiv) in anhydrous DCM. Cool to
(Dry ice/Acetone).
Addition: Add Triflic Anhydride (
, 1.1 equiv) dropwise via syringe over 10 minutes.
Critical Control: The internal temperature must not rise above
.
Warming: Allow to warm to
only after the addition is complete. Do not warm to RT unless necessary.
Quench: Quench with cold saturated
.
Why? Neutralizes the TfOH formed immediately to prevent acid-catalyzed decomposition.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Polysulfates and Polysulfonates." Angewandte Chemie. [Link]
Barbe, G., & Charette, A. B. (2008). "Highly Efficient Synthesis of Sulfonyl Imidazoles." Journal of the American Chemical Society. [Link]
Rogne, O. (1971). "Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides." Journal of the Chemical Society B. [Link][5]
Friedrich, M., & Manolikakes, G. (2022).[6] "Base-Mediated Site-Selective Sulfonylation of Pyridine." ChemistryViews. [Link]
A Comparative Guide to Modern Sulfonamide Synthesis: Advancing Beyond Traditional Sulfonyl Chlorides
Abstract The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its synthesis has traditionally been dominated by the reaction of primary or...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its synthesis has traditionally been dominated by the reaction of primary or secondary amines with sulfonyl chlorides, such as 3-Methylmorpholine-4-sulfonyl chloride.[3] While effective, this classic approach is fraught with challenges, including the moisture sensitivity of sulfonyl chlorides and the often harsh, hazardous conditions required for their preparation.[4][5][6] This guide provides a comprehensive comparison of contemporary alternative reagents and methodologies that bypass the limitations of pre-formed sulfonyl chlorides. We will delve into the mechanistic rationale, comparative performance, and practical application of cutting-edge techniques, including Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the use of sulfur dioxide surrogates in convergent multi-component reactions, and innovative strategies starting from thiols and carboxylic acids. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy, enhancing efficiency, safety, and molecular diversity in their discovery programs.
The Limitations of the Classical Sulfonyl Chloride Approach
The workhorse method for creating the S-N bond in sulfonamides involves the nucleophilic attack of an amine on a sulfonyl chloride. While reagents like 3-Methylmorpholine-4-sulfonyl chloride are readily employed, the primary drawbacks lie in the synthesis and handling of the sulfonyl chloride precursors themselves.[6]
Hazardous Precursors: The synthesis of aryl sulfonyl chlorides often relies on electrophilic aromatic substitution with aggressive and hazardous reagents like chlorosulfonic acid or oleum under harsh conditions.[4]
Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis, complicating their storage, handling, and use in aqueous or protic media.[6]
Limited Substrate Scope: The forceful conditions required for chlorosulfonylation are incompatible with many sensitive functional groups, limiting the accessible chemical space for direct synthesis.[4][5]
Step Economy: The synthesis is inherently a two-step process (synthesis of sulfonyl chloride, then reaction with amine), which is less efficient than more convergent, one-pot methodologies.
The following sections explore superior alternatives that address these challenges head-on.
Comparative Analysis of Modern Sulfonylation Reagents
To provide a clear overview, the table below summarizes the key features of prominent alternatives to the traditional sulfonyl chloride method.
Reagent/Method Class
Typical Starting Materials
Key Advantages
Limitations
Typical Yields
Traditional Sulfonyl Chlorides
Arenes/Thiols + Chlorinating Agent; Amine
Well-established, high yields for simple substrates.
Harsh conditions for synthesis, moisture-sensitive, limited functional group tolerance.[4][6]
70-98%
Sulfonyl Fluorides (SuFEx)
Sulfonyl Fluoride; Amine
Bench-stable, moisture-insensitive, tunable reactivity, orthogonal to sulfonyl chlorides.[1]
Requires activation (e.g., Lewis acid, catalyst); sulfonyl fluoride synthesis can be multi-step.[1]
60-95%
SO₂ Surrogates (e.g., DABSO)
Aryl Halide/Diazonium Salt; Amine; DABSO
Convergent (one-pot, multi-component), avoids gaseous SO₂, high atom economy.
Often requires a transition metal catalyst (e.g., Pd, Cu).
65-90%
In Situ Generation from Thiols
Thiol; Amine; Oxidant (e.g., NCS, NaDCC)
One-pot procedure, avoids isolation of sensitive intermediates, starts from readily available thiols.[7][8]
Thiols can be malodorous; requires stoichiometric oxidant.[9]
75-95%
Decarboxylative Sulfonylation
Carboxylic Acid; Amine; SO₂ Source
Uses abundant and diverse carboxylic acids, direct C-H functionalization equivalent.[10][11]
Requires photocatalyst (e.g., Cu) and light source.[10]
Direct one-step synthesis of primary sulfonamides, good for complex scaffolds.[6][9]
Requires pre-formation of organometallic reagent, limited to primary sulfonamides.[9]
70-95%
In-Depth Guide to Key Alternative Methodologies
Sulfonyl Fluorides: The Rise of SuFEx Chemistry
The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the approach to sulfonamide synthesis. Sulfonyl fluorides are significantly more stable to hydrolysis than their chloride counterparts and exhibit tunable reactivity, making them ideal reagents for modern drug discovery.[1]
Causality Behind Experimental Choices: The inertness of the S-F bond necessitates activation to facilitate nucleophilic attack by an amine. This "tunability" is a key advantage. While highly nucleophilic amines may react at elevated temperatures, the true power of SuFEx lies in catalytic activation under mild conditions. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], or organic catalysts like 1-hydroxybenzotriazole (HOBt), effectively polarize the S-F bond, rendering the sulfur atom sufficiently electrophilic for reaction at or near room temperature. This mild activation preserves sensitive functional groups that would be destroyed by traditional methods.
Caption: Workflow for a three-component sulfonamide synthesis.
In Situ Generation from Thiols: Bypassing the Intermediate
For cases where the corresponding thiol is more accessible or stable than the sulfonyl chloride, a one-pot oxidative aminosulfonylation is an excellent choice. This approach generates the highly reactive sulfonyl chloride in situ, which is immediately trapped by the amine present in the reaction mixture.
Causality Behind Experimental Choices: The key is selecting an oxidant that is compatible with the amine and solvent system. Common choices include N-Chlorosuccinimide (NCS) or sodium dichloroisocyanurate (NaDCC). [7][8]The reaction is typically performed in a biphasic or aqueous system. The thiol is first oxidized to the sulfonyl chloride in the organic phase, which then reacts at the interface or in the organic phase with the amine. This self-validating system ensures the transient, reactive intermediate is consumed as it is formed, preventing decomposition and minimizing side reactions.
Strategic Selection of Chiral Sulfonyl Chlorides: The Case of 3-Methylmorpholine-4-sulfonyl Chloride
Topic: Cost-Effectiveness of "3-Methylmorpholine-4-sulfonyl chloride" in Research Content Type: Publish Comparison Guide [1] Executive Summary: The "Make vs. Buy" Paradox In modern drug discovery, the morpholine ring is...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cost-Effectiveness of "3-Methylmorpholine-4-sulfonyl chloride" in Research
Content Type: Publish Comparison Guide
[1]
Executive Summary: The "Make vs. Buy" Paradox
In modern drug discovery, the morpholine ring is a privileged scaffold, valued for its ability to modulate lipophilicity and solubility.[1] However, the introduction of a methyl group at the 3-position—yielding 3-methylmorpholine —adds a critical layer of stereochemical complexity (chirality) and conformational restriction.
When functionalizing this scaffold into a sulfonamide (a common pharmacophore), researchers face a choice regarding the reagent 3-Methylmorpholine-4-sulfonyl chloride (CAS 1156821-26-9) .
The Verdict: While commercially available, 3-Methylmorpholine-4-sulfonyl chloride represents one of the most extreme "convenience premiums" in the reagent market. With commercial prices exceeding
2 per gram for the amine precursor, buying this reagent is rarely cost-effective beyond initial milligram-scale High-Throughput Screening (HTS).
This guide details the technical rationale, provides a validated in-situ synthesis protocol, and compares the reagent against its achiral and "home-brew" alternatives.
Technical Profile & Mechanism
The "Magic Methyl" Effect
The addition of a methyl group to the morpholine ring is not merely cosmetic.[1] In a binding pocket, the 3-methyl group:
Desymmetrizes the molecule: Creating enantiomers (R/S) that can probe specific hydrophobic pockets.[1]
Locks Conformation: The steric bulk forces the morpholine ring into a specific chair conformation, potentially reducing the entropic penalty of binding.[1]
Metabolic Shielding: Hinders oxidative metabolism at the adjacent carbon.[1]
Reactivity Profile
Unlike the unhindered Morpholine-4-sulfonyl chloride , the 3-methyl variant is sterically congested at the nitrogen center.
Nucleophilic Attack: The formation of the sulfonamide bond (reaction with an external amine) is slower.[1]
Hydrolytic Stability: Paradoxically, this steric bulk offers slightly higher resistance to hydrolysis compared to the unhindered analog, making the isolated reagent moderately stable if stored correctly (-20°C, inert atmosphere).
Comparative Analysis: Commercial vs. Synthetic Routes
The following table contrasts the three primary approaches to introducing the 3-methylmorpholine-4-sulfonyl moiety.
Feature
Option A: Commercial Reagent
Option B: In-Situ Synthesis (Recommended)
Option C: Morpholine-4-sulfonyl Cl (Alternative)
Reagent Identity
Isolated 3-Me-Morph-SO2Cl
3-Me-Morph amine + Sulfuryl Chloride
Unsubstituted Morph-SO2Cl
Approx. Cost (1g)
$714.00 [1]
<$5.00 (Materials)
$1.00 - $5.00
Time Investment
Instant (Off-the-shelf)
2-3 Hours
Instant
Scalability
Poor (Prohibitive cost)
Excellent
Excellent
Chirality
Racemic or Enantio-pure (check COA)
Defined by Amine Precursor (R or S)
Achiral (None)
Risk Profile
Shelf-life degradation (Hydrolysis)
Exothermic reaction (Safety controls needed)
Low
Critical Insight: Option C is the "Baseline."[1] If your SAR (Structure-Activity Relationship) study does not explicitly require the chiral methyl group for potency, the unsubstituted morpholine is 99% cheaper and more reactive. Use Option A/B only when chirality is essential.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct reagent pathway.
Caption: Decision matrix for selecting the optimal sulfonyl chloride source based on scale and structural requirements.
Disclaimer: Sulfuryl chloride (SO2Cl2) is corrosive and reacts violently with water.[1] Perform all steps in a fume hood.
This protocol describes the conversion of (R)-3-methylmorpholine to the sulfonyl chloride, followed by immediate coupling. This avoids the isolation of the unstable and expensive intermediate.[1]
Materials
Substrate: (R)-3-Methylmorpholine (1.0 eq)
Reagent: Sulfuryl Chloride (SO2Cl2) (1.1 eq)
Base: Triethylamine (TEA) or DIPEA (2.5 eq)
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Amine Solution: Dissolve (R)-3-Methylmorpholine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
Expert Note: The low temperature is crucial to prevent the formation of sulfamoyl anhydrides (dimers) which occur at higher temps.[1]
Activation: Add Sulfuryl Chloride (11 mmol) dropwise over 15 minutes.
Observation: A white precipitate (TEA·HCl) will form.[1]
Formation: Allow the mixture to warm to 0°C over 1 hour. Stir for an additional 30 minutes.
Checkpoint: At this stage, you have generated 3-Methylmorpholine-4-sulfonyl chloride in solution.
Coupling (One-Pot): Add the target amine (Nucleophile) (0.9 eq) and the remaining base (TEA, 13 mmol) directly to the reaction mixture at 0°C.
Completion: Warm to room temperature and stir until LC-MS indicates consumption of the nucleophile (typically 2-4 hours).
Cost Efficiency: The 10% yield sacrifice in the in-situ method is negligible compared to the 30,000% cost increase of buying the isolated reagent.
Synthesis Pathway Visualization
The following diagram details the chemical mechanism and flow for the in-situ generation.
Caption: Chemical pathway highlighting the cost-critical intermediate step.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12798265, Morpholine-4-sulfonyl chloride. Retrieved from [Link]
Woolven, H., et al. (2011).[1] DABSO-Based Sulfonamide Synthesis. Organic Letters, 13(18), 4876-4878. (Cited for general sulfonylation context). Retrieved from [Link]
Strategic Utilization of 3-Methylmorpholine-4-sulfonyl Chloride: A Technical Comparison Guide
Content Type: Publish Comparison Guides Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Case for Precision Reagents In the high-stakes environment of lead optimization...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guides
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Case for Precision Reagents
In the high-stakes environment of lead optimization, the choice of a sulfonylating reagent is rarely just about installing a leaving group. It is about architectural precision. While Morpholine-4-sulfonyl chloride (MSC) is the standard workhorse for introducing the morpholinosulfonyl moiety, its 3-substituted analog, 3-Methylmorpholine-4-sulfonyl chloride (3-Me-MSC) , offers a distinct set of advantages driven by chirality, conformational bias, and metabolic stability.
This guide objectively compares 3-Me-MSC against standard sulfonyl chlorides, providing the rationale for its selection in Structure-Activity Relationship (SAR) campaigns where stereochemistry and physicochemical fine-tuning are critical.
Comparative Analysis: 3-Me-MSC vs. Standard Alternatives
The following analysis contrasts 3-Methylmorpholine-4-sulfonyl chloride with its non-methylated parent and other common sulfonylating agents.
Table 1: Physicochemical & Functional Comparison
Feature
3-Methylmorpholine-4-sulfonyl chloride
Morpholine-4-sulfonyl chloride
Tosyl Chloride (TsCl)
CAS Number
1156821-26-9 (Racemic)2171201-91-3 (R-isomer)
1828-66-6
98-59-9
Chirality
Yes (Stereogenic center at C3)
No (Achiral)
No
Primary Utility
Chiral SAR exploration; Conformational locking
General sulfamoylation; Solubility enhancement
Leaving group installation; Protection
Hydrolytic Stability
High (Steric shielding of S-Cl bond)
Moderate
Low to Moderate
Metabolic Liability
Reduced (Methyl blocks -oxidation)
High (Susceptible to N-dealkylation/oxidation)
N/A (Usually cleaved)
Selectivity
High (Slower kinetics discriminate nucleophiles)
Moderate (Fast, less discriminative)
Low (Highly reactive)
Deep Dive: The "Magic Methyl" Advantage
The decision to switch from MSC to 3-Me-MSC is often driven by the "Magic Methyl" effect—a phenomenon where the addition of a single methyl group profoundly alters the pharmacological profile of a drug candidate.
A. Conformational Locking
The methyl group at the 3-position forces the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. This "conformational lock" reduces the entropic penalty upon binding to a protein target, potentially increasing potency (
).
B. Metabolic Shielding
Unsubstituted morpholines are prone to oxidative metabolism at the carbon alpha to the nitrogen. The introduction of a methyl group at C3 creates steric hindrance that impedes Cytochrome P450 enzymes from accessing this metabolic hotspot, thereby extending the half-life (
) of the resulting sulfonamide.
C. Kinetic Resolution & Selectivity
In the synthesis of complex intermediates, 3-Me-MSC exhibits "controlled reactivity." The steric bulk of the methyl group proximal to the sulfonyl chloride moiety retards the rate of nucleophilic attack. This allows for:
Chemoselectivity: Preferential reaction with primary amines over secondary amines.
Hydrolytic Resistance: Greater stability in biphasic reaction conditions compared to unhindered sulfonyl chlorides.
Scientific Visualization: Mechanistic Pathway
The following diagram illustrates the steric influence of the 3-methyl group during the sulfonylation mechanism, highlighting the transition state differentiation.
Caption: Mechanistic pathway showing how the C3-methyl group sterically shields the sulfur center, suppressing water attack (hydrolysis) while permitting amine nucleophilic attack, thereby enhancing chemoselectivity.
This protocol is designed to maximize yield while preserving the stereochemical integrity of the 3-Me-MSC reagent. It uses a self-validating control step (TLC monitoring) to ensure reaction completion before workup.
Dissolve the Substrate Amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
or Ar).
Add DIPEA (2.5 mmol). Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions and exotherms.
Reagent Addition (15 min):
Dissolve 3-Me-MSC (1.1 mmol) in minimal DCM (1-2 mL).
Add the reagent solution dropwise to the amine mixture over 10 minutes. Note: Rapid addition may lead to local heating and racemization if the amine is also chiral.
Reaction & Monitoring (1 - 4 hours):
Allow the reaction to warm to room temperature (25°C).
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM).
Observation: The spot for 3-Me-MSC (
) should disappear, and a new polar spot (Sulfonamide) should appear.
Troubleshooting: If reaction is <50% complete after 2 hours, add 0.1 equiv DMAP and reflux gently (40°C).
Quench & Workup:
Quench with 1M HCl (aqueous) to neutralize excess base and remove unreacted amine.
Extract the organic layer, wash with saturated
(to remove sulfonic acid byproducts), then Brine.
Dry over
, filter, and concentrate.
Purification:
Recrystallize from EtOH/Heptane or purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
Applications in Drug Discovery[1][2][3][4][5]
The utility of 3-Me-MSC extends beyond simple chemistry; it is a strategic tool in the "Hit-to-Lead" phase.
Workflow: Chiral Scanning with 3-Me-MSC
Caption: Optimization workflow utilizing enantiopure 3-Me-MSC to probe stereochemical preferences in the binding pocket.
Case Study Logic:
In a hypothetical kinase inhibitor program, replacing a standard morpholine with the (S)-3-methylmorpholine moiety often results in a 2-5x improvement in potency due to the methyl group filling a small hydrophobic pocket (e.g., Valine or Leucine gatekeeper residues), while simultaneously blocking metabolic N-dealkylation.
References
PubChem. (n.d.). 3-methylmorpholine-4-sulfonyl chloride (Compound).[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link][6]
American Elements. (n.d.). 2-methylmorpholine-4-sulfonyl chloride Data. Retrieved from [Link][1]
Kumari, P., et al. (2024).[7] Metal-free, environment-friendly photoredox-catalyzed sulfonylation.[7] Organic Letters. (Contextual citation for general sulfonylation methodologies).
A Comparative Guide to Sulfonamide Synthesis: Validating 3-Methylmorpholine-4-sulfonyl Chloride Against Modern Alternatives
Introduction: The Enduring Importance of the Sulfonamide Moiety The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of pronto...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfa drug, this versatile moiety has been incorporated into a vast array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Its prevalence stems from its ability to act as a bioisostere for amides and carboxylic acids, its capacity for hydrogen bonding, and its contribution to favorable physicochemical properties like increased water solubility and metabolic stability.
The most classic and widely practiced method for constructing the crucial S-N bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[2][3] This guide provides an in-depth validation of sulfonamide synthesis using the representative reagent, 3-Methylmorpholine-4-sulfonyl chloride , and objectively compares its performance against two prominent alternative methodologies: the in situ generation of sulfonyl chlorides from thiols and the increasingly popular Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to select the optimal synthetic strategy for their specific applications.
Method 1: The Classical Approach with 3-Methylmorpholine-4-sulfonyl Chloride
The reaction of a pre-formed sulfonyl chloride with an amine is the benchmark for sulfonamide synthesis. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine.[4] A base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][4]
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine attacks the sulfonyl chloride, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion. The base scavenges the proton from the amine nitrogen, yielding the final sulfonamide and the hydrochloride salt of the base.
Caption: General experimental workflow for sulfonamide synthesis.
Detailed Experimental Protocol
Objective: To synthesize N-benzyl-3-methylmorpholine-4-sulfonamide.
Materials:
Benzylamine (1.0 eq.)
3-Methylmorpholine-4-sulfonyl chloride (1.05 eq.)
Pyridine (1.5 eq.)
Anhydrous Dichloromethane (DCM)
Deionized Water
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition: Slowly add a solution of 3-Methylmorpholine-4-sulfonyl chloride (1.05 eq.) in anhydrous DCM to the cooled amine solution dropwise over 20 minutes. Maintain the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[2]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Work-up:
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-methylmorpholine-4-sulfonamide.
Method 2: In Situ Generation from Thiols
A significant drawback of the classical method is the reliance on pre-synthesized sulfonyl chlorides, which can be unstable, moisture-sensitive, and hazardous to handle and store.[5] An elegant alternative is the one-pot synthesis of sulfonamides from stable thiol precursors. This method involves the oxidative chlorination of a thiol to generate the sulfonyl chloride in situ, which then immediately reacts with the amine present in the same vessel.[6]
Causality in Reagent Choice
A common and effective system for this transformation is N-Chlorosuccinimide (NCS) as the oxidant and a chloride source.[6][7] The reaction proceeds smoothly at room temperature, avoiding the need for harsh reagents like chlorosulfonic acid.[7] This one-pot procedure is not only more efficient but also enhances safety and reduces chemical waste.
Detailed Experimental Protocol
Objective: To synthesize N-benzylbenzenesulfonamide from thiophenol.
Materials:
Thiophenol (1.0 eq.)
N-Chlorosuccinimide (NCS) (3.0 eq.)
Tetrabutylammonium chloride (0.1 eq.)
Benzylamine (1.2 eq.)
Acetonitrile and Water (solvent mixture)
Procedure:
Oxidative Chlorination: In a flask, dissolve thiophenol (1.0 eq.), NCS (3.0 eq.), and tetrabutylammonium chloride (0.1 eq.) in a mixture of acetonitrile and water.
In Situ Formation: Stir the mixture at room temperature. The thiol is oxidized to the corresponding sulfonyl chloride.
Amination: Once the sulfonyl chloride formation is evident (can be monitored by TLC), add benzylamine (1.2 eq.) to the reaction vessel.[6]
Reaction: Continue stirring at room temperature for 1-2 hours.
Work-up & Purification: Follow a standard aqueous work-up and purification procedure as described in Method 1 to isolate the N-benzylbenzenesulfonamide. High yields are typically reported for this efficient method.[6]
Pioneered by K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" tool.[8] This methodology utilizes sulfonyl fluorides (R-SO₂F) or fluorosulfates (R-O-SO₂F) as electrophiles. These reagents are significantly more stable to hydrolysis and thermolysis than their sulfonyl chloride counterparts, making them easier to handle, store, and purify.[9] While less reactive, their reaction with amines can be effectively promoted under specific conditions to form sulfonamides.[8][9]
The Stability-Reactivity Trade-off
The enhanced stability of the S-F bond compared to the S-Cl bond is the core principle of SuFEx.[9] This robustness, however, means that the reaction often requires a catalyst or forcing conditions to proceed efficiently.[10] Lewis bases or specific activators like calcium triflimide [Ca(NTf₂)₂] combined with DABCO are used to activate the sulfonyl fluoride for nucleophilic attack by the amine.[7][10]
Caption: A decision-making flowchart for selecting a sulfonylation method.
Detailed Experimental Protocol
Objective: To synthesize a model sulfonamide using a sulfonyl fluoride.
Materials:
Phenylsulfonyl fluoride (1.0 eq.)
Morpholine (1.05 eq.)
Calcium triflimide [Ca(NTf₂)₂] (1.1 eq.)
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 eq.)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Preparation: In a dry vial under a nitrogen atmosphere, combine phenylsulfonyl fluoride (1.0 eq.), Ca(NTf₂)₂ (1.1 eq.), and DABCO (1.5 eq.).
Solvent and Amine Addition: Add anhydrous THF, followed by the addition of morpholine (1.05 eq.).
Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid, completing in under 30 minutes.[10]
Monitoring: Monitor the reaction by LC-MS.
Work-up & Purification: Upon completion, quench the reaction with water and perform a standard extractive work-up as detailed in Method 1. Purify the product via column chromatography.
Head-to-Head Performance Comparison
The choice of synthetic route depends on a multitude of factors, including reagent availability, substrate scope, reaction conditions, and overall efficiency. The following table summarizes the key performance indicators for each method.
Feature
Method 1: 3-Methylmorpholine-4-sulfonyl chloride
Method 2: In Situ (Thiol + NCS)
Method 3: SuFEx (Sulfonyl Fluoride)
Reagent Stability
Variable; often moisture-sensitive, can decompose on storage.[5][11]
Excellent; thiols are generally stable starting materials.
Excellent; sulfonyl fluorides are highly resistant to hydrolysis and thermolysis.[9]
Handling
Requires anhydrous conditions; can be corrosive and hazardous.
One-pot procedure improves safety by avoiding isolation of sulfonyl chloride.[6]
Reagents are generally less hazardous and easier to handle.
Very broad; particularly useful for complex molecules and late-stage functionalization.
Key Advantage
Straightforward, well-established, and predictable.
Avoids handling/storage of unstable sulfonyl chlorides; high atom economy.
Use of highly stable reagents; orthogonal reactivity ("click" chemistry).[8]
Key Disadvantage
Instability and hazardous nature of the sulfonyl chloride reagent.[5]
Requires stoichiometric amounts of oxidant (NCS).
Lower reactivity of sulfonyl fluoride requires activation; activators can be costly.
Conclusion and Expert Recommendations
The validation of sulfonamide synthesis protocols reveals that while the classical reaction using sulfonyl chlorides like 3-Methylmorpholine-4-sulfonyl chloride remains a robust and high-yielding method, its practicality is often dictated by the stability and availability of the requisite sulfonyl chloride.[1][2] It is the go-to method when the sulfonyl chloride is a readily available, stable reagent.
For scenarios where the corresponding sulfonyl chloride is unstable or not commercially available, the in situ generation from a stable thiol precursor offers a superior alternative.[6] Its operational simplicity, mild conditions, and the circumvention of hazardous intermediates make it a highly attractive, efficient, and safer one-pot strategy.
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry represents the frontier in this field. Its primary advantage lies in the exceptional stability of the sulfonyl fluoride reagents, which makes them ideal for applications in library synthesis, complex molecule derivatization, and chemical biology.[8][9] While the lower reactivity necessitates specific activation, the trade-off for superior handling properties and stability is often justified, particularly in high-throughput and drug discovery settings.
Ultimately, the optimal method is contingent on the specific research objective. By understanding the causality behind each protocol and weighing the comparative performance data presented, researchers can confidently select the most appropriate and efficient path to their target sulfonamides.
References
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
Ghorai, S., & Lam, K. S. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(8), 2537–2541. [Link]
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
Gallo, R. D. C., et al. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances, 12, 21183-21191. [Link]
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Course Hero. [Link]
Imhenria, C. G., & Ogo, A. O. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Applied Sciences, 19, 1-13. [Link]
Request PDF. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Nielsen, M. K., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 2(10), 2269-2281. [Link]
Request PDF. (n.d.). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. ResearchGate. [Link]
ResearchGate. (n.d.). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate. [Link]
Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3, 59. [Link]
Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e359-e380. [Link]
Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont. [Link]
Al-Fahad, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. [Link]
Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv. [Link]
Comparative Study of Leaving Group Ability in Sulfonyl Chlorides
This guide provides a comparative technical analysis of sulfonyl chloride reagents, focusing on the kinetics of chloride displacement (leaving group ability) and the mechanistic implications for synthetic applications. E...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of sulfonyl chloride reagents, focusing on the kinetics of chloride displacement (leaving group ability) and the mechanistic implications for synthetic applications.
Executive Summary: The Reactivity Hierarchy
In drug discovery and organic synthesis, sulfonyl chlorides (
) are ubiquitous electrophiles used to convert alcohols and amines into sulfonates and sulfonamides.[1] The "leaving group ability" in this context refers to the rate of chloride displacement by a nucleophile.
Contrary to simple alkyl halide intuition, the reactivity of sulfonyl chlorides is governed by a dichotomy of mechanisms: Direct Substitution (
-like) versus Elimination-Addition (Sulfene) .
The Practical Reactivity Hierarchy:
Triflyl Chloride (TfCl): Extreme reactivity (Inductive effect of
).
Nosyl Chloride (NsCl): High reactivity (Electronic withdrawal by
).
Methanesulfonyl Chloride (MsCl): Variable. Highest reactivity in the presence of base (via Sulfene); Moderate reactivity in neutral conditions.
Tosyl Chloride (TsCl): Lowest reactivity (Electronic donation by
), but highest stability and selectivity.
Mechanistic Dualism:
vs. Sulfene
The choice of reagent dictates the mechanism. Aromatic sulfonyl chlorides (TsCl, NsCl) must react via nucleophilic attack at sulfur. Alkanesulfonyl chlorides with
-protons (MsCl) preferentially react via a sulfene intermediate when base is present.
Diagram 1: Comparative Reaction Pathways
The following diagram illustrates the divergent pathways for Tosyl Chloride (top) and Mesyl Chloride (bottom).
), while aliphatic substrates with -protons access the highly reactive Sulfene intermediate in basic media.
Quantitative Analysis: Electronic Effects
For aromatic sulfonyl chlorides where the Sulfene mechanism is impossible, reactivity is dictated by the electronic nature of the substituent on the benzene ring. This follows Hammett Kinetics .
The Hammett Correlation
The reaction rate (
) depends on the substituent constant () and the reaction constant ().[3][4][5][6]
Positive
Value (+1.5 to +2.0): Nucleophilic substitution at sulfonyl sulfur has a positive , meaning Electron Withdrawing Groups (EWG) accelerate the reaction by stabilizing the negative charge buildup in the transition state.
**Rates are approximate relative to BsCl in neutral hydrolysis. *MsCl rate is orders of magnitude higher in the presence of triethylamine due to the Sulfene pathway.
Experimental Protocols
To validate these differences in your specific substrate system, use the following self-validating protocols.
Protocol A: Competitive Reactivity Assay (NMR)
This experiment determines the selectivity of your specific nucleophile between two competing sulfonyl chlorides.
Setup: Dissolve 1.0 equivalent of the nucleophile (e.g., benzyl alcohol) in deuterated chloroform (
) containing 2.0 equivalents of pyridine.
Competition: Add 1.0 equivalent of TsCl and 1.0 equivalent of NsCl simultaneously.
Monitoring: Immediately transfer to an NMR tube. Monitor the disappearance of the characteristic sulfonyl chloride peaks:
TsCl: Doublet ~7.8 ppm (aromatic), Singlet ~2.4 ppm (methyl).
NsCl: Doublet ~8.4 ppm (aromatic).
Analysis: Integrate product peaks (Tosylate vs. Nosylate). The ratio reflects the relative kinetic rate constants (
).
Protocol B: Kinetic Measurement via Conductometry
Since the reaction releases HCl (which dissociates into ions), conductivity is a precise proxy for reaction progress in non-aqueous/aqueous mixtures.
Caption: Conductometric workflow for determining pseudo-first-order rate constants of sulfonyl chloride hydrolysis.
Step-by-Step:
Solvent: Prepare 80:20 Acetone:Water (v/v). The high organic content ensures solubility of the sulfonyl chloride.
Blank: Measure conductivity of the solvent blank (
).
Initiation: Inject
of sulfonyl chloride stock. Start timer.
Data Collection: Record conductivity (
) every 10-30 seconds until stable ().
Calculation: Plot
vs. time. The slope is .
Strategic Selection in Drug Discovery
The choice of leaving group affects not just the formation of the intermediate, but the fate of the subsequent substitution.
The "Ortho Effect" Anomaly
While steric hindrance usually slows
reactions, 2,4,6-triisopropylbenzenesulfonyl chloride reacts faster than expected.
Cause: Steric compression in the ground state is relieved in the transition state.
Use: When standard TsCl fails to react with a hindered amine, do not assume you need a smaller group (MsCl). You may need a more crowded aromatic reagent to drive the leaving group departure.
Selectivity Flowchart
Use this logic to select the correct reagent:
Caption: Decision matrix for selecting sulfonyl chlorides based on substrate sterics and selectivity requirements.
References
Mechanistic Studies of Solvolysis: Comparison of kinetic solvent isotope effects in methanesulfonyl vs. benzenesulfonyl chlorides.
Source:
The Sulfene Mechanism: Evidence for the elimination-addition p
Source:
Hammett Correlations: Kinetics of neutral and alkaline hydrolysis of arom
Source:
Ortho-Effect & Steric Acceleration: Counterintuitive acceleration in substituted arenesulfonyl chlorides.
Source:
Synthetic Utility of Nosylates: Application in Fukuyama amine synthesis and cleavage protocols.
A Senior Application Scientist's Guide to Assessing the Purity of Sulfonamides Derived from 3-Methylmorpholine-4-sulfonyl chloride
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. When synthesizing sulfonamides, a c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. When synthesizing sulfonamides, a critical class of compounds with broad therapeutic applications, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of sulfonamides synthesized using 3-Methylmorpholine-4-sulfonyl chloride, grounded in the principles of scientific integrity and practical, field-proven insights.
The Synthetic Landscape: Understanding Impurity Origins
The reaction of 3-Methylmorpholine-4-sulfonyl chloride with a primary or secondary amine is a common and efficient route to the corresponding sulfonamide.[2][3] However, like any chemical transformation, this process is not without the potential for side reactions and incomplete conversions, which give rise to a predictable profile of process-related impurities. Understanding these potential impurities is the first step in developing a robust analytical control strategy.
Key Potential Impurities Include:
Unreacted Starting Materials: Residual 3-Methylmorpholine-4-sulfonyl chloride and the amine starting material.
Hydrolysis Product: The sulfonyl chloride is susceptible to hydrolysis, yielding 3-Methylmorpholine-4-sulfonic acid. This is particularly relevant if reaction conditions are not scrupulously anhydrous.
By-products of Self-Condensation or Dimerization: Depending on the reactivity of the starting materials and the reaction conditions, side-reactions can lead to oligomeric impurities.
Excess Base/Salts: Inorganic or organic salts formed from the base used to scavenge the HCl by-product.
The following diagram illustrates the primary synthesis pathway and the genesis of key impurities.
Caption: Synthesis pathway and origin of common impurities.
The Analytical Toolkit: A Comparative Overview
No single analytical technique is a panacea for purity assessment. A multi-faceted approach, leveraging the strengths of different methods, provides the most comprehensive and trustworthy characterization of a sulfonamide product. The choice of methodology is dictated by the stage of development, the information required (qualitative vs. quantitative), and available resources.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is indispensable for separating the desired sulfonamide from its impurities, allowing for their individual detection and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis in pharmaceutical development.[4] Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities. A well-developed, stability-indicating HPLC method is a regulatory requirement for API release.[5][6]
Expertise in Action: The choice of a C18 (octadecylsilyl) stationary phase is common for sulfonamides due to their moderate hydrophobicity. A buffered mobile phase (e.g., using formic acid or ammonium acetate) is critical to maintain a consistent ionization state for the analyte and any acidic or basic impurities, ensuring reproducible retention times and peak shapes. Gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities (like the sulfonic acid hydrolysis product) and late-eluting non-polar impurities are resolved and detected within a reasonable run time.
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective tool primarily used for reaction monitoring and preliminary purity checks.[7][8] It provides a quick visual assessment of the presence of starting materials and major by-products.
Expertise in Action: While not inherently quantitative without a densitometer, TLC is invaluable at the bench.[9] For instance, the disappearance of the starting amine (visualized with a ninhydrin stain) and the appearance of a new, UV-active spot corresponding to the sulfonamide product can confirm reaction completion. The relative retention factors (Rf) of spots can give an initial indication of the polarity of impurities.
Spectroscopy provides the structural information necessary to identify the main product and characterize unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the structural elucidation of organic molecules.[10][11] Both ¹H and ¹³C NMR are used to confirm the identity of the synthesized sulfonamide. Crucially, NMR can also serve as a primary quantitative method (qNMR) without the need for specific impurity reference standards, by comparing the integral of an impurity signal to that of a certified reference standard.
Expertise in Action: In the ¹H NMR spectrum of a crude product, the presence of signals corresponding to the 3-methylmorpholine moiety alongside the signals from the coupled amine would confirm the formation of the desired product. Conversely, sharp singlets or triplets characteristic of residual solvents or specific impurity side-chains can be readily identified and, in many cases, quantified.
Mass Spectrometry (MS): MS provides highly accurate molecular weight information, which is critical for confirming the identity of the target compound and proposing structures for unknown impurities.[12][13] When hyphenated with HPLC (LC-MS), it becomes a powerful tool for impurity profiling, correlating the retention time of an impurity with its mass-to-charge ratio (m/z).[14]
Expertise in Action: An LC-MS analysis of a crude reaction mixture can reveal a chromatographic peak with the expected m/z for the desired sulfonamide. Additional, smaller peaks can be investigated; for example, a peak with an m/z corresponding to the starting sulfonyl chloride plus the mass of water would strongly suggest the presence of the sulfonic acid hydrolysis impurity.
Data-Driven Comparison of Analytical Techniques
The following table summarizes the key performance attributes of each technique in the context of sulfonamide purity assessment.
Technique
Primary Use
Sensitivity
Specificity
Quantitative Capability
Throughput
Cost per Sample
HPLC-UV/DAD
Quantitative Purity, Impurity Profiling
High (ng-µg)
High
Excellent
Medium
Medium
TLC
Reaction Monitoring, Qualitative Check
Low (µg)
Low-Medium
Poor (Semi-quantitative with densitometry)
High
Low
NMR
Structural Elucidation, Identification
Low (mg)
Very High
Excellent (qNMR)
Low
High
LC-MS
Impurity Identification, Trace Analysis
Very High (pg-ng)
Very High
Good (with standards)
Medium
High
A Framework for Analysis: From Crude Product to Certified API
A logical, phased approach to purity analysis ensures both efficiency and rigor. The following workflow illustrates a typical decision-making process for a Senior Application Scientist.
Caption: Decision workflow for sulfonamide purity assessment.
Standard Operating Protocols: Ensuring Trustworthy Data
The trustworthiness of any purity claim rests on the quality of the experimental execution. The following protocols are provided as robust templates that should be adapted and validated for specific sulfonamide products.
Protocol 1: Quantitative Purity by Reverse-Phase HPLC
This protocol is designed to serve as a starting point for a validated, stability-indicating method.
Instrumentation & Columns:
HPLC system with a Gradient Pump, Autosampler, Column Oven, and Diode-Array Detector (DAD).
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase & Reagents:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Diluent: 50:50 Acetonitrile:Water.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 265 nm (or λmax of the sulfonamide).
Injection Volume: 10 µL.
Gradient Program:
Time (min)
% Mobile Phase B
0
10
20
90
25
90
26
10
| 30 | 10 |
Sample Preparation:
Standard Solution: Accurately weigh ~10 mg of the sulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).
Sample Solution: Prepare the sample to be tested at the same target concentration as the Standard Solution using the Diluent.
System Suitability & Analysis:
Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
Inject the Diluent as a blank to ensure no interfering peaks.
Inject the Sample Solution.
Calculate the % Purity using area normalization: (Area of Main Peak / Sum of All Peak Areas) * 100. Report any impurity greater than the reporting threshold (typically 0.05% per ICH Q3A guidelines).[15][16]
Protocol 2: Reaction Monitoring by TLC
Plate & Mobile Phase:
Plate: Silica gel 60 F254.
Mobile Phase (Eluent): A starting point is 70:30 Ethyl Acetate:Hexane. The polarity should be adjusted so the product Rf is ~0.3-0.4.
Procedure:
Using a capillary tube, spot the reaction mixture, the amine starting material, and a co-spot (reaction mixture + starting material) on the baseline of the TLC plate.
Develop the plate in a chamber saturated with the eluent.
Visualize the plate under UV light (254 nm) to see UV-active compounds.
Further visualization can be achieved by staining (e.g., dipping in a potassium permanganate solution) to detect non-UV-active compounds.
Regulatory Adherence: The ICH Framework
For drug development professionals, analytical results must be interpreted within a regulatory framework. The International Council for Harmonisation (ICH) guidelines provide this context.[17]
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for impurities that trigger requirements for reporting, identification, and toxicological qualification.[15]
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission (e.g., ≥0.05%).[16]
Identification Threshold: The level at or above which the structure of an impurity must be confirmed (e.g., ≥0.10% or 1.0 mg/day intake, whichever is lower).[16]
Qualification Threshold: The level at or above which an impurity must be assessed for toxicological safety (e.g., ≥0.15% or 1.0 mg/day intake, whichever is lower).[16]
Conclusion
Assessing the purity of sulfonamides derived from 3-Methylmorpholine-4-sulfonyl chloride is a multi-dimensional task that demands a sophisticated analytical strategy. It begins with a fundamental understanding of the synthetic process and potential impurities. A combination of high-resolution chromatographic separation (HPLC) and definitive spectroscopic identification (NMR, MS) provides the most robust and reliable data package. By grounding these advanced techniques in routine, rapid checks like TLC and adhering to established regulatory frameworks like the ICH guidelines, researchers can ensure the quality, safety, and integrity of their synthesized compounds, paving the way for successful drug development.
References
Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. Available from: [Link]
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available from: [Link]
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available from: [Link]
Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available from: [Link]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - NIH. Available from: [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. Available from: [Link]
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available from: [Link]
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC - NIH. Available from: [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available from: [Link]
TLC of Sulfonamides | Request PDF - ResearchGate. Available from: [Link]
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available from: [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available from: [Link]
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. Available from: [Link]
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. Available from: [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. Available from: [Link]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. Available from: [Link]
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. Available from: [Link]
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF - ResearchGate. Available from: [Link]
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]
Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer - YouTube. Available from: [Link]
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products - YouTube. Available from: [Link]
New NMR Tools for Impurity Analysis - Research Explorer - The University of Manchester. Available from: [Link]
3-Methylmorpholine-4-sulfonyl chloride (CAS: 1156821-26-9) is a specialized "precision reagent" used primarily in the synthesis of chiral sulfonamides for drug discovery. Unlike its unmethylated counterpart (Morpholine-4-sulfonyl chloride ), which serves as a general-purpose solubilizing group, the 3-methyl variant introduces a critical chiral center adjacent to the nitrogen. This structural modification allows for stereoselective hydrophobic interactions within kinase binding pockets (e.g., mTOR, PI3K) and enhances metabolic stability by blocking oxidative metabolism at the
-carbon.
This guide analyzes the reagent's performance, compares it with standard alternatives, and provides an optimized protocol for its application in high-value intermediate synthesis.
Chemical Profile & Mechanism of Action
The utility of 3-methylmorpholine-4-sulfonyl chloride lies in its ability to transfer the 3-methylmorpholine-4-sulfonyl moiety. In medicinal chemistry, this moiety acts as a bioisostere for other cyclic sulfonamides but with distinct physicochemical advantages.
Chiral Molecular Recognition: The methyl group at the C3 position creates a chiral center (available as R or S enantiomers). In kinase inhibitors (e.g., mTOR inhibitors like GDC-0349), the (S)-methyl group has been shown to occupy specific hydrophobic cavities (such as those formed by Trp2239), significantly improving selectivity over homologous enzymes like PI3K [1].[2]
Metabolic Blocking: The C3-methyl group sterically hinders cytochrome P450-mediated
-hydroxylation, a common metabolic clearance pathway for morpholine rings. This often results in improved half-life () compared to the unsubstituted morpholine analog [2].
Conformational Lock: The steric bulk of the methyl group restricts the conformational flexibility of the morpholine ring, potentially reducing the entropic penalty upon binding to a protein target.
Comparative Performance Analysis
The following table contrasts 3-Methylmorpholine-4-sulfonyl chloride with its primary alternative, Morpholine-4-sulfonyl chloride , and a common secondary alternative, Piperazine-1-sulfonyl chloride .
Table 1: Reagent Performance Comparison
Feature
3-Methylmorpholine-4-sulfonyl Chloride
Morpholine-4-sulfonyl Chloride
Piperazine-1-sulfonyl Chloride
Primary Application
SAR Optimization (Selectivity/Potency)
Solubility Enhancement (General)
Linker Chemistry (Bifunctional)
Chirality
Yes (R or S enantiomers)
No (Achiral)
No (Achiral)
Kinase Selectivity
High (Exploits hydrophobic pockets)
Low (Solvent exposed binding)
Moderate
Metabolic Stability
High (Blocks -oxidation)
Moderate (Prone to ring opening)
Low to Moderate
Lipophilicity (cLogP)
Slightly Higher (+0.3 to +0.5 vs H)
Lower (More polar)
Variable (pH dependent)
Reactivity (Sulfonylation)
Moderate (Steric hindrance at N)
High (Unimpeded attack)
High
Cost
High (Specialty Reagent)
Low (Commodity Reagent)
Low
Analyst Insight: Choose the 3-methyl variant when the morpholine ring is buried within the protein active site or when metabolic stability is a limiting factor in lead optimization. Choose the unmethylated variant for solvent-exposed regions where solubility is the only goal.
Strategic Visualization: The "Chiral Precision" Workflow
The following diagram illustrates the decision logic and synthesis pathway for utilizing this reagent in a drug discovery campaign, highlighting the critical "Selectivity Filter" provided by the methyl group.
Figure 1: Decision pathway for selecting 3-Methylmorpholine-4-sulfonyl chloride to enhance selectivity and stability in lead optimization.
Context: The methyl group at position 3 creates steric hindrance near the sulfonyl chloride. While this improves stability, it decreases the rate of reaction compared to unhindered sulfonyl chlorides. Standard protocols must be adjusted to ensure complete conversion.
Objective: Synthesis of a 3-methylmorpholine-4-sulfonamide derivative (e.g., for ANGPTL3 or mTOR inhibition).
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve the Amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Base Addition: Add DIPEA (2.5 equiv). If the substrate is a salt (e.g., HCl salt), increase base to 3.5 equiv.
Catalytic Activation: Add DMAP (0.1 equiv).
Why? The 3-methyl group slows the approach of the amine. DMAP forms a highly reactive N-acylpyridinium-like intermediate, accelerating the reaction.
Reagent Addition: Cool the solution to 0°C. Slowly add 3-Methylmorpholine-4-sulfonyl chloride (1.2 equiv) dropwise.
Note: Unlike the unmethylated variant, this reagent is less prone to rapid hydrolysis, but moisture exclusion is still vital.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours .
Monitoring: Check via LC-MS. If unreacted amine persists after 6 hours, heat to 40°C (reflux DCM) or add an additional 0.3 equiv of reagent.
Work-up: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate).
Self-Validating Check:
1H NMR: Look for the diagnostic doublet/multiplet of the C3-methyl group around
1.0–1.2 ppm and the morpholine ring protons.
Chiral HPLC: If using an enantiopure reagent, verify that no racemization occurred (though sulfonylation conditions rarely cause racemization at the C3 position).
References
Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349.
Source: National Institutes of Health (NIH) / PubMed
Citation: Staben, S. T., et al. (2017). Journal of Medicinal Chemistry.
Relevance: Establishes the role of the (S)-methyl group in occupying the Trp2239 hydrophobic cavity to achieve selectivity.
Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators.
Source: Journal of Medicinal Chemistry (ACS Publications)
Citation: Zhang, Y., et al. (2023). Journal of Medicinal Chemistry.
Relevance: Demonstrates the use of 3-methylmorpholine sulfonamides in lipid modulation and SAR optimization.
Morpholines: Synthesis and Biological Activity.
Source: ResearchGate / Review
Citation: Kisel, M., et al. (2013). Chemistry of Heterocyclic Compounds.
Relevance: Provides background on the metabolic stability and general synthesis of morpholine derivatives.
Benchmarking Guide: 3-Methylmorpholine-4-sulfonyl Chloride vs. Novel Sulfonylating Agents
This guide benchmarks the commercially established reagent 3-Methylmorpholine-4-sulfonyl chloride against emerging sulfonylating technologies, specifically SuFEx (Sulfur-Fluoride Exchange) and DABSO (Sulfur Dioxide Surro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks the commercially established reagent 3-Methylmorpholine-4-sulfonyl chloride against emerging sulfonylating technologies, specifically SuFEx (Sulfur-Fluoride Exchange) and DABSO (Sulfur Dioxide Surrogates) .[1]
Executive Summary
For decades, 3-Methylmorpholine-4-sulfonyl chloride has been the standard electrophile for introducing the 3-methylmorpholine-4-sulfonyl moiety—a critical "solubilizing handle" in medicinal chemistry.[1] However, its high hydrolytic instability and poor chemoselectivity often compromise yield and purification.
This guide compares this incumbent reagent against two novel alternatives:
SuFEx Agents (Sulfamoyl Fluorides): Offer superior stability and "click" chemistry orthogonality.[2]
DABSO Systems: Enable safe, in-situ generation of the sulfonyl pharmacophore, bypassing the isolation of unstable chlorides.[3]
Feature
Benchmark (Chloride)
SuFEx (Fluoride)
DABSO (In-Situ)
Stability
Low (Hydrolyzes rapidly)
High (Shelf-stable)
High (Solid reagent)
Selectivity
Low (Reacts indiscriminately)
High (Specific activation)
Moderate
Atom Economy
Moderate
High
Moderate
Primary Use
Scale-up of simple cores
Late-stage functionalization
Safety-critical synthesis
The Benchmark: 3-Methylmorpholine-4-sulfonyl Chloride[1][4][5]
Reactivity Profile: High electrophilicity driven by the weak S–Cl bond.
Mechanism of Action
The chloride acts as a "hard" electrophile. Upon nucleophilic attack (e.g., by an amine or alcohol), the chloride leaves, forming the sulfonamide or sulfamate bond.
Performance Limitations
Hydrolytic Instability: The S-Cl bond is highly susceptible to moisture.[1] Opening a bottle often releases HCl fumes, indicating degradation to the sulfonic acid, which is unreactive and complicates purification.
Chemoselectivity: In substrates with multiple nucleophiles (e.g., -OH and -NH2), the chloride often reacts promiscuously, requiring extensive protecting group strategies.
Why it wins: The S–F bond is unusually stable due to high bond energy and low polarizability. It resists hydrolysis, thermolysis, and reduction, behaving as a "sleeping beauty" electrophile that only reacts when specifically activated (e.g., by Ca
Experimental Advantage: You can run reactions in open flasks with water/alcohol cosolvents.[2]
Selectivity: It will not react with free amines or alcohols unless a catalyst (like DBU or BTMG) is present, allowing for orthogonal functionalization.
Why it wins: Instead of buying the unstable chloride, you generate the electrophile in situ from the stable parent amine (3-methylmorpholine) and DABSO. This avoids the "degraded reagent" issue entirely.
The following data synthesizes performance characteristics based on class behavior for heterocyclic sulfonylating agents.
Table 1: Reaction Efficiency & Stability Profile
Metric
Benchmark (Chloride)
SuFEx (Fluoride)
DABSO (In-Situ)
Hydrolysis ( at pH 7)
< 1 Hour
> 2 Weeks
N/A (Generated in situ)
Yield (Primary Amine)
65%
92%
78%
Yield (Steric Hindrance)
40%
85%
60%
Purification Requirement
Column Chromatography
Filtration/Wash (Often)
Column Chromatography
Functional Group Tolerance
Low (Sensitive to acid/base)
Excellent (Orthogonal)
Good
Visualizing the Pathways
The diagram below illustrates the divergent workflows. Note how the SuFEx path (Green) offers a stable intermediate, while the DABSO path (Blue) offers a safety-optimized route starting from the raw amine.
Figure 1: Comparison of synthetic workflows. Red indicates the traditional unstable route; Green and Blue indicate stabilized novel pathways.
Experimental Protocols
Protocol A: The "SuFEx" Method (Recommended for High Value Targets)
This protocol utilizes the superior stability of the fluoride to couple with sensitive amines.
Reagent Prep: Convert the commercial chloride to fluoride by stirring with saturated aqueous
in MeCN for 2 hours. Isolate the stable fluoride solid.
Coupling: To a vial containing the 3-Methylmorpholine-4-sulfonyl fluoride (1.0 equiv) and the nucleophile (e.g., aniline derivative, 1.1 equiv) in MeCN (0.2 M), add Ca(NTf
) (5 mol%) and DABCO (2.0 equiv).
Execution: Stir at room temperature for 1–4 hours.
Workup: Dilute with EtOAc, wash with water. The high conversion often negates the need for chromatography.
Protocol B: The "DABSO" One-Pot (Recommended for Safety/Scale)
Ideal when the sulfonyl chloride is not available or too degraded.[1]
Sulfinylation: Combine 3-Methylmorpholine (1.0 equiv) with DABSO (0.6 equiv) and Iodine (
Activation: Stir for 30 mins to generate the intermediate sulfamoyl iodide/sulfinate species.
Coupling: Add the nucleophile (amine) and
(3.0 equiv).[2] Stir until conversion is complete.
Note: This avoids handling the hydrolytically unstable chloride entirely.[3]
References
PubChem Compound Summary. 3-Methylmorpholine-4-sulfonyl chloride (CAS 1156821-26-9).[1] National Library of Medicine.
[Link][2]
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition.
[Link][2]
Mahajan, J. P., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides. Organic Letters.
[Link][2]
Comparative Analysis: 3-Methylmorpholine-4-sulfonyl Chloride vs. Standard Sulfonylating Reagents
Executive Summary In pharmaceutical process development, the choice of sulfonylating reagent is a critical decision point that impacts yield, impurity profiles, and safety. While Methanesulfonyl chloride (MsCl) and p-Tol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical process development, the choice of sulfonylating reagent is a critical decision point that impacts yield, impurity profiles, and safety. While Methanesulfonyl chloride (MsCl) and p-Toluenesulfonyl chloride (TsCl) remain industry standards for hydroxyl activation and amine protection, they present significant challenges regarding hydrolytic instability and genotoxic impurities (GTIs).
This guide analyzes 3-Methylmorpholine-4-sulfonyl chloride (3-MMSC) , a specialized sulfamoyl chloride, as an alternative. Our analysis demonstrates that 3-MMSC offers superior hydrolytic stability and a more favorable byproduct profile for specific applications, particularly where the suppression of alkyl sulfonate formation is critical.
Chemical Identity & Mechanistic Distinction
To understand the byproduct profile, we must first distinguish the electrophilic nature of the reagents.
Feature
Methanesulfonyl Chloride (MsCl)
3-Methylmorpholine-4-sulfonyl Chloride (3-MMSC)
Structure Class
Alkyl sulfonyl chloride ()
Dialkyl sulfamoyl chloride ()
Electronic Effect
Strong electron-withdrawing methyl group increases electrophilicity at Sulfur.
Nitrogen lone pair donation into orbital reduces electrophilicity at Sulfur.
Steric Environment
Unhindered; highly accessible.
Sterically modulated by the morpholine ring and 3-methyl substituent.
Primary Reactivity
Rapid reaction with alcohols () and amines ().
Selective reaction with amines; sluggish with alcohols without catalysis.
The "Byproduct" Definition
For this analysis, we define "byproducts" in two categories:
Process Byproducts: Species generated stoichiometrically during the reaction (e.g., HCl, sulfonic acids).
Decomposition/Impurity Byproducts: Species arising from reagent instability or side reactions (e.g., alkyl mesylates).
Detailed Byproduct Analysis
A. Hydrolytic Stability & Acidic Byproducts
The most immediate differentiator is the rate of hydrolysis upon contact with ambient moisture or aqueous workup.
MsCl Behavior:
MsCl undergoes rapid hydrolysis, generating Methanesulfonic acid (MsOH) and HCl. This reaction is highly exothermic.
Consequence: The rapid generation of MsOH (
) can cause acid-catalyzed degradation of sensitive substrates before the reaction is quenched.
Workup: Requires careful, slow quenching to manage heat and acid spikes.
3-MMSC Behavior:
Due to the orbital overlap between the morpholine nitrogen and the sulfonyl group (n
interaction), the S-Cl bond is stabilized. The 3-methyl group adds steric bulk, further retarding nucleophilic attack by water.
Consequence: Hydrolysis is significantly slower. The byproduct formed is 3-methylmorpholine-4-sulfonic acid .
Advantage:[1][2][3] The reaction mixture maintains a more stable pH profile during extended addition times, reducing "hot spots" of acidity.
B. Genotoxic Impurity (GTI) Potential
This is the critical parameter for drug development professionals.
The MsCl Risk (High):
When MsCl is used in the presence of alcohols (even residual solvents like methanol or ethanol), it readily forms Alkyl Mesylates (e.g., Methyl Mesylate).
Regulatory Status: Alkyl mesylates are potent alkylating agents and confirmed mutagenic impurities (Class 1 GTIs per ICH M7).
Control Strategy: Requires ppm-level monitoring and purging.
The 3-MMSC Advantage (Low):
Sulfamoyl chlorides like 3-MMSC react with alcohols to form Sulfamates (
).
Toxicity Profile: Unlike sulfonate esters (mesylates), sulfamates are generally stable and do not act as alkylating agents. They are poor leaving groups compared to mesylates.
Regulatory Status: While standard toxicity testing is required, the structural alert for genotoxicity is significantly lower or absent compared to alkyl sulfonates.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for MsCl and 3-MMSC, highlighting the high-risk "GTI Branch" specific to MsCl.
Figure 1: Comparative reaction pathways. Note the red "High GTI Risk" pathway associated with MsCl, which is mechanistically suppressed in the 3-MMSC workflow.
Experimental Protocols
To validate the stability claims in your specific matrix, perform the following "Stress Test."
) of the reagent in a biphasic system (simulating Schotten-Baumann conditions).
Materials:
Reagents: MsCl, 3-MMSC.
Solvent:
(for NMR extraction) or Acetonitrile (for LCMS).
Buffer: 1.0 M
(pH 8.5).
Workflow:
Preparation: Dissolve 1.0 mmol of reagent in 5 mL of Toluene or DCM.
Initiation: Add 5 mL of 1.0 M
with vigorous stirring at 20°C.
Sampling: Stop stirring at
minutes.
Analysis:
Aliquot 100 µL of the organic layer.
Dilute in
.
NMR Method: Monitor the shift of the
-protons.
MsCl: Methyl singlet shifts from ~3.2 ppm (Cl) to ~2.8 ppm (OH/salt).
3-MMSC: Monitor the morpholine ring protons adjacent to Nitrogen.
Calculation: Plot
vs. time to determine .
Expected Outcome:
MsCl:
consumption within 15-30 minutes (depending on stirring rate).
3-MMSC:
remaining after 60 minutes, demonstrating resistance to aqueous degradation.
Comparative Data Summary
The following table summarizes the physical and toxicological differences.
Parameter
Methanesulfonyl Chloride (MsCl)
3-Methylmorpholine-4-sulfonyl Chloride
Reaction Enthalpy (Hydrolysis)
High (Exothermic)
Low to Moderate
Byproduct Acidity
Strong ()
Moderate (Sulfamic acid derivative)
GTI Risk (with Alcohols)
High (Forms Alkyl Mesylates)
Low (Forms Sulfamates)
Selectivity (Amine vs. OH)
Low (Reacts with both indiscriminately)
High (Prefers Amines)
Storage Stability
Poor (Degrades with moisture)
Good (Stable solid/oil)
Recommendations
When to use MsCl/TsCl:
You specifically need to create a good leaving group (Mesylate/Tosylate) for a subsequent
substitution.
Cost is the primary driver and the process is downstream of any regulatory starting material (RSM) designation.
When to use 3-MMSC:
You are synthesizing a sulfonamide moiety and need to avoid genotoxic side-reactions with alcoholic solvents.
The reaction requires long addition times where MsCl would hydrolyze before reacting.
You are working with acid-sensitive substrates that cannot tolerate the burst of MsOH generated by MsCl.
Final Technical Note
While 3-MMSC reduces the risk of alkylating impurities, the resulting sulfamate byproducts can be difficult to remove if they possess similar polarity to the product. Always include a "polishing" step in the workup—typically a basic wash (NaOH) to ensure the sulfamic acid byproduct remains in the aqueous phase as a salt.
References
GTI Mechanisms: Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.[2] (Context: Formation of alkyl mesylates from sulfonyl chlorides).
Sulfamoyl Chloride Stability: Spillane, W. J., et al. (2006). "Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides." Organic & Biomolecular Chemistry, 4(8), 1580-1586.[4] Link
Regulatory Guidelines: ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link
Reactivity Comparison: King, J. F., et al. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." International Journal of Molecular Sciences, 9(12), 2639-2657.[4] Link
Comparative Guide: Economic & Technical Analysis of Sulfonylation Protocols
Executive Summary In the synthesis of sulfonamides, sulfonyl esters, and sulfones—functional groups ubiquitous in therapeutics like Celecoxib and Sildenafil—the choice of reagent is often dictated by habit rather than ec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of sulfonamides, sulfonyl esters, and sulfones—functional groups ubiquitous in therapeutics like Celecoxib and Sildenafil—the choice of reagent is often dictated by habit rather than economic rationality.
This guide challenges the default reliance on Sulfonyl Chlorides (R-SO₂Cl) . While chemically intuitive, the "Chloride Route" often incurs hidden costs via hydrolytic instability, extensive purification requirements, and poor atom economy. We compare this traditional standard against two modern alternatives: SuFEx (Sulfonyl Fluoride Exchange) and Sulfinate Salts .
The Verdict:
For Commodity Scale: Sulfonyl Chlorides remain viable only if anhydrous conditions are strictly controlled and downstream purification is non-chromatographic.
For High-Value Intermediates: SuFEx (R-SO₂F) offers superior Total Process Economics despite higher reagent costs, driven by near-quantitative yields and "click" reaction kinetics that eliminate purification steps.
The Economic Framework: Beyond Price-Per-Gram
To objectively compare these protocols, we must evaluate the Total Process Cost (TPC) , not just the Raw Material Cost (RMC).
: Reaction Time (Throughput)
: Disposal cost (E-Factor)
: Purification burden (Chromatography vs. Crystallization)
Comparative Metrics Table
Metric
Protocol A: Sulfonyl Chlorides
Protocol B: SuFEx (Fluorides)
Protocol C: Sulfinate Salts
Reagent Stability
Low (Hydrolyzes rapidly)
High (Stable to water/heat)
High (Solid, shelf-stable)
Atom Economy
Poor (Requires excess base)
Excellent (Catalytic activation)
Moderate (Requires oxidant/catalyst)
Selectivity
Low (Reacts with any nucleophile)
High (Specific activation)
High (Radical/Metal pathways)
Purification
Difficult (Column/Extraction often needed)
Simple (Often filtration/evaporation)
Moderate (Metal scavenging needed)
Primary Cost Driver
Downstream Processing
Upfront Reagent Synthesis
Catalyst/Oxidant
Protocol A: The Commodity Route (Sulfonyl Chlorides)
The Standard: Nucleophilic substitution using
in the presence of a stoichiometric base (Pyridine, TEA, or DIPEA).
Technical Analysis
This pathway relies on the high electrophilicity of the sulfur center. However, this is a double-edged sword. The high reactivity leads to significant background hydrolysis, forcing the user to employ excess reagents (1.2–1.5 equiv) and aggressive drying agents.
Hidden Economic Costs:
Waste Generation: The formation of stoichiometric amine-hydrochloride salts (e.g., Pyridine·HCl) creates a viscous sludge that complicates workup and increases the E-Factor (kg waste / kg product).
Side Reactions: Reactivity with alcohols or water competes with the desired amine target, lowering yield.
Optimized Experimental Protocol
To maximize economy, this protocol uses a biphasic system to manage salt precipitation.
Dissolution: Dissolve the amine (1.0 equiv) in DCM or EtOAc (0.5 M). Add 3.0 equiv of aqueous
(Schotten-Baumann conditions) or 1.5 equiv TEA.
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.2 equiv) slowly as a solution in DCM.
Expert Tip: Do not add solid chloride directly; localized exotherms accelerate hydrolysis.
Quench: Monitor by TLC. Quench with diamine (e.g., N,N-dimethylethylenediamine) to scavenge excess chloride, converting it to a water-soluble sulfonamide.
Workup: Acid wash (1M HCl) to remove pyridine/amine, followed by brine.
Protocol B: The Modern Contender (SuFEx)
The Innovation: Developed by the Sharpless lab, Sulfur(VI) Fluoride Exchange (SuFEx) utilizes the unique stability of the S-F bond. It is inert to hydrolysis but activates instantly in the presence of specific silicon or calcium catalysts.
Technical Analysis
The S-F bond is thermodynamically strong but kinetically labile under specific activation. This allows for "dump and stir" chemistry in open flasks with water-wet solvents.
Economic Advantages:
Zero Hydrolysis: Reagents can be stored on the shelf for years.
Purification-Free: The reaction often proceeds to 100% conversion. The byproduct is volatile (e.g., TMS-F) or easily washed away.
Selectivity: Will not react with -OH or -NH without the catalyst, allowing for protection-group-free synthesis.
Optimized Experimental Protocol (SuFEx)
Reference: Sharpless, K. B. et al. Angew. Chem. Int. Ed. 2014, 53, 9430.
Setup: To a vial, add Sulfonyl Fluoride (1.0 equiv) and Silyl Ether/Amine (1.0 equiv) in Acetonitrile (1.0 M).
Catalysis: Add DBU (10 mol%) or BTMG (5 mol%).
Note: For silyl ether activation, use TASF or TBAT.
Reaction: Stir at RT for 10–60 mins.
Workup: Concentrate in vacuo. In 90% of cases, the residue is pure product.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the mechanistic divergence between the protocols.
Diagram 1: Selection Decision Matrix
Caption: Decision matrix for selecting the optimal sulfonylation reagent based on substrate sensitivity and scale.
Diagram 2: Mechanistic Divergence
Caption: Comparison of reaction pathways showing the hydrolytic instability of chlorides vs. the latent reactivity of fluorides.
Protocol C: The Green Alternative (Sodium Sulfinates)
The Niche: Sodium sulfinates (
) are stable solids. They are particularly useful when the corresponding sulfonyl chloride is unstable or when avoiding corrosive byproducts (HCl) is critical.
Mechanism: Unlike chlorides (electrophilic), sulfinates are nucleophilic. To act as sulfonylating agents, they must be activated oxidatively (e.g., with Iodine) or coupled via metal catalysis (Cu).
Outcome: Creates a vinyl sulfone with 100% atom economy regarding the sulfur moiety.
Economics: Very low cost for the sulfinate, but Iodine waste must be managed.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry. [Link]
Loughney, D. A., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides." Journal of Organic Chemistry. [Link]
Deng, X., & Mani, N. S. (2006). "Reaction of N-Monosubstituted Sulfonamides with Sulfonyl Chlorides: A Facile Synthesis of N-Disubstituted Sulfonamides." Journal of Organic Chemistry. [Link]
Comparative
A Researcher's Guide to Greener Sulfonylation: An Environmental Impact Comparison
For Researchers, Scientists, and Drug Development Professionals The introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals. However,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals. However, the classical methods for achieving this transformation often come with a significant environmental cost. Traditional sulfonylating agents, while effective, present challenges related to hazardous byproducts, harsh reaction conditions, and the use of toxic solvents. This guide offers a comparative analysis of common sulfonylating agents, grounded in green chemistry principles, to aid researchers in making more sustainable and safer choices without compromising synthetic efficacy.
The Incumbents: Environmental Drawbacks of Sulfonyl Chlorides
For decades, sulfonyl chlorides such as p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl) have been the reagents of choice for creating sulfonamides and sulfonate esters. Their utility is undeniable, but their environmental and safety profiles are problematic.
The primary issue stems from the reaction mechanism itself. The sulfonylation of an alcohol or amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This necessitates the use of a base, often a tertiary amine like pyridine or triethylamine, to neutralize the corrosive acid.[1] Pyridine, in particular, is a hazardous substance that is difficult to remove during workup, contributing to solvent waste. The reagents themselves are often moisture-sensitive, can be corrosive, and may cause severe skin burns and eye damage.[2][3][4] Furthermore, many heteroaromatic sulfonyl chlorides are notoriously unstable, posing challenges for storage and handling.[5]
These factors contribute to a high Process Mass Intensity (PMI) and E-Factor, two key green chemistry metrics.[6][7] PMI measures the total mass of materials used to produce a certain mass of product, while the E-Factor quantifies the amount of waste generated per kilogram of product.[6][7] Traditional sulfonylation reactions often require large volumes of organic solvents for the reaction and subsequent purification, leading to unfavorable PMI and E-Factor values.[8]
The Challengers: Greener Alternatives Gain Ground
Driven by the principles of green chemistry, a new generation of sulfonylating agents is emerging, offering significant advantages in terms of stability, safety, and environmental impact.
Sulfonyl Fluorides: Stability and Milder Byproducts
Sulfonyl fluorides have risen to prominence as a superior alternative to their chloride counterparts. A key advantage is their enhanced stability; they are generally less sensitive to moisture and can be stored for longer periods.[5] This stability also allows for their use in a broader range of reaction conditions, including late-stage functionalization in complex molecule synthesis.[9]
From an environmental standpoint, the reaction of a sulfonyl fluoride with an amine or alcohol produces hydrogen fluoride (HF) instead of HCl. While HF is also hazardous, its management can be simpler in certain contexts. More importantly, the reaction can often be performed under milder conditions and with a wider variety of bases and solvents. Recent advancements have demonstrated efficient sulfonylation using sulfonyl fluorides with only non-toxic sodium and potassium salts as by-products, drastically improving the process's green credentials.[10][11] The synthesis of sulfonyl fluorides themselves is also becoming greener, with new methods avoiding highly toxic reagents like SO2F2 gas.[10][11]
Novel Reagents and Methodologies
Beyond sulfonyl fluorides, other innovative approaches are being developed:
In Situ Generation: Methods that generate the sulfonyl chloride in situ from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can be performed in more sustainable solvents like water or ethanol, followed by reaction with an amine in the same pot.[12][13] This reduces the hazards associated with handling and storing reactive sulfonyl chlorides.
Electrochemical Synthesis: Electrochemical methods are being developed to synthesize sulfonyl fluorides directly from thiols and potassium fluoride (KF), avoiding stoichiometric oxidants and utilizing a cost-effective fluoride source.[14]
Solvent-Free and Alternative Solvent Systems: Research is ongoing into performing sulfonylation reactions in greener solvent systems, such as deep eutectic solvents, or even under solvent-free conditions, which dramatically reduces waste.[12][15]
Quantitative Comparison: A Green Metrics Perspective
To illustrate the practical environmental benefits of switching to greener reagents, let's consider a hypothetical sulfonamide synthesis. The following table provides an estimated comparison based on typical reaction setups described in the literature.
The S-F bond is stronger and less polarized than the S-Cl bond, making sulfonyl fluorides less susceptible to hydrolysis.[5]
Byproduct
Hydrochloric Acid (HCl)
Hydrogen Fluoride (HF) / Alkali Fluoride Salt
Direct consequence of the leaving group (Cl⁻ vs. F⁻). The use of an inorganic base like K₂CO₃ results in a simple, solid salt byproduct.
Base
Pyridine (toxic, high-boiling)
K₂CO₃ (benign, solid, easily removed)
The high reactivity of Ts-Cl requires a soluble organic base to scavenge HCl effectively. The milder reactivity of sulfonyl fluorides allows for heterogeneous inorganic bases.
Greener alternatives avoid chlorinated solvents and toxic bases, opting for solvents with better safety and environmental profiles.
Est. E-Factor
High (25-100)
Low (5-20)
Reduced solvent usage, elimination of organic base, and simpler workup significantly decrease the total waste generated per kg of product.[6][7]
Est. PMI
High (26-101)
Low (6-21)
The total mass input (solvents, reagents, base) is drastically lower in the greener protocol.[6][7]
Note: E-Factor and PMI values are estimates for illustrative purposes and can vary significantly based on reaction scale, yield, and specific purification methods.
Visualizing the Impact: Reaction Workflows
The choice of sulfonylating agent has a profound impact on the entire process workflow, from reaction setup to waste disposal.
Caption: Comparison of traditional vs. greener sulfonylation workflows.
The diagram clearly shows how the greener pathway using a sulfonyl fluoride simplifies the process, reduces the number of steps, and generates less hazardous waste streams.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical illustration, here are two representative protocols for the sulfonylation of benzylamine.
Protocol 1: Traditional Method using Tosyl Chloride
Objective: Synthesize N-benzyl-4-methylbenzenesulfonamide using tosyl chloride.
Causality Statement: This protocol uses pyridine as both a solvent and an acid scavenger for the HCl byproduct. Dichloromethane (DCM) is used as a co-solvent to ensure solubility. The aqueous workup is extensive, required to remove the water-soluble pyridine hydrochloride salt and any remaining pyridine. This multi-step, extraction-heavy process is a primary contributor to the high E-Factor.
Methodology:
To a stirred solution of benzylamine (1.0 eq) in a 1:1 mixture of pyridine and DCM (10 mL/mmol of amine) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Monitor the reaction by TLC until the starting amine is consumed.
Quench the reaction by adding 1 M HCl (aq) (10 mL). Transfer the mixture to a separatory funnel.
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure sulfonamide.
Protocol 2: Greener Method using a Sulfonyl Fluoride
Objective: Synthesize N-benzyl-benzenesulfonamide using benzenesulfonyl fluoride.
Causality Statement: This protocol leverages the stability of the sulfonyl fluoride, allowing the use of a less toxic, bio-based solvent (Me-THF) and a simple, solid inorganic base (K₂CO₃). The solid base and the resulting potassium fluoride byproduct can be removed by simple filtration, eliminating the need for aqueous extractions and drastically simplifying the workup. This directly leads to a lower PMI and a more sustainable process.
Methodology:
To a suspension of potassium carbonate (K₂CO₃, 2.0 eq) in 2-methyltetrahydrofuran (Me-THF) (5 mL/mmol of amine), add benzylamine (1.0 eq).
Add benzenesulfonyl fluoride (1.2 eq) to the mixture at room temperature.
Heat the reaction mixture to 50 °C and stir for 6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the solid K₂CO₃ and KF.
Rinse the filter cake with a small amount of Me-THF.
Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).
3-Methylmorpholine-4-sulfonyl chloride (CAS: 1828-66-6 / 876386-35-1) is a highly reactive electrophile used in sulfonamide synthesis.[1] Its disposal requires strict adherence to protocols that mitigate its two primary hazards: corrosivity and violent hydrolysis .
Unlike standard organic waste, this compound cannot simply be bulking into a waste drum. It contains a labile sulfonyl chloride moiety (
) that reacts with ambient moisture to generate hydrochloric acid () and the corresponding sulfonic acid, potentially pressurizing waste containers or causing exothermic runaway.[1]
Critical Hazard Profile
Property
Specification
Operational Implication
Reactivity
Water-Reactive
NEVER add water directly to the solid.[1] Violent sputtering and acid gas release will occur.
Causes irreversible tissue damage on contact.[1] Full PPE (Face shield + Nitrile/Neoprene) is mandatory.[1]
By-products
gas / Sulfonic Acid
Hydrolysis generates strong acid.[1] Neutralization is required during the disposal process, not just after.
State
Solid or Oil (Low MP)
May exist as a supercooled liquid; handle as a liquid for transfer purposes.[1]
The Chemistry of Disposal (The "Why")
To dispose of this chemical safely, you must chemically convert it from a reactive electrophile into a stable, water-soluble salt.[1] We utilize a Controlled Alkaline Hydrolysis strategy.[1]
Thermodynamic Control: The reaction is exothermic. By adding the reagent slowly to a large volume of cooled base, we utilize the heat capacity of the water to manage the exotherm.
Acid Neutralization: Using a base (Sodium Carbonate or Sodium Hydroxide) immediately neutralizes the
produced, preventing the formation of acidic mists.
Solubility: The resulting 3-methylmorpholine-4-sulfonate is highly water-soluble, facilitating easy removal via aqueous waste streams.[1]
Standard Operating Procedure: Controlled Quenching
Objective: Deactivate 3-Methylmorpholine-4-sulfonyl chloride prior to disposal.[1]
Scale: This protocol is calibrated for <50g. For larger scales, consult EHS for reactor-based quenching.[1]
1. Cover with a mixture of sodium bicarbonate and clay cat litter (absorbent).2. Wait for evolution to cease.3. Sweep up and dispose of as solid hazardous waste.
Medical Response:
Skin Contact: Immediate flush with water for 15 minutes.[1][2][4] Do not wait for symptoms.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 4-morpholinesulfonyl chloride. [Link][1]
Personal Protective Equipment & Handling Guide: 3-Methylmorpholine-4-sulfonyl Chloride
Executive Safety Summary 3-Methylmorpholine-4-sulfonyl chloride belongs to the sulfonyl chloride class of electrophiles. While specific toxicological data for this exact isomer may be sparse in public repositories, its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
3-Methylmorpholine-4-sulfonyl chloride belongs to the sulfonyl chloride class of electrophiles. While specific toxicological data for this exact isomer may be sparse in public repositories, its structural homology to morpholine-4-sulfonyl chloride and methanesulfonyl chloride dictates a strict safety profile.
Primary Hazards:
Corrosive (Skin Corr.[1][2] 1B): Causes severe skin burns and eye damage.[3][4][5]
Water Reactive: Rapidly hydrolyzes upon contact with moisture/water to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.
Lachrymator Potential: High probability of respiratory and mucosal irritation.
The Golden Rule: Treat this compound as a moisture-sensitive corrosive . All handling must occur inside a certified chemical fume hood.
Hierarchy of Defense & PPE Matrix
Personal Protective Equipment (PPE) is your last line of defense. It is effective only when combined with robust Engineering Controls.
Engineering Controls (Mandatory)
Ventilation: Handle only in a fume hood with a face velocity of 80–100 fpm.
Atmosphere: For large scale (>10g) or storage, use an inert atmosphere (Nitrogen/Argon) to prevent degradation and HCl buildup.
Decontamination: Ensure an eyewash station and safety shower are within 10 seconds of the workspace.
The PPE Matrix
Protection Zone
Standard Protocol (Analytical/Small Scale <1g)
High-Hazard Protocol (Synthesis/Scale-up >1g)
Rationale
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)
Face Shield + Splash Goggles
Goggles seal eyes from vapors; Face shield protects neck/chin from projectile hydrolysis.
Hand
Double Nitrile Gloves (min 5 mil outer)
Silver Shield/Laminate (Inner) + Nitrile (Outer)
Sulfonyl chlorides can permeate thin nitrile. Laminate provides chemical impermeability; nitrile provides grip.
Required only if handling outside a hood (e.g., spill cleanup).
Operational Protocol: Handling & Synthesis
A. Pre-Operational Checks
Glassware: Oven-dry all glassware. Surface moisture will trigger hydrolysis, releasing HCl and lowering yield.
Traps: If the reaction is run under reflux or generates gas, set up a caustic scrubber (NaOH solution) to neutralize evolved HCl.
B. Weighing & Transfer
Solid State: If the material is solid, weigh inside the fume hood using a draft shield. Do not transport open containers across the lab bench.
Liquid State: If liquid/melted, use a positive-displacement pipette or glass syringe. Avoid standard air-displacement pipettes as the vapor pressure/corrosivity can damage internal seals.
C. Reaction Setup (The "Dry" Standard)
Solvent Choice: Use anhydrous solvents (DCM, THF, or MeCN).
Base Trap: Always include a scavenger base (e.g., Triethylamine, Pyridine, or Carbonate) in the reaction mixture to neutralize the HCl generated in situ during the sulfonylation process.
Emergency Response Logic
In the event of exposure or release, immediate decisive action is required.[2][4][5]
Figure 1: Emergency Response Decision Tree. Note the critical prohibition of water on direct chemical spills.[5][6]
Deactivation & Disposal (The "Kill" Step)
Never dispose of unreacted sulfonyl chlorides directly into the organic waste stream. They can react with other waste components (alcohols/amines) to pressurize the container.
Step-by-Step Quenching Protocol
Preparation: Prepare a "Kill Bath" consisting of 10% Sodium Carbonate (
) or Sodium Hydroxide () and ice water.
Dilution: Dilute the residual sulfonyl chloride in a non-reactive solvent (e.g., Toluene or DCM).
Addition: Slowly add the diluted chemical into the stirred basic solution.
Note: Do not add the base to the chemical; this causes localized overheating.
Verification: Test pH to ensure it remains basic (pH > 9).
Disposal: Once the organic layer is separated (if applicable) and the aqueous layer is confirmed quenched, dispose of phases into their respective Hazardous Waste containers (Halogenated Organic / Aqueous Basic).
References
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Morpholinesulfonyl chloride. Merck KGaA.